6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZXFMKDFFJUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662885 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799274-08-1 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS number
An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction: The Significance of a Privileged Scaffold
Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential example of such a scaffold, present in numerous natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specific, strategically modified derivative: This compound (CAS Number: 799274-08-1 ).[3][4][5][6]
The introduction of a fluorine atom at the 6-position of the aromatic ring is a deliberate and impactful modification. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are leveraged by medicinal chemists to fine-tune the metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] The hydrochloride salt form further enhances the compound's utility by improving its solubility and stability, making it easier to handle and formulate in research and development settings.[4]
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing comprehensive information on the properties, synthesis, applications, and handling of this versatile chemical building block.
Physicochemical Properties and Specifications
A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. The key specifications for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 799274-08-1 | [3][4][6] |
| Molecular Formula | C₉H₁₀FN·HCl | [3][4] |
| Molecular Weight | 187.64 g/mol | [3][4][6] |
| Appearance | Off-white to yellow crystalline powder or solid | [4][5] |
| Melting Point | 209-213 °C | [4] |
| Purity | ≥95% (NMR) to ≥97% (Assay) | [4][5] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere | [4][5][8] |
| IUPAC Name | 6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [6] |
| PubChem CID | 45074042 | [4][6] |
The Strategic Role of Fluorine in Drug Design
The decision to incorporate a fluorine atom into a drug candidate is a strategic choice rooted in established medicinal chemistry principles. Its presence at the 6-position of the tetrahydroisoquinoline ring imparts several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. A common route of metabolism for aromatic rings is oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the compound's half-life and bioavailability.
-
Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule. This is a critical parameter for drugs targeting the central nervous system (CNS), as it can enhance the ability of the molecule to cross the blood-brain barrier.[5]
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the secondary amine in the THIQ ring. This change in basicity can significantly alter the molecule's interaction with its biological target and affect its pharmacokinetic profile.
-
Unique Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets. These unique binding modes can lead to improved potency and selectivity for the desired receptor or enzyme.
Synthetic Pathways: The Pictet-Spengler Reaction
The construction of the tetrahydroisoquinoline core is most classically achieved through the Pictet-Spengler condensation .[2][9] This powerful reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. For the synthesis of 6-fluoro-THIQ, the starting material would be a 2-(3-fluorophenyl)ethanamine derivative.
The general workflow is a cornerstone of heterocyclic chemistry, valued for its efficiency and reliability.
Mechanistic Causality: The reaction proceeds via two key steps. First, the amine and aldehyde condense to form a Schiff base, which is then protonated by the acid catalyst to form a highly reactive electrophilic iminium ion. Second, the electron-rich aromatic ring attacks this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the new heterocyclic ring system. The choice of acid and reaction conditions is critical for achieving high yields and minimizing side products.
Applications in Research and Drug Development
This compound is not typically an end-product therapeutic agent itself but rather a crucial starting material or intermediate. Its value lies in its versatility as a scaffold for building more complex molecules with tailored biological activities.[4][5]
-
Neuropharmacology: The THIQ scaffold is a well-established pharmacophore for CNS targets. This fluorinated derivative is extensively used as a building block in the synthesis of novel compounds for neurological disorders, including potential treatments for depression and anxiety.[4][5][10] Its structure allows for derivatization at the nitrogen (N2) and benzylic carbon (C1) positions to explore structure-activity relationships (SAR).
-
Neuroprotective and Anti-inflammatory Agents: Research has explored its use in synthesizing compounds with potential neuroprotective and anti-inflammatory properties, highlighting its broad applicability in medicinal chemistry.[5]
-
Biochemical Research: The compound is employed in biochemical assays to probe interactions with specific receptors and enzymes, aiding in the elucidation of cellular signaling pathways and the development of enzyme inhibitors.[4][10]
-
Analytical Chemistry: Due to its stable, well-characterized nature, it can be used as a reference standard in analytical methods like HPLC and GC-MS for the accurate detection and quantification of related isoquinoline derivatives in complex matrices.[4][10]
Experimental Protocols
The following protocols represent standard, field-proven methodologies for the handling and modification of this compound in a synthetic chemistry lab.
Protocol 1: Boc Protection of the Secondary Amine
Rationale: The secondary amine is a nucleophilic and basic center. Protecting it, often with a tert-butyloxycarbonyl (Boc) group, is a common first step to prevent unwanted side reactions during subsequent synthetic transformations on other parts of the molecule. This protocol is a self-validating system as the product can be easily verified by NMR and mass spectrometry.
Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and deprotonate the secondary amine. Stir for 10-15 minutes at room temperature.
-
Protecting Group Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Quality Control via ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation and purity assessment of organic compounds. This protocol ensures the identity and integrity of the material before its use in further experiments.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrochloride salts due to better solubility.
-
Analysis: Cap the NMR tube and invert several times to ensure a homogeneous solution.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Data Interpretation: Process the spectrum. The chemical shifts, integration values, and coupling patterns of the aromatic and aliphatic protons should be consistent with the known structure of the compound. The absence of significant impurity peaks confirms the sample's purity.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. This compound has associated hazards that must be managed through appropriate laboratory practices.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[6] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Wear protective gloves and protective clothing. Avoid contact with skin.[6] |
| Skin Irritation | H315: Causes skin irritation | Wash skin thoroughly after handling. If skin irritation occurs, get medical advice.[6][11] |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[6][11] |
General Handling Guidelines:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended (0-8°C).[4][11]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, closed container for disposal.[12]
Conclusion
This compound (CAS: 799274-08-1) is more than just a chemical; it is a strategically designed tool for innovation in drug discovery. The incorporation of fluorine provides a distinct advantage for modulating pharmacokinetic and pharmacodynamic properties, while the THIQ core offers a proven scaffold for interacting with critical biological targets, particularly within the central nervous system. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the creation of next-generation therapeutics.
References
- PubChem. This compound. [Link]
- MySkinRecipes. This compound. [Link]
- PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. [Link]
- Beilstein Journal of Organic Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
- Thieme Chemistry.
- MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
- PMC - PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 8. This compound [myskinrecipes.com]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Keystone Intermediate in Modern Drug Discovery
Executive Summary
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a specialized heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its strategic incorporation of a fluorine atom onto the core tetrahydroisoquinoline (THIQ) scaffold imparts desirable physicochemical properties, rendering it a valuable intermediate in the synthesis of advanced therapeutic agents. This guide provides an in-depth analysis of its chemical properties, elucidates the fundamental principles of its synthesis, explores its critical applications in drug development—particularly in neuroscience—and details essential protocols for its handling, analysis, and quality control. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes in their scientific endeavors.
The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prominent structural motif found in a vast array of natural products, particularly isoquinoline alkaloids, and synthetic compounds.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry because its rigid, yet three-dimensional, architecture is adept at interacting with a wide range of biological targets. THIQ-based compounds have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties.[1]
Of particular note is their activity within the central nervous system (CNS), where THIQ analogs have been developed for treating neurodegenerative disorders and other neurological conditions.[2] The strategic modification of the core THIQ structure is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
Physicochemical Profile of this compound
The introduction of a fluorine atom at the 6-position of the THIQ scaffold is a deliberate design choice aimed at enhancing the molecule's drug-like properties. Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] The hydrochloride salt form further enhances aqueous solubility, which is advantageous for handling and formulation.[4]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 799274-08-1 | [4] |
| Molecular Formula | C₉H₁₀FN·HCl | [4] |
| Molecular Weight | 187.64 g/mol | [5] |
| Appearance | Off-white to yellow crystalline powder | [4] |
| Melting Point | 209-213 °C | [4] |
| Purity | ≥ 95% - 97% | [4] |
| Storage Conditions | 0-8 °C, under inert gas | [4][6] |
The fluorination at the 6-position specifically enhances lipophilicity, a critical factor for compounds targeting the CNS, as it can improve permeability across the blood-brain barrier.[4][7]
Synthesis and Manufacturing Principles: The Pictet-Spengler Reaction
The construction of the tetrahydroisoquinoline core is most classically achieved via the Pictet-Spengler reaction .[8][9] This robust and versatile acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form the THIQ ring system.[10][11]
For the synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, the logical starting materials are 2-(3-Fluorophenyl)ethylamine and a formaldehyde equivalent (such as paraformaldehyde or methylal).[8]
Caption: Generalized workflow for the synthesis of the target compound.
Representative Experimental Protocol (Pictet-Spengler Synthesis)
This protocol is illustrative, based on established chemical principles. Specific reaction conditions, such as temperature, concentration, and reaction time, must be optimized.
-
Reaction Setup: To a solution of 2-(3-Fluorophenyl)ethylamine (1 equivalent) in a suitable solvent (e.g., toluene or ethanol), add paraformaldehyde (1.1 equivalents).
-
Acid Catalysis: Add a strong acid catalyst, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to the mixture. The acid protonates the carbonyl, activating it for nucleophilic attack by the amine.[10]
-
Condensation & Cyclization: Heat the reaction mixture under reflux for several hours to drive the condensation and subsequent intramolecular electrophilic substitution (cyclization). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is alkaline.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the free base product.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield pure 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.
-
Salt Formation: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Applications in Drug Discovery and Development
The primary application of this compound is as a crucial building block in pharmaceutical development.[4] Its structure is particularly valuable for creating novel compounds targeting neurological and psychiatric disorders.[6]
-
Neuroscience and CNS Drug Development: The THIQ scaffold is a key pharmacophore for interacting with various CNS receptors. This intermediate is used in research programs exploring new treatments for conditions like depression, anxiety, and other neurological disorders by serving as the foundation for more complex molecules.[4][6] The fluorine substitution is key to optimizing blood-brain barrier penetration.[7]
-
Cardiovascular Research: Researchers have also explored its use in developing potential drugs for cardiovascular diseases, where derivatives may help modulate blood pressure and heart function.[6]
-
Biochemical Research: The compound and its derivatives are employed in biochemical assays to investigate interactions with specific receptors and enzymes, aiding in the elucidation of cellular signaling pathways.[4]
Caption: Key application areas for the title compound.
Analytical Methodologies and Quality Control
Ensuring the purity and identity of this compound is critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.
Table 2: Standard Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H and ¹⁹F NMR | Structural elucidation and confirmation | ¹H NMR will show characteristic peaks for the aromatic and aliphatic protons. ¹⁹F NMR will show a singlet or multiplet corresponding to the fluorine atom, confirming its presence and position. |
| LC-MS | Purity assessment and mass confirmation | A primary peak corresponding to the mass of the protonated free base (m/z ≈ 152.08) should be observed.[12] Purity is determined by the relative area of the main peak. |
| HPLC | High-resolution purity determination | A reversed-phase HPLC method can be developed to achieve baseline separation from starting materials and by-products, allowing for precise purity quantification (e.g., >95%).[13][14] |
| Melting Point | Identity and purity check | A sharp melting point range (e.g., 209-213 °C) is indicative of high purity.[4] |
Representative Protocol: HPLC-UV Purity Analysis
-
System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas to calculate purity as a percentage of the total detected peak area.
Safety, Handling, and Storage
As a bioactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Class |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |
| Toxic in contact with skin | H311 | Acute Toxicity, Dermal (Category 3) |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) |
| Causes serious eye irritation | H319 | Serious Eye Damage/Irritation (Category 2) |
Source: PubChem[5]
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles when handling the compound.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 0-8 °C.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[6]
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper waste disposal.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design. By modifying the privileged tetrahydroisoquinoline scaffold with fluorine, chemists have created a building block with enhanced properties ideal for the development of next-generation therapeutics, particularly for challenging CNS targets. Its utility as a versatile intermediate ensures its continued relevance in academic and industrial research laboratories. Future work will likely focus on incorporating this moiety into novel, complex molecular architectures and exploring its potential in creating agents for an even broader range of therapeutic areas. The principles of synthesis, analysis, and safe handling outlined in this guide provide a solid foundation for any scientist looking to innovate with this potent chemical tool.
References
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. (CID 15718724).
- ResearchGate. (n.d.). Scheme 1 Synthesis of 6-hydroxyl-1,2,3,4-tetrahydroisoquinoline analogues.
- MySkinRecipes. (n.d.). This compound.
- Journal of Organic and Pharmaceutical Chemistry. (2023).
- Journal of Pharmaceutical Research International. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. [Link]
- Der Pharmacia Lettre. (2011).
- PubChem. (n.d.). This compound. (CID 4507402).
- RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Analytical Science & Technology. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. [Link]
- ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. organicreactions.org [organicreactions.org]
- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 12. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 59611-52-8|6-Fluoro-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 14. jsbms.jp [jsbms.jp]
An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical considerations.
Introduction: The Significance of the Fluorinated Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in drug discovery, forming the backbone of numerous natural products and pharmacologically active compounds.[1] The introduction of a fluorine atom at the 6-position of the THIQ ring system, as in 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving blood-brain barrier penetration.[2]
The hydrochloride salt form of this compound enhances its solubility and stability, making it more amenable for use in various research and development applications.[3] This guide will explore the critical aspects of this valuable compound, from its synthesis to its application in the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.
| Property | Value | Source |
| CAS Number | 799274-08-1 | [4][5][6] |
| Molecular Formula | C₉H₁₀FN·HCl | [3] |
| Molecular Weight | 187.64 g/mol | [3][4][5] |
| Appearance | Off-white to yellow crystalline powder | [3] |
| Melting Point | 209-213 °C | [3] |
| Purity | ≥95% (NMR) | [3][7] |
| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt form. | [3] |
| Storage | Store at 2-8°C under an inert gas. | [8] |
Structural Formula:
Caption: Chemical structure of this compound.
Synthesis of the 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Core: A Comparative Analysis
The construction of the tetrahydroisoquinoline scaffold is a well-established area of organic synthesis, with the Pictet-Spengler and Bischler-Napieralski reactions being two of the most prominent methods. The choice between these two synthetic routes depends on the availability of starting materials, the desired substitution pattern, and the reaction conditions required.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9][10]
Mechanism:
The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.[11] Electron-donating groups on the aromatic ring facilitate this cyclization.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS 799274-08-1 [matrix-fine-chemicals.com]
- 7. 6-FLUORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE suppliers & manufacturers in China [m.chemicalbook.com]
- 8. This compound [myskinrecipes.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
An In-Depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS RN: 799274-08-1), a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, including its precise molecular weight, and present a detailed examination of its synthesis, analytical characterization, and significant applications in drug discovery and neuroscience research. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this compound. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for leveraging the unique attributes of this fluorinated scaffold.
Introduction: The Strategic Importance of a Fluorinated Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a fluorine atom, as seen in 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, imparts unique properties that are highly advantageous for drug design.[3] Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets without significantly increasing steric bulk.[3][4]
Specifically, the fluorine atom at the 6-position enhances lipophilicity, which can improve blood-brain barrier penetration, making this scaffold particularly valuable for developing therapeutics targeting the central nervous system (CNS).[4] Consequently, this compound serves as a crucial intermediate in the synthesis of novel agents for neurological disorders, including depression, anxiety, and neurodegenerative diseases.[4][5][6] This guide will elucidate the core characteristics of this compound and provide the technical foundation required for its effective application in research and development.
Physicochemical Properties and Molecular Characteristics
Accurate characterization of a compound's physical and chemical properties is the bedrock of reproducible scientific research. This compound is typically supplied as an off-white to yellow crystalline powder.[5] The hydrochloride salt form is deliberately chosen to enhance aqueous solubility and stability, simplifying its handling and use in various reaction conditions and biological assays.[5]
The key quantitative data for this compound are summarized in the table below. The molecular weight is a fundamental parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀FN·HCl | [4][5][7] |
| Molecular Weight | 187.64 g/mol | [4][5][7][8] |
| Exact Mass | 187.0564052 Da | [8] |
| CAS Number | 799274-08-1 | [4][5][7] |
| Appearance | Off-white to yellow crystalline powder | [5] |
| Melting Point | 209-213 °C | [5] |
| Purity (Typical) | ≥95% - 97% (by NMR or Assay) | [4][5] |
| PubChem CID | 45074042 | [4][5][8] |
Synthesis and Purification Workflow
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is most classically achieved via the Pictet-Spengler reaction .[1][9][10] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. For 6-fluoro-THIQ, the synthesis begins with a correspondingly fluorinated phenethylamine derivative.
Generalized Synthetic Pathway
The rationale for this pathway is its robustness and high yields. The use of strong acids like trifluoroacetic acid (TFA) or superacids can drive the cyclization even with less-activated aromatic rings.[10] The final step involves converting the free base to the hydrochloride salt to improve its stability and handling properties.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [myskinrecipes.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Solubility Profiling of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Foreword for the Research Professional
Welcome to this comprehensive guide on the solubility of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. As researchers, scientists, and drug development professionals, we understand that a thorough grasp of a compound's physicochemical properties is the bedrock of successful therapeutic development. Solubility is not merely a data point; it is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimately, its clinical efficacy.
This document is structured to serve as a practical and theoretical resource. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and data interpretation. We will delve into the foundational principles governing the solubility of this specific basic hydrochloride salt and provide detailed, field-proven protocols for its empirical determination. Our objective is to equip you with the knowledge and methodologies to generate a robust and reliable solubility profile for this compound, ensuring the scientific integrity of your research and development programs.
Introduction: The Critical Role of Solubility
1.1 Compound Overview: this compound
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a fluorine atom can modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] This compound serves as a vital intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2]
Physicochemical Properties Summary:
| Property | Value | Source(s) |
| CAS Number | 799274-08-1 | [1][3] |
| Molecular Formula | C₉H₁₀FN·HCl | [1][3] |
| Molecular Weight | 187.64 g/mol | [1][2] |
| Appearance | Off-white to yellow crystalline powder | [1][2] |
| Melting Point | 209-213 °C | [2] |
1.2 Why Solubility is a Gatekeeper in Drug Development
The journey from a promising molecule to an approved drug is fraught with challenges, many of which hinge on solubility. An active pharmaceutical ingredient (API) must be in a dissolved state to be absorbed into the systemic circulation and reach its target site.[4] Poor aqueous solubility is a primary reason for the failure of drug candidates, leading to low and erratic bioavailability.[5]
For this compound, its hydrochloride salt form is intentionally chosen to enhance aqueous solubility compared to the free base.[2][6] Understanding the precise limits and characteristics of its solubility under various physiological conditions is therefore not an academic exercise, but a crucial step in de-risking its development. This guide will provide the framework to thoroughly characterize this critical parameter.
Theoretical Framework: Understanding the Solubility of a Basic Hydrochloride Salt
The solubility of this compound is governed by its chemical nature as the salt of a weak base. The secondary amine within the tetrahydroisoquinoline ring is the basic center, which is protonated to form the hydrochloride salt. This protonation is the key to its aqueous solubility.
2.1 The pH-Solubility Profile and the Henderson-Hasselbalch Equation
The solubility of an ionizable compound is highly dependent on the pH of the medium.[7][8] For a weak base and its salt, the relationship between pH, the base's dissociation constant (pKa), and the ratio of ionized to non-ionized species is described by the Henderson-Hasselbalch equation.[9][10]
The total solubility (S_Total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated (ionized) form:
S_Total = [Free Base] + [Protonated Salt]
The pH-solubility profile for a basic drug like this compound will typically show high solubility at low pH (where the ionized form dominates) and a sharp decrease in solubility as the pH approaches and exceeds the pKa of the secondary amine, leading to the precipitation of the less soluble free base.[9][11] Accurately predicting this profile is essential for understanding how the drug will behave in different regions of the gastrointestinal tract.[9]
2.2 Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In drug discovery, solubility is often discussed in two distinct contexts: thermodynamic and kinetic.[1][12][13] Understanding the difference is crucial for interpreting data correctly.
-
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It represents the true, stable solubility.[14] The traditional shake-flask method is used to determine this value, which is critical for late-stage development and formulation.[15][16]
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[14][17] This high-throughput method is invaluable for early-stage screening but often overestimates the true solubility because it can generate thermodynamically unstable, supersaturated solutions.[1][16] The results are highly dependent on the specific protocol used.[18]
For a comprehensive understanding, both types of solubility should be assessed at different stages of the drug development process.[14]
Caption: Relationship between solubility concepts and their application.
Experimental Methodologies: Generating Robust Data
This section provides detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.
3.1 Protocol for Thermodynamic (Equilibrium) Solubility Determination
This protocol uses the gold-standard shake-flask method to determine the equilibrium solubility across a physiologically relevant pH range, as recommended by regulatory guidelines like the Biopharmaceutics Classification System (BCS).[19][20][21]
Objective: To determine the equilibrium solubility of the compound in aqueous buffers from pH 1.2 to 7.4 at 37 °C.
Materials:
-
This compound (solid powder)
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker/incubator (set to 37 °C)
-
Glass vials with screw caps
-
Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4), prepared according to pharmacopeial standards.[22][23][24]
-
Syringe filters (e.g., 0.22 µm PVDF)
-
UPLC-MS/MS system for quantification
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Steps:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each pH condition). A starting point would be ~5-10 mg of compound per 1 mL of buffer. The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Equilibration: Seal the vials and place them in a shaker incubator set to 37 ± 1 °C.[19] Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary experiment can determine the time required for the concentration to plateau.[25]
-
Sampling and Filtration: After equilibration, allow the vials to stand briefly for the excess solid to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it using a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
pH Measurement: Measure and record the final pH of the solution in each vial to confirm it has not drifted significantly during the experiment.[20]
-
Quantification: Prepare a calibration curve for this compound using a validated UPLC-MS/MS method.[26] Accurately dilute the filtered samples into the linear range of the assay and determine the concentration.
-
Data Analysis: Calculate the average solubility at each pH point and plot the results to generate the pH-solubility profile.
3.2 Protocol for High-Throughput Kinetic Solubility Determination
This protocol is designed for rapid screening and is based on detecting precipitation from a DMSO stock solution.[17]
Objective: To rapidly assess the solubility of the compound at a target pH (e.g., 7.4) from a DMSO stock.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent if using a spectrophotometric method)
-
Automated liquid handler (recommended)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Workflow Diagram:
Caption: Workflow for Kinetic Solubility Determination.
Detailed Steps:
-
Preparation: Create a serial dilution of the 10 mM DMSO stock solution in a 96-well plate.
-
Solubilization: Using a liquid handler, rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells containing the DMSO stock. The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effect.[14]
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37 °C) for 1-2 hours.[17]
-
Detection: The point of precipitation can be determined in several ways:
-
Analysis: The kinetic solubility is reported as the highest concentration that remains in solution without significant precipitation.
Data Presentation and Interpretation
Clear presentation of solubility data is essential for decision-making.
4.1 Tabulating Quantitative Data
All quantitative results should be summarized in a structured table. This allows for easy comparison across different conditions.
Table 1: Hypothetical Thermodynamic Solubility Data for this compound at 37 °C
| Buffer pH (Initial) | Final Measured pH | Solubility (µg/mL) ± SD | Solubility (mM) ± SD |
| 1.2 | 1.21 | 15,500 ± 450 | 82.6 ± 2.4 |
| 4.5 | 4.53 | 14,800 ± 620 | 78.9 ± 3.3 |
| 6.8 | 6.78 | 2,100 ± 150 | 11.2 ± 0.8 |
| 7.4 | 7.35 | 450 ± 35 | 2.4 ± 0.2 |
4.2 The pH-Solubility Profile
A graphical plot of solubility versus pH is the most intuitive way to represent the data. This profile immediately visualizes the compound's behavior under different acidity conditions, highlighting the pH at which solubility begins to drop significantly, which is critical for predicting oral absorption.
Advanced Considerations: Modulating Solubility
Beyond aqueous buffers, it is often necessary to investigate solubility in more complex systems.
-
Co-solvents: In formulation development, co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) are often used to increase the solubility of poorly soluble drugs.[27] Systematically evaluating the solubility of this compound in various percentages of these co-solvents can provide valuable data for developing liquid formulations.
-
Counter-ion Effects: While the hydrochloride salt is common, the choice of counter-ion can have a significant impact on a salt's physicochemical properties, including solubility and melting point.[3][28] For a basic drug, different acidic counter-ions (e.g., mesylate, tosylate, fumarate) could be screened to identify a salt form with optimal properties. The properties of the resulting salt are highly dependent on the nature of the counter-ion.[5]
Conclusion
The solubility of this compound is a multifaceted parameter that is fundamental to its potential as a drug candidate. As a basic compound, its solubility is intrinsically linked to pH. A comprehensive characterization, encompassing both thermodynamic and kinetic measurements across a physiological pH range, is not optional but mandatory for informed decision-making in drug development. The protocols and theoretical background provided in this guide offer a robust framework for researchers to generate high-quality, reliable data, thereby enabling the rational design of formulations and mitigating risks associated with poor bioavailability.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45074042, this compound.
- Alsenz, J., & Kansy, M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
- Patel, J. R., & Patel, M. M. (2014). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1149-1163.
- Kawakami, K., Miyoshi, K., & Ida, Y. (2004). Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent. Journal of Pharmaceutical Sciences, 93(6), 1471-1479.
- Anderson, B. D., & Conradi, R. A. (1985). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Pharmaceutical Research, 2(3), 113-122.
- Babu, P. S., & Ramu, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
- Baki, G., & Alexander, K. S. (2015). Comparison of kinetic solubility with equilibrium solubility (µM) of...
- Shimadzu Corporation. (n.d.). Preparing Buffer Solutions.
- David, S., & Taylor, L. S. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical Sciences, 101(11), 4143-4155.
- Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers.
- Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.
- YouTube. (2025, March 16). How to Prepare pH Buffers for Comparative Dissolution Profile.
- Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing....
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Khan Academy. (n.d.). pH and solubility.
- Takács-Novák, K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics, 399(1-2), 61-69.
- AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- World Health Organization. (2018).
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Pobudkowska, A., & Domańska, U. (2015). Study of pH-dependent drugs solubility in water.
- World Health Organization. (2019).
- European Medicines Agency. (2020).
- International Council for Harmonisation. (2019).
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- ACS Publications. (2024). Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- National Institutes of Health. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma.
- Frontiers. (2023).
- ResearchGate. (2022). Research Article UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid.
- Waters Corporation. (n.d.).
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 3. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of ph buffer solutions [delloyd.50megs.com]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 11. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. enamine.net [enamine.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. researchgate.net [researchgate.net]
- 19. who.int [who.int]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 24. m.youtube.com [m.youtube.com]
- 25. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 26. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the critical stability and storage considerations for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical research and development. Recognizing the compound's significance in the synthesis of novel therapeutics, particularly for neurological disorders, this document synthesizes foundational chemical principles with actionable, field-proven methodologies.[1][2] We will explore the intrinsic chemical stability of the molecule, delineate potential degradation pathways, and provide robust protocols for stability assessment. Furthermore, this guide establishes evidence-based best practices for storage and handling to ensure the compound's integrity throughout its lifecycle in a research and development setting.
Introduction: The Significance of this compound in Drug Discovery
This compound is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry.[3] The incorporation of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4] These enhanced properties make it an attractive building block for the synthesis of novel drug candidates.[2] The hydrochloride salt form further improves its solubility and ease of handling in laboratory settings.[1]
Given its role as a critical starting material, ensuring the chemical stability and purity of this compound is paramount. Degradation of this intermediate can lead to the formation of impurities that may carry over into subsequent synthetic steps, potentially impacting the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide, therefore, aims to provide a thorough understanding of the factors influencing its stability and the methodologies to ensure its quality.
Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for designing appropriate stability studies and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FN·HCl | [1][5] |
| Molecular Weight | 187.64 g/mol | [1][5] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 209-213 °C | [1] |
| Purity (Typical) | ≥ 95% (NMR) | [1] |
| CAS Number | 799274-08-1 | [1][5] |
Intrinsic Stability and Potential Degradation Pathways
This compound is a relatively stable molecule under recommended storage conditions. However, its structure contains moieties that are susceptible to degradation under specific environmental stresses.
Hydrolytic Degradation
While the hydrochloride salt form enhances water solubility, prolonged exposure to aqueous environments, particularly at non-neutral pH, can pose a risk. The secondary amine within the tetrahydroisoquinoline ring system is a key functional group. Although generally stable, extreme pH conditions could potentially catalyze ring-opening or other hydrolytic reactions. For many hydrochloride salts of heterocyclic amines, a key stability concern is their behavior in solution.[1][6]
Oxidative Degradation
The secondary amine in the tetrahydroisoquinoline ring is susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides or other oxidation products.[7] The electron-rich aromatic ring, while stabilized by the fluorine substituent, could also be a site for oxidative degradation. It is crucial to avoid contact with strong oxidizing agents during storage and handling.[4]
Photodegradation
Aromatic amines and fluorinated aromatic compounds can be susceptible to photodegradation.[5][8] Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of colored degradants or other impurities.[5][8] Photostability testing is therefore a critical component of a comprehensive stability program for this compound.
Thermal Degradation
As a solid, this compound possesses a relatively high melting point, suggesting good thermal stability.[1] However, prolonged exposure to elevated temperatures, especially in the presence of other stressors like moisture or oxygen, can accelerate degradation processes.[9][10]
Caption: Key environmental stressors and potential degradation pathways.
Recommended Storage and Handling
Based on the intrinsic stability profile, the following storage and handling procedures are recommended to maintain the quality and purity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[1][11] | Refrigerated storage slows down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[11][12] | Minimizes the risk of oxidative degradation. |
| Light | Protect from light.[13] | Prevents photodegradation and the formation of colored impurities. |
| Moisture | Keep container tightly closed in a dry and well-ventilated place.[4][14] | The compound is a hydrochloride salt and can be hygroscopic. Moisture can promote hydrolytic degradation. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[4] | These substances can cause rapid degradation of the compound. |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves both long-term stability studies under recommended storage conditions and forced degradation studies to understand potential degradation pathways.
Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[15][16][17] These studies intentionally stress the compound to produce degradation products, which helps in understanding the degradation pathways and ensuring the analytical method can separate these degradants from the parent compound.[15][16][17]
Sources
- 1. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Thermal Stability Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. rigaku.com [rigaku.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. asean.org [asean.org]
- 14. EP0824520B1 - 1-fluor-5,6,7,8-tetrahydroisoquinoline derivatives and their use in liquid crystal mixtures - Google Patents [patents.google.com]
- 15. web.vscht.cz [web.vscht.cz]
- 16. biopharminternational.com [biopharminternational.com]
- 17. medcraveonline.com [medcraveonline.com]
A Comprehensive Safety and Handling Guide for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and Its Significance
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated heterocyclic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural motif is a valuable building block, or intermediate, in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] The incorporation of a fluorine atom can modulate key drug-like properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a versatile tool in drug discovery programs.[1] Researchers utilize this molecule in the development of treatments for neurological disorders, such as depression and anxiety, and in studies exploring neurotransmitter mechanisms.[1][3]
This guide provides a comprehensive overview of the critical safety, handling, and toxicological information for this compound. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a field-proven, in-depth resource.
Section 1: Chemical and Physical Identity
A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [4] |
| CAS Number | 799274-08-1 | [1][3][5] |
| Molecular Formula | C₉H₁₀FN·HCl | [1][3][5] |
| Molecular Weight | 187.64 g/mol | [1][3][4] |
| Synonyms | 6-Fluoro-THIQ HCl | [4] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white to yellow crystalline powder or solid | [1][3] |
| Melting Point | 209-213 °C | [3] |
| Purity | ≥ 95-97% | [1][3] |
| Solubility | The hydrochloride salt form enhances water solubility. | [3] |
Section 2: Hazard Analysis and GHS Classification
This compound is classified as a hazardous substance. A thorough understanding of its toxicological profile is essential for risk mitigation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.[4]
GHS Hazard Summary
The compound presents multiple health and environmental hazards.[4]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Pictograms and Signal Word
Signal Word: Danger [4]
Hazard Pictograms:
Causality of Hazards
The toxicity of this compound stems from its chemical reactivity and ability to interact with biological systems.
-
Acute Toxicity: The "Harmful if swallowed" and "Toxic in contact with skin" classifications indicate that significant systemic toxicity can occur following exposure.[4] The exact mechanisms are not fully elucidated in available literature, but researchers should treat this compound with a high degree of caution.[6]
-
Irritation: The irritant properties to the skin, eyes, and respiratory tract are likely due to the acidic nature of the hydrochloride salt and the reactivity of the fluoro-tetrahydroisoquinoline moiety.[7][8] Direct contact can cause inflammation and tissue damage.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through proper handling procedures and consistent use of PPE is non-negotiable.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[7]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE) Workflow
The selection and use of PPE should follow a systematic workflow to ensure comprehensive protection.
Caption: Workflow for selecting and donning appropriate PPE.
Detailed PPE Specifications
-
Hand Protection: Wear impervious gloves, such as nitrile gloves. Given the "Toxic in contact with skin" classification, consider double-gloving. Wash hands thoroughly with soap and water after handling.[7][9]
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield to protect against dust particles and splashes.[7]
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities, consider a chemical-resistant apron.[7]
-
Respiratory Protection: For operations that may generate significant dust, use a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95 or P1).[6]
Section 4: Storage and Stability
Incorrect storage can lead to degradation of the compound and the creation of additional hazards.
| Storage Parameter | Recommendation | Rationale | Source |
| Temperature | Store at 0-8°C | To maintain chemical stability and prevent degradation. | [1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | The compound may be sensitive to moisture and air. | [7][8] |
| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture/air. | [7][9] |
| Location | Store in a dry, cool, and well-ventilated place. Store locked up. | Ensures stability and prevents unauthorized access. | [7] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | To prevent vigorous or hazardous reactions. | [7] |
Section 5: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
Always consult a physician after any exposure. Show this safety data sheet to the medical professional in attendance.[6]
-
If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention as the substance is toxic via dermal contact.[6][7]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
Accidental Release (Spill) Response Protocol
Caption: Step-by-step workflow for responding to a spill.
Detailed Spill Cleanup Protocol:
-
Personal Precautions: Wear full PPE, including respiratory protection. Avoid breathing dust. Ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent the product from entering drains or waterways, as it is harmful to aquatic life.[4][6]
-
Methods for Cleaning Up: Carefully sweep or scoop up the spilled material without creating dust. Place it into a suitable, closed, and labeled container for disposal.[6]
-
Final Decontamination: Clean the spill area thoroughly with soap and water.
Section 6: Fire and Disposal Considerations
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][8]
-
Hazardous Combustion Products: During a fire, hazardous gases may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[6]
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Waste Disposal
Disposal of this chemical and its containers must be handled as hazardous waste. Dispose of contents/container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[7] Do not allow the chemical to enter the environment.
Conclusion
This compound is an invaluable reagent in modern drug discovery, but its utility is matched by its potential hazards. A comprehensive understanding of its toxicological profile, coupled with disciplined adherence to the handling, storage, and emergency protocols outlined in this guide, is essential for maintaining a safe and productive research environment. By integrating these principles into daily laboratory practice, researchers can confidently and safely leverage the potential of this versatile chemical intermediate.
References
- PubChem. This compound. [Link]
- PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. [Link]
- Fisher Scientific.
- MySkinRecipes. This compound. [Link]
- 3M.
- 3M.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. echemi.com [echemi.com]
The Evolving Landscape of Fluorinated Tetrahydroisoquinolines: A Deep Dive into Their Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Tetrahydroisoquinoline Scaffolds
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities span a remarkable range, including anticancer, neuroprotective, and antiviral properties.[2][3] The strategic incorporation of fluorine atoms into this versatile scaffold has emerged as a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of THIQ derivatives, often leading to enhanced potency, selectivity, and metabolic stability.
This technical guide provides an in-depth exploration of the biological activities of fluorinated tetrahydroisoquinolines. Moving beyond a simple catalog of compounds and their effects, this document delves into the causality behind experimental design, the intricacies of their mechanisms of action, and the practical methodologies for their synthesis and evaluation. We will explore how the unique properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong bonds with carbon—can be leveraged to optimize the therapeutic potential of this important class of molecules.
Anticancer Activity: Targeting Key Signaling Pathways and Cellular Processes
Fluorinated tetrahydroisoquinolines have demonstrated significant promise as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[4][5] Several fluorinated tetrahydroisoquinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway. The introduction of fluorine can enhance the binding affinity of these compounds to the kinase domains of proteins like PI3K and Akt, leading to more potent inhibition.
Below is a diagram illustrating the key junctures of the PI3K/Akt/mTOR pathway and the inhibitory action of fluorinated tetrahydroisoquinolines.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of fluorinated tetrahydroisoquinolines.
Structure-Activity Relationship (SAR) in Anticancer THIQs
The position and number of fluorine substituents on the tetrahydroisoquinoline scaffold play a crucial role in determining the anticancer potency. The following table summarizes the structure-activity relationship of a series of fluorinated tetrahydroisoquinoline derivatives against various cancer cell lines, highlighting the impact of fluorine substitution on their half-maximal inhibitory concentrations (IC50).
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | Colon (HCT116) | 15.5 | |
| 1b | 4-F | H | H | Colon (HCT116) | 9.8 | [6] |
| 1c | H | 6-F | H | Colon (HCT116) | 7.2 | [6] |
| 1d | H | H | 4'-F | Colon (HCT116) | 5.4 | [6] |
| 2a | H | H | H | Breast (MCF-7) | 10.7 | |
| 2b | 4-Cl | H | H | Breast (MCF-7) | 1.6 | [7] |
| 2c | 4-CF3 | H | H | Breast (MCF-7) | 2.1 | [7] |
This table is a composite representation based on data from multiple sources and is intended for illustrative purposes.
The data suggests that the introduction of an electron-withdrawing group, such as fluorine or a trifluoromethyl group, on the phenyl ring can significantly enhance the anticancer activity.[7]
Neuroprotective Effects: Combating Oxidative Stress and Neuroinflammation
Emerging evidence suggests that fluorinated tetrahydroisoquinolines possess significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. Their mechanisms of action in the central nervous system are multifaceted, primarily involving the mitigation of oxidative stress and the modulation of neuroinflammatory pathways.
Antioxidant and Anti-inflammatory Mechanisms
Fluorinated tetrahydroisoquinolines have been shown to reduce the production of reactive oxygen species (ROS) and suppress inflammatory responses in neuronal cells. One proposed mechanism involves the modulation of the Wnt signaling pathway, which plays a crucial role in neuronal development and survival.
Caption: Neuroprotective mechanisms of fluorinated tetrahydroisoquinolines.
Studies have shown that some tetrahydroisoquinoline derivatives can protect against fluoride-induced neurotoxicity by reducing oxidative stress.[8] Additionally, certain analogs have demonstrated anti-neuroinflammatory activity by suppressing the production of inflammatory cytokines.[9] Some THIQ derivatives have also been shown to target galectin-3, a protein involved in neuroinflammation, outside of its carbohydrate-binding site.[9]
Antiviral Activity: A New Frontier
The antiviral potential of fluorinated tetrahydroisoquinolines is a rapidly emerging area of research. Recent studies have highlighted their efficacy against a range of viruses, including RNA viruses like influenza and coronaviruses.
Mechanisms of Antiviral Action
The antiviral mechanisms of these compounds are still under investigation, but several promising avenues have been identified. One key mechanism appears to be the inhibition of viral replication at a post-entry stage.[2] For RNA viruses, a primary target is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[1] Fluorinated nucleoside analogs have a well-established history of inhibiting viral polymerases, and it is hypothesized that fluorinated tetrahydroisoquinolines may act through a similar mechanism.[1]
Another proposed mechanism involves the disruption of endosomal acidification, a process crucial for the entry of many enveloped viruses into the host cell.[10]
The following table summarizes the antiviral activity of selected tetrahydroisoquinoline derivatives.
| Compound | Virus | Cell Line | EC50 (µM) | Mechanism of Action | Reference |
| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | Post-entry inhibition | [2] |
| trans-1 | SARS-CoV-2 | Calu-3 | 2.78 | Post-entry inhibition | [2] |
| IQC | Influenza A (H1N1) | MDCK | - | Inhibition of HA and NA |
EC50: Half-maximal effective concentration; HA: Hemagglutinin; NA: Neuraminidase.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and development in this field, this section provides detailed, step-by-step methodologies for the synthesis of a fluorinated tetrahydroisoquinoline and the evaluation of its biological activity.
Synthesis of a Fluorinated Tetrahydroisoquinoline via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydroisoquinolines.
Caption: Workflow for the Pictet-Spengler synthesis of tetrahydroisoquinolines.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve 1 equivalent of the desired fluorinated β-phenylethylamine and 1.1 equivalents of the corresponding aldehyde or ketone in a suitable solvent (e.g., toluene, dichloromethane).
-
Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated tetrahydroisoquinoline.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated tetrahydroisoquinoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Conclusion and Future Directions
Fluorinated tetrahydroisoquinolines represent a highly promising class of compounds with diverse and potent biological activities. The strategic incorporation of fluorine has proven to be an effective strategy for enhancing their therapeutic potential. This guide has provided a comprehensive overview of their anticancer, neuroprotective, and antiviral properties, delving into their mechanisms of action and providing practical experimental guidance.
Future research in this area should focus on:
-
Elucidating Detailed Mechanisms: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design.
-
Expanding Structure-Activity Relationship Studies: Systematic synthesis and evaluation of a wider range of fluorinated analogs will provide a more complete understanding of the SAR and guide the optimization of lead compounds.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploring New Therapeutic Applications: The broad spectrum of biological activities suggests that fluorinated tetrahydroisoquinolines may have therapeutic potential in other disease areas beyond those discussed in this guide.
The continued exploration of this fascinating class of molecules holds great promise for the development of novel and effective therapies for a range of human diseases.
References
- Gangapuram, M., Eyunni, S., & Redda, K. (2014). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 14(3), 473–482. [Link]
- He, W., et al. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 15(2), 502. [Link]
- Kumar, A., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(21), 7288. [Link]
- O'Donnell, J. C., et al. (2020). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 10(1), 1-15. [Link]
- Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 1-19. [Link]
- Watanabe, H., et al. (2019). Synthesis and Biological Evaluation of F-18 Labeled Tetrahydroisoquinoline Derivatives Targeting Orexin 1 Receptor. Bioorganic & Medicinal Chemistry Letters, 29(13), 1620-1623. [Link]
- Yang, Y., et al. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(12), e2300453. [Link]
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 19-35. [Link]
- ResearchGate. (n.d.). Comparative IC50 values of compounds 4a-l and 5-fluorouracil against HepG-2, HCT-116, and MCF-7 cell lines. [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
- Lee, S., et al. (2016). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Chemical Biology & Drug Design, 88(5), 705-715. [Link]
- Brown, D. A., et al. (2018). Identification of N-benzyltetrahydroisoquinolines as novel anti-neuroinflammatory agents. Bioorganic & Medicinal Chemistry, 26(23-24), 6031-6037. [Link]
- Epps, D. E., et al. (2014). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Current Opinion in Virology, 4, 1-9. [Link]
- Organic Chemistry Portal. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]
- Al-Warhi, T., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Heliyon, 7(10), e08154. [Link]
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 19-35. [Link]
- ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]
- He, W., et al. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 15(2), 502. [Link]
- Kim, H. J., et al. (2023). Antiviral Activity Against SARS-CoV-2 Variants Using in Silico and in Vitro Approaches. Journal of Microbiology and Biotechnology, 33(7), 935-946. [Link]
- ResearchGate. (n.d.). IC 50 mean values (μM)
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]
- Götte, M. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Methods in Enzymology, 661, 315-354. [Link]
- Götte, M. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Methods in Enzymology, 661, 315-354. [Link]
- László, L., & Fülöp, F. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(9), 1203. [Link]
- Kim, H. J., et al. (2008). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Journal of the Korean Society for Applied Biological Chemistry, 51(2), 95-101. [Link]
- Jo, S., et al. (2022). Antiviral Effect of Isoquercitrin against Influenza A Viral Infection via Modulating Hemagglutinin and Neuraminidase. Molecules, 27(21), 7354. [Link]
- Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. [Link]
- Wąsik, A. (2018). The neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against perinatal exposure of fluorine. International Conference on Neurology and Brain Disorders. [Link]
- Smith, D. B., et al. (2014). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Current Opinion in Virology, 4, 1-9. [Link]
- ResearchGate. (n.d.). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
- El-Sayed, N. F., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances, 12(48), 31227-31245. [Link]
- Bielach, A., et al. (2024). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301772. [Link]
- Li, Q., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4799. [Link]
- Saeed, A., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(19), 6548. [Link]
- Singla, L., Yadav, H. R., & Choudhury, A. R. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies.
- Scholz, J., et al. (2008). Endogenous tetrahydroisoquinolines associated with Parkinson's disease mimic the feedback inhibition of tyrosine hydroxylase by catecholamines. The FEBS Journal, 275(9), 2249-2260. [Link]
- Li, Y., et al. (2021). Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification. Virology Journal, 18(1), 1-13. [Link]
- Aghabozorg, H., et al. (2022). Fluorinated derivatives of tetrahydroaltersolanol molecule on COVID-19, HIV, and HTLV protease by DFT and molecular docking approaches. Scientific Reports, 12(1), 1-14. [Link]
- Aver'yanov, A. A., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Molecular Biology Reports, 48(5), 4271-4281. [Link]
- Wang, J., et al. (2017). Fluoride Induces Neuroinflammation and Alters Wnt Signaling Pathway in BV2 Microglial Cells.
- Aver'yanov, A. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14324. [Link]
- Szymańska, P., & Kochańczyk, M. (2016). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Mathematical Biosciences and Engineering, 13(6), 1253-1266. [Link]
- De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 5(12), 1015-1025. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analogs of tetrahydroisoquinoline natural products that inhibit cell migration and target galectin-3 outside of its carbohydrate-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide for the Medicinal Chemist
Foreword: Beyond a Simple Halogen Swap
In the intricate chess game of drug design, where the modification of a single atom can dictate the success or failure of a therapeutic candidate, fluorine has emerged as a queen on the board. Its strategic incorporation into small molecules is far more nuanced than a mere isosteric replacement for hydrogen. The unique and potent physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—provide medicinal chemists with a powerful toolkit to meticulously sculpt the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide eschews a superficial overview, instead offering a deep, mechanistically-driven exploration of fluorine's role, grounded in field-proven insights and actionable protocols for the modern drug discovery laboratory.
I. The Fluorine Advantage: Modulating Key Physicochemical and Pharmacokinetic Parameters
The decision to introduce fluorine into a drug candidate is a calculated one, aimed at achieving specific, measurable improvements in its properties. The following sections dissect the causal relationships between fluorination and its impact on critical drug attributes.
Enhancing Metabolic Stability: The Power of the C-F Bond
One of the most celebrated applications of fluorine in medicinal chemistry is its ability to enhance metabolic stability.[2] This is primarily attributed to the high bond dissociation energy of the carbon-fluorine bond (~109 kcal/mol), which is significantly stronger than a typical carbon-hydrogen bond.[1][3] This inherent strength makes the C-F bond resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4]
Causality in Action: By strategically replacing a hydrogen atom at a metabolically labile position (a "soft spot") with fluorine, chemists can effectively block oxidative metabolism at that site.[3][5][6] This tactic can significantly increase a drug's half-life, improve its oral bioavailability, and reduce the formation of potentially toxic metabolites.[3][5][7] For instance, the introduction of fluorine atoms in the anticancer drug 5-fluorouracil is crucial for its mechanism of action and metabolic profile.[8]
Experimental Workflow: Assessing Metabolic Stability
A typical workflow to compare the metabolic stability of a fluorinated versus a non-fluorinated analog involves in vitro incubation with liver microsomes followed by quantitative analysis.
Caption: Workflow for comparative metabolic stability assessment.
Modulating Acidity and Basicity (pKa): The Inductive Effect of Fluorine
Fluorine's extreme electronegativity exerts a powerful inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[4][9] This modulation of a drug's ionization state at physiological pH is a critical factor influencing its solubility, membrane permeability, and binding interactions with its target.[4]
-
For acidic groups: Fluorine substitution will lower the pKa, making the acid stronger.
-
For basic groups: Fluorine substitution will lower the pKa of the conjugate acid, making the base weaker.[4]
This ability to fine-tune pKa is a valuable tool for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[10]
Quantitative Impact of Fluorination on pKa:
| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | ΔpKa | Reference |
| Cinnamic Acid vs. 2-Fluorocinnamic Acid | 4.44 | 4.10 (Predicted) | -0.34 | [10] |
| Cinnamic Acid vs. 3-Fluorocinnamic Acid | 4.44 | 4.29 (Predicted) | -0.15 | [10] |
| Cinnamic Acid vs. 4-Fluorocinnamic Acid | 4.44 | 4.43 (Predicted) | -0.01 | [10] |
| Cyclic Carboxylic Acids (various) | ~5.0-6.0 | ~3.0-4.5 | ~-1.5 to -2.0 | [11] |
Note: Predicted values are based on computational models and serve as illustrative examples.
Influencing Lipophilicity (LogP/LogD): A Context-Dependent Effect
The impact of fluorine on lipophilicity is more complex than a simple increase or decrease.[12] While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can sometimes lead to a decrease in LogP due to the molecule's overall polarity.[4] This allows for the nuanced modulation of a drug's ability to cross biological membranes.[12]
Conformational Control: The Gauche Effect and Beyond
Fluorine's stereoelectronic effects can have a profound impact on the conformational preferences of a molecule.[13] The "gauche effect," where a fluorine atom prefers a gauche orientation relative to an adjacent electronegative atom, is a well-documented phenomenon that can be exploited to lock a drug molecule into its bioactive conformation, thereby enhancing its binding affinity for its target.[4] This conformational pre-organization can lead to a significant improvement in potency.[13]
II. Strategic Incorporation of Fluorine: Synthetic Methodologies
The increasing demand for fluorinated drug candidates has spurred the development of a diverse array of synthetic methods for the introduction of fluorine. The choice of method depends on the specific molecular scaffold, the desired position of the fluorine atom, and the stage of the drug discovery process.
Nucleophilic Fluorination
This approach utilizes a nucleophilic fluoride source, such as an alkali metal fluoride or a tetraalkylammonium fluoride, to displace a leaving group. Recent advances in transition-metal-catalyzed nucleophilic fluorination have greatly expanded the scope and applicability of this method, allowing for the fluorination of complex molecules under mild conditions.[5]
Protocol: Late-Stage Nucleophilic Deoxyfluorination of a Complex Alcohol
This protocol provides a general framework for the deoxyfluorination of a sensitive, multifunctional alcohol using a modern deoxyfluorinating agent like PhenoFluor.
-
Reagent Preparation: In a nitrogen-purged glovebox, prepare a stock solution of PhenoFluor in an anhydrous, non-protic solvent (e.g., dichloromethane or acetonitrile).
-
Substrate Preparation: Dissolve the alcohol substrate in the same anhydrous solvent in a separate vial.
-
Reaction Setup: To the substrate solution, add the PhenoFluor solution dropwise at room temperature while stirring. The stoichiometry of the fluorinating agent may need to be optimized (typically 1.1-1.5 equivalents).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity of the fluorinated product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Electrophilic Fluorination
Electrophilic fluorination employs reagents that deliver an electrophilic fluorine atom ("F+"). Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of electron-rich substrates like enolates, enamines, and activated aromatic rings under relatively mild conditions.[5]
Late-Stage Fluorination: A Paradigm Shift in Drug Discovery
The ability to introduce fluorine at a late stage in a synthetic sequence is a game-changer for medicinal chemistry.[14][15][16] It allows for the rapid generation of fluorinated analogs of advanced intermediates or even final drug candidates, enabling a "try and measure" approach to optimization without the need to develop entirely new synthetic routes.[5] This strategy accelerates the structure-activity relationship (SAR) and structure-property relationship (SPR) studies that are at the heart of lead optimization.
III. Analytical Characterization of Fluorinated Compounds
The unique properties of the fluorine-19 (¹⁹F) nucleus make ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool for the characterization of fluorinated compounds.
¹⁹F NMR Spectroscopy: A Window into the Fluorinated World
¹⁹F NMR offers several advantages for the analysis of fluorinated drug candidates:[17][18]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity.[19]
-
Wide Chemical Shift Range: The large chemical shift dispersion minimizes signal overlap, even in complex molecules.[17][18]
-
No Background Signal: The absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra are free from background noise.[19]
Protocol: Quantitative ¹⁹F NMR (qNMR) Analysis
-
Sample Preparation: Accurately weigh the fluorinated compound and a suitable internal standard (e.g., trifluoroacetic acid or another stable fluorinated compound with a distinct chemical shift) into an NMR tube.[17][20] Dissolve the solids in a known volume of a deuterated solvent.[20]
-
Instrument Setup: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the ¹⁹F nuclei, which is crucial for accurate quantification.[17]
-
Data Processing: Process the spectrum by applying a Fourier transform and phasing the signals.
-
Integration: Integrate the signals corresponding to the analyte and the internal standard.
-
Quantification: Calculate the concentration of the analyte using the known concentration of the internal standard and the ratio of their integrals, taking into account the number of fluorine atoms in each molecule.
Mass Spectrometry
Mass spectrometry (MS) is indispensable for confirming the molecular weight of fluorinated compounds and for studying their metabolism.[21][22] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the elemental composition of a molecule, including the number of fluorine atoms. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and elucidate its structure, which is particularly useful for identifying the sites of metabolism.[22]
IV. The Other Side of the Coin: Challenges and Considerations
While the benefits of fluorination are numerous, it is not a panacea. A responsible drug discovery program must also consider the potential downsides.
-
Toxicity: Inappropriate placement of fluorine can lead to metabolic activation and the formation of toxic metabolites, such as fluoride ions or fluoroacetate.[1][7][23] The long-term use of some fluorinated drugs has been associated with adverse effects.[1][24]
-
Environmental Persistence: The stability of the C-F bond can lead to the environmental persistence of some fluorinated compounds.[23]
-
Unpredictable Effects: The effects of fluorination are highly context-dependent, and a seemingly beneficial modification in one molecular scaffold may have detrimental effects in another.[5]
V. The Future of Fluorine in Drug Discovery
The role of fluorine in medicinal chemistry continues to evolve. The development of novel and more selective fluorination methods, coupled with a deeper understanding of the quantum mechanical effects of fluorine on molecular interactions, will undoubtedly lead to the design of safer and more effective medicines. The strategic use of fluorine-18 in Positron Emission Tomography (PET) imaging is also bridging the gap between preclinical drug discovery and clinical development, allowing for the real-time visualization of drug distribution and target engagement in vivo.[2] As our ability to precisely manipulate the properties of molecules with fluorine grows, so too will its importance in the ongoing quest for new therapies.
VI. References
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Vertex AI Search.
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
-
Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology.
-
What are the potential risks of using fluorinated pharmaceutical intermediates in drugs?. (2025). Self-published blog.
-
Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology.
-
FLUOROQUINOLONE ANTIBIOTICS And other Fluorinated Drugs. (n.d.). Self-published.
-
GMP Fluorination Challenges Limit Use in API Synthesis. (n.d.). Pharmaceutical Technology.
-
Top: Comparison of the pKa differences between fluorinated and... (n.d.). ResearchGate.
-
Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PMC.
-
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016). PubMed.
-
Analysis Finds No Link Between Fluorine in Medicines and Increased Adverse Drug Reactions. (2025). GeneOnline.
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
-
The C–F bond as a conformational tool in organic and biological chemistry. (2010). PMC.
-
A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines. (n.d.). Benchchem.
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. (2013). ACS Publications.
-
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. (n.d.). Benchchem.
-
(PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). ResearchGate.
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). PMC.
-
A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery. (n.d.). Benchchem.
-
Mass Spectrometry Imaging of Metabolites by Nanostructure Initiator Mass Spectrometry with Fluorinated Gold Nanoparticles. (n.d.). Springer Nature Experiments.
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). DiVA portal.
-
Molecular absorption and mass spectrometry for complementary analytical study of fluorinated drugs in animal organisms. (n.d.). Request PDF.
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti.
-
Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate.
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate.
-
19Flourine NMR. (n.d.). University of Ottawa.
-
Application of 19 F time-domain NMR to measure content in fluorine-containing drug products. (2015). Mestrelab Research.
-
Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
-
Building diagrams using graphviz. (2021). Chad's Blog.
-
Applications of Fluorine in Medicinal Chemistry. (2025). Request PDF.
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz.
-
Late-Stage Fluorination: From Fundamentals to Application. (2014). ACS Publications.
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH.
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (2025). ResearchGate.
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2025). ResearchGate.
-
The role of fluorine in medicinal chemistry. (2025). Request PDF.
-
Silver-Catalyzed Late-Stage Fluorination. (n.d.). PMC.
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC.
-
DOT Language. (2024). Graphviz.
-
Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). RSC Publishing.
-
Full article: The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
-
A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. (n.d.). NIH.
-
Late-Stage Fluorination. (n.d.). MPI für Kohlenforschung.
-
Drawing graphs with dot. (2015). Graphviz.
-
Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (n.d.). PMC.
-
Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
-
ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. (2021). RSC Publishing.
-
Probing the Effect of Fluorine on Hydrogen Bonding Interactions in a Pharmaceutical Hydrate Using Advanced Solid-State NMR. (n.d.). ACS Publications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Late-Stage Fluorination [kofo.mpg.de]
- 17. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 19Flourine NMR [chem.ch.huji.ac.il]
- 19. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are the potential risks of using fluorinated pharmaceutical intermediates in drugs? - Blog [sinoshiny.com]
- 24. Fluoride Toxicity Research Center [slweb.org]
An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-F-THIQ HCl), a versatile heterocyclic compound with significant applications in medicinal chemistry and neuropharmacology. We will delve into its synthesis, chemical properties, pharmacological activities, and its role as a key building block in the development of novel therapeutic agents.
Introduction and Significance
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural alkaloids and synthetic pharmaceuticals.[1] The introduction of a fluorine atom at the 6-position of the THIQ scaffold creates 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, a compound with modified physicochemical properties that are highly attractive for drug design.[2]
Key Attributes Conferred by Fluorine Substitution:
-
Enhanced Lipophilicity: The fluorine atom increases the molecule's ability to cross cellular membranes, including the blood-brain barrier, making it particularly suitable for developing drugs targeting the central nervous system (CNS).[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the compound more resistant to metabolic degradation by enzymes like cytochrome P450s. This can lead to improved pharmacokinetic profiles, such as a longer half-life.
-
Modulated Basicity: The electron-withdrawing nature of fluorine can alter the basicity (pKa) of the secondary amine, influencing its interaction with biological targets.
-
Receptor Interaction: The fluorine atom can engage in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in target proteins, potentially enhancing binding affinity and selectivity.
The hydrochloride salt form of 6-F-THIQ significantly improves its aqueous solubility and stability, making it easier to handle and formulate for experimental and pharmaceutical applications.[3] Consequently, this compound is widely utilized as a crucial intermediate in the synthesis of novel drugs for neurological disorders such as depression, anxiety, and Parkinson's disease.[2][3][4]
Synthesis and Characterization
The most direct and classical method for synthesizing the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form the THIQ ring system.[5][6]
Retrosynthetic Analysis and Proposed Synthesis
A logical synthetic route to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline begins with a commercially available fluorinated phenethylamine derivative.
Diagram: Retrosynthetic Analysis via Pictet-Spengler Reaction
A simplified retrosynthesis for the 6-F-THIQ core.
Detailed Experimental Protocol: Pictet-Spengler Synthesis
This protocol describes a representative synthesis. Disclaimer: This is an illustrative procedure and should be adapted and optimized under proper laboratory safety protocols.
Objective: To synthesize this compound.
Materials:
-
2-(4-Fluorophenyl)ethylamine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene
-
Methanol
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(4-fluorophenyl)ethylamine (1 equivalent) in a suitable solvent like toluene.
-
Condensation: Add an aqueous solution of formaldehyde (1.1 equivalents) to the flask.
-
Causality: Formaldehyde serves as the carbonyl component for the initial condensation with the primary amine of the phenethylamine, forming a Schiff base (iminium ion) intermediate.
-
-
Cyclization: Slowly add concentrated hydrochloric acid (e.g., 6M HCl) to the reaction mixture. Heat the mixture to reflux (typically 80-100°C) for 2-4 hours.
-
Causality: The strong acid catalyzes the intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the electrophilic iminium ion, leading to the closure of the isoquinoline ring.[6] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up and Extraction:
-
After cooling to room temperature, the reaction mixture is basified with a strong base (e.g., 6M NaOH) to a pH > 10. This deprotonates the amine, making the product soluble in organic solvents.
-
The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether. The organic layers are combined.
-
-
Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude free base of 6-fluoro-1,2,3,4-tetrahydroisoquinoline.
-
Salt Formation: The crude free base is redissolved in a minimal amount of a suitable solvent like methanol. A solution of HCl in diethyl ether is added dropwise until precipitation is complete.
-
Causality: The hydrochloride salt is typically a stable, crystalline solid that is easier to purify and handle than the free base oil.
-
-
Purification: The precipitated hydrochloride salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product. Purity can be further enhanced by recrystallization.
Characterization and Analytical Methods
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Analytical Method | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons, and the three distinct methylene (-CH₂) groups in the heterocyclic ring. |
| ¹³C NMR | Structural confirmation | Peaks for the aromatic carbons (with C-F splitting) and the aliphatic carbons of the THIQ core. |
| Mass Spectrometry (MS) | Molecular weight verification | A molecular ion peak corresponding to the mass of the protonated free base (C₉H₁₁FN⁺). |
| FT-IR Spectroscopy | Functional group identification | Characteristic peaks for N-H stretching, aromatic C-H, and C-F bonds. |
| Melting Point | Purity assessment | A sharp, defined melting point range indicates high purity. |
Pharmacology and Mechanism of Action
The primary pharmacological interest in 6-F-THIQ lies in its role as a scaffold for compounds targeting monoamine systems in the CNS, particularly the dopamine transporter (DAT) .[7][8]
Dopamine Transporter (DAT) Interaction
The dopamine transporter is a protein that controls dopamine signaling by removing dopamine from the synaptic cleft and transporting it back into the presynaptic neuron.[8] Inhibition of DAT leads to increased levels of dopamine in the synapse, which is a therapeutic strategy for conditions like ADHD and a mechanism of action for stimulants like cocaine.[9]
Diagram: Simplified Dopaminergic Synapse
Role of a DAT inhibitor in the synaptic cleft.
Applications in Research and Drug Discovery
This compound is not typically an end-product drug but a highly valuable building block or intermediate in multi-step syntheses.[2][3] Its utility spans several research areas:
-
Neuropharmacology: It is a foundational scaffold for developing ligands for dopamine, serotonin, and adrenergic receptors. Its derivatives are investigated as potential treatments for depression, anxiety, schizophrenia, and Parkinson's disease.[2][3][7]
-
Medicinal Chemistry: The compound's structure allows for chemical modification at the nitrogen atom (N-2 position) and potentially at other positions on the rings, enabling the creation of large libraries of compounds for high-throughput screening.[2]
-
Biochemical Research: Labeled versions of 6-F-THIQ derivatives can be used as probes in biochemical assays to study receptor binding and enzyme interactions.[3]
-
Analytical Chemistry: It can serve as a reference standard in the development of analytical methods for quantifying related isoquinoline compounds in biological or environmental samples.[2][3]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Hazards: It may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[12]
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, typically at 2-8°C under an inert gas to prevent degradation.[4]
-
Personal Protective Equipment (PPE): Always use safety glasses, gloves, and a lab coat when handling this chemical.
Conclusion and Future Perspectives
This compound is a strategically important molecule in modern drug discovery. The incorporation of fluorine provides distinct advantages in designing CNS-active agents with improved pharmacokinetic and pharmacodynamic properties. While much of the research focuses on its use as an intermediate, the exploration of its intrinsic biological activity and that of its immediate derivatives remains a promising area. Future research will likely focus on leveraging this scaffold to develop highly selective and potent ligands for specific receptor subtypes, leading to the next generation of therapies for complex neurological and psychiatric disorders. The development of novel, more efficient synthetic routes to fluorinated THIQs also continues to be an active area of research.[13]
References
- Chem-Impex. (n.d.). This compound.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151.
- J. Org. Chem. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids.
- University of Cambridge. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
- ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- MySkinRecipes. (n.d.). This compound.
- Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.
- Naoi, M., et al. (1997). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. Journal of Neural Transmission, 104(8-9), 987-1001.
- Medicinal Chemistry Communications. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184.
- Thieme Chemistry. (2015). Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives.
- Molbase. (n.d.). This compound.
- Rothman, R. B., et al. (1994). Differential relationships among dopamine transporter affinities and stimulant potencies of various uptake inhibitors. European Journal of Pharmacology, 271(2-3), R1-R3.
- Lorenc-Koci, E., et al. (2004). Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism... Brain Research, 1009(1-2), 67-81.
- Wikipedia. (n.d.). Dopamine transporter.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 9. Differential relationships among dopamine transporter affinities and stimulant potencies of various uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12,935 to dopamine transporter in the rat nigrostriatal, dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 799274-08-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has emerged as a pivotal structural motif in medicinal chemistry and drug discovery. Its unique physicochemical properties, conferred by the fluorine substituent, have made it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their research endeavors.
Introduction: The Significance of Fluorinated Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure found in a vast array of natural products and synthetic molecules with diverse biological activities. The introduction of a fluorine atom into this framework, specifically at the 6-position, profoundly influences the molecule's properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can facilitate passage through the blood-brain barrier.[1][2][3] These attributes make this compound a highly sought-after intermediate in the development of drugs for neurological and psychiatric disorders.[1][2][3]
A Historical Perspective: The Evolution of Tetrahydroisoquinoline Synthesis
While the specific discovery of this compound is not prominently documented in a singular, seminal publication, its existence is a testament to the advancement of synthetic methodologies for the broader class of tetrahydroisoquinolines. The foundational methods for constructing the THIQ core, the Pictet-Spengler and Bischler-Napieralski reactions, have been instrumental.
The Pictet-Spengler reaction , first reported by Amé Pictet and Theodor Spengler in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4] This reaction has been a cornerstone of isoquinoline alkaloid synthesis for over a century.[4]
The Bischler-Napieralski reaction , discovered in 1893, offers an alternative route through the cyclization of β-arylethylamides using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5] This method initially yields a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[1][5]
The synthesis of fluorinated analogs like this compound represents a logical progression from these classical methods, driven by the increasing recognition of the benefits of fluorine incorporation in drug design.
Synthesis and Characterization: A Technical Deep Dive
The synthesis of this compound typically proceeds through a multi-step sequence, leveraging established cyclization strategies. The choice between the Pictet-Spengler and Bischler-Napieralski routes often depends on the availability of starting materials and the desired substitution pattern.
Synthetic Strategy: A Generalized Approach
A common synthetic pathway involves the following key transformations. This generalized protocol is based on established methods for analogous compounds, such as the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[6]
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol based on the synthesis of a structurally related compound, providing a framework for the synthesis of this compound.
Step 1: Reduction of 3-Fluorophenylacetonitrile
-
To a solution of 3-fluorophenylacetonitrile in an appropriate solvent (e.g., methanol or ethanol), a catalyst such as Raney nickel is added.
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-(3-fluorophenyl)ethan-1-amine.
Step 2: Acylation of 2-(3-Fluorophenyl)ethan-1-amine
-
The resulting amine is dissolved in an organic solvent, and an acylating agent (e.g., acetyl chloride or acetic anhydride) is added, typically in the presence of a base to neutralize the acid byproduct.
-
The reaction mixture is stirred until the starting amine is consumed.
-
Work-up involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration to afford N-(2-(3-fluorophenyl)ethyl)acetamide.
Step 3: Bischler-Napieralski Cyclization
-
The amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), often in a high-boiling inert solvent.
-
The reaction is heated to drive the cyclization.
-
After cooling, the reaction is carefully quenched, and the product, 6-fluoro-3,4-dihydroisoquinoline, is extracted into an organic solvent.
Step 4: Reduction of the Dihydroisoquinoline
-
The crude 6-fluoro-3,4-dihydroisoquinoline is reduced to the corresponding tetrahydroisoquinoline. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent.
-
The reaction progress is monitored, and upon completion, the product is isolated through extraction and purification.
Step 5: Hydrochloride Salt Formation
-
The purified 6-fluoro-1,2,3,4-tetrahydroisoquinoline free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl) is added dropwise, leading to the precipitation of this compound.
-
The solid product is collected by filtration, washed with a non-polar solvent, and dried.
Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the final product. Key analytical techniques include:
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
-
Melting Point: A sharp melting point range is indicative of high purity.
Table 1: Physicochemical Properties of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline and its Hydrochloride Salt
| Property | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | This compound |
| CAS Number | 224161-37-9[8] | 799274-08-1[9] |
| Molecular Formula | C₉H₁₀FN[7] | C₉H₁₁ClFN[9] |
| Molecular Weight | 151.18 g/mol [7] | 187.64 g/mol [9] |
| Appearance | - | Off-white solid[3] |
| Melting Point | - | - |
Biological Significance and Therapeutic Potential
The incorporation of a fluorine atom at the 6-position of the tetrahydroisoquinoline ring system has been a strategic choice in the design of novel therapeutic agents, particularly for neurological disorders. The enhanced lipophilicity of the fluorinated compound can improve its ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[3]
Research into substituted tetrahydroisoquinolines has revealed their potential to interact with various biological targets, including:
-
Dopamine Receptors: Several studies have explored the affinity of tetrahydroisoquinoline derivatives for dopamine receptors, particularly the D2 and D3 subtypes.[10][11][12] These receptors are implicated in the pathophysiology of conditions such as schizophrenia, Parkinson's disease, and addiction.[13][14] The development of selective ligands for these receptors is a key area of research.
-
Monoamine Reuptake Inhibition: Some tetrahydroisoquinoline analogs have been shown to inhibit the reuptake of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin, suggesting potential applications as antidepressants or treatments for other mood disorders.
Sources
- 1. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 7. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline [synhet.com]
- 9. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.math.princeton.edu [web.math.princeton.edu]
- 12. 1-Methyl-1,2,3,4-tetrahydroisoquinoline antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a valuable building block in medicinal chemistry and drug development.[1][2] This fluorinated tetrahydroisoquinoline derivative holds significant potential in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a key intermediate for lead optimization in drug discovery programs.
This document provides a detailed, step-by-step protocol for the synthesis of this compound, primarily focusing on the robust and widely applicable Bischler-Napieralski reaction followed by reduction and salt formation. We will also briefly discuss the Pictet-Spengler reaction as an alternative synthetic strategy.
Synthetic Strategies: An Overview
The construction of the tetrahydroisoquinoline core can be achieved through several established synthetic routes. The two most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4][5][6] For the synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, this would involve the reaction of 4-fluorophenethylamine with formaldehyde.[7] While elegant, this reaction can sometimes require harsh conditions for less activated aromatic rings.[6]
-
Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[5] This two-step sequence is often high-yielding and tolerates a wide range of functional groups, making it a preferred method for the synthesis of many substituted tetrahydroisoquinolines.
This guide will focus on a detailed protocol based on the Bischler-Napieralski reaction.
Synthetic Pathway: Bischler-Napieralski Route
The synthesis of this compound via the Bischler-Napieralski reaction proceeds in three main steps:
-
N-Formylation of the starting material, 4-fluorophenethylamine.
-
Bischler-Napieralski Cyclization of the resulting N-formyl-4-fluorophenethylamine to form 6-fluoro-3,4-dihydroisoquinoline.
-
Reduction of the dihydroisoquinoline intermediate to 6-fluoro-1,2,3,4-tetrahydroisoquinoline, followed by hydrochloride salt formation .
Caption: Synthetic scheme for this compound.
Materials and Methods
| Reagent/Material | Grade | Supplier |
| 4-Fluorophenethylamine | ≥98% | Commercially Available |
| Formic Acid | ≥95% | Commercially Available |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Sodium Hydroxide (NaOH) | Pellets | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Safety Precautions: This synthesis involves the use of corrosive and hazardous chemicals. Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Detailed Experimental Protocol
Step 1: Synthesis of N-Formyl-4-fluorophenethylamine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenethylamine (1.0 eq).
-
Slowly add formic acid (2.0 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-formyl-4-fluorophenethylamine as a crude product, which can be used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization to 6-Fluoro-3,4-dihydroisoquinoline
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the crude N-formyl-4-fluorophenethylamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice.
-
Basify the aqueous solution to pH 8-9 with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-fluoro-3,4-dihydroisoquinoline.
Step 3: Reduction to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline and Hydrochloride Salt Formation
-
Dissolve the crude 6-fluoro-3,4-dihydroisoquinoline (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-fluoro-1,2,3,4-tetrahydroisoquinoline as an oil.
Purification and Hydrochloride Salt Formation:
-
Dissolve the crude 6-fluoro-1,2,3,4-tetrahydroisoquinoline in a minimal amount of ethyl acetate.
-
Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (or a saturated solution of HCl in isopropanol) dropwise until the precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
-
For further purification, the hydrochloride salt can be recrystallized from a suitable solvent system such as ethanol/diethyl ether or methanol/ethyl acetate.[3]
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₉H₁₀FN·HCl |
| Molecular Weight | 187.64 g/mol [8] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 209-213 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic and aliphatic protons of the tetrahydroisoquinoline core. The protons on the saturated heterocyclic ring will appear as multiplets in the upfield region, while the aromatic protons will be observed in the downfield region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the nine carbon atoms in the molecule. The fluorine-coupled carbon signals will exhibit characteristic splitting patterns.
Discussion and Mechanistic Insights
The Bischler-Napieralski reaction proceeds through the formation of a nitrilium ion intermediate.[5] The amide oxygen of N-formyl-4-fluorophenethylamine is activated by the Lewis acidic phosphorus oxychloride, followed by an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring. The fluorine atom at the 4-position of the starting phenethylamine directs the cyclization to the ortho position, leading to the formation of the 6-fluoro-3,4-dihydroisoquinoline intermediate. The subsequent reduction of the imine functionality of the dihydroisoquinoline with sodium borohydride is a straightforward and high-yielding transformation to the desired tetrahydroisoquinoline.[1]
Caption: Key steps in the Bischler-Napieralski reaction mechanism.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound, a key intermediate in pharmaceutical research. The described Bischler-Napieralski route offers a reliable and scalable method for the preparation of this valuable compound. The provided protocol, along with the discussion of the underlying chemistry, should enable researchers to successfully synthesize and characterize this important building block for their drug discovery endeavors.
References
- Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. (n.d.).
- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
- Bischler–Napieralski reaction. (2023, October 29). In Wikipedia.
- Bischler-Napieralski Reaction. (2022, February 5). [Video]. YouTube.
- Pictet-Spengler Reaction. (2021, March 23). J&K Scientific LLC.
- Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. (2001). Chirality, 13(9), 568-570.
- Recrystallization - Single Solvent. (n.d.). University of Toronto.
- This compound. (n.d.). PubChem.
- Pictet-Spengler Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Pictet–Spengler reaction. (2023, November 28). In Wikipedia.
- Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. (2019). Synform, 2019(11), A175-A177.
- THE PIT-SPENGLER REACIION. (n.d.).
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- The Pictet-Spengler Reaction. (n.d.).
- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. (n.d.). SynHet.
- The first Bischler–Napieralski cyclization in a room temperature ionic liquid. (n.d.).
- Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. (2022). Molecules, 27(15), 4969.
- Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules, 17(12), 14395-14436.
- A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. (n.d.).
- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (n.d.).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(23), 13866-13896.
- Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine. (n.d.).
- Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. (n.d.). Organic Syntheses.
- A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy. (2008). Beilstein Journal of Organic Chemistry, 4, 35.
- 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg. (n.d.). Thermo Fisher Scientific.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. (n.d.).
- Synthesis of N-formylmaleamic acid and some related N-formylamides. (n.d.).
Sources
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols for the Synthesis of Fluorinated Tetrahydroisoquinolines
Introduction: The Strategic Value of Fluorinated Tetrahydroisoquinolines (THIQs) in Drug Discovery
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[1] The strategic incorporation of fluorine atoms into this scaffold can significantly enhance its pharmacological properties. Fluorine's unique electronic properties, including its high electronegativity and ability to form strong carbon-fluorine bonds, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to improved pharmacokinetic and pharmacodynamic profiles, making fluorinated THIQs highly sought-after targets in drug development.[2][3]
The Pictet-Spengler reaction, a classic and efficient method for constructing the THIQ skeleton, provides a direct route to these valuable compounds.[4][5] Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5] This application note provides a detailed experimental protocol for the synthesis of a fluorinated THIQ derivative, focusing on the practical aspects and underlying scientific principles to ensure reliable and reproducible results for researchers in organic synthesis and drug discovery.
Reaction Overview: The Pictet-Spengler Synthesis of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
This protocol details the synthesis of 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline from 4-fluorophenethylamine and acetaldehyde, utilizing trifluoroacetic acid (TFA) as a catalyst. The choice of TFA is strategic; its strong acidity facilitates the necessary iminium ion formation, and its volatility simplifies purification during the work-up.[6]
Overall Reaction Scheme:
Caption: Experimental workflow for the Pictet-Spengler synthesis of fluorinated THIQ.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 4-Fluorophenethylamine | C₈H₁₀FN | 139.17 | ≥98% | Commercially Available |
| Acetaldehyde | C₂H₄O | 44.05 | ≥99% | Commercially Available |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | ≥99% | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercially Available |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Commercially Available |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Commercially Available |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Commercially Available |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer (¹H, ¹³C, ¹⁹F)
-
Mass spectrometer (ESI-MS)
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenethylamine (1.00 g, 7.18 mmol, 1.0 equiv.).
-
Dissolve the amine in anhydrous dichloromethane (30 mL) under an inert atmosphere of nitrogen.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (0.62 mL, 8.62 mmol, 1.2 equiv.) to the stirred solution via syringe. The addition of a strong acid is often exothermic; maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.
Step 2: Pictet-Spengler Cyclization
-
In a separate flask, prepare a solution of acetaldehyde (0.48 mL, 8.62 mmol, 1.2 equiv.) in anhydrous dichloromethane (10 mL).
-
Add the acetaldehyde solution dropwise to the cooled amine/acid mixture over 15-20 minutes using a syringe pump. A slow, controlled addition is critical to prevent the self-polymerization of acetaldehyde and to favor the formation of the desired iminium ion intermediate.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with 1% triethylamine). The disappearance of the starting amine and the appearance of a new, more polar spot indicates product formation.
Step 3: Work-up and Isolation
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL) to neutralize the trifluoroacetic acid. Be cautious as CO₂ evolution will cause effervescence.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent system (e.g., 100% hexanes) and then load the crude product.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate). To prevent the product from streaking on the silica gel, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent.
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to afford the pure 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline.
Characterization and Data Analysis
The structure and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine substituent), a quartet for the proton at C1, multiplets for the methylene protons at C3 and C4, a doublet for the methyl group at C1, and a broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbon signals, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. Aliphatic signals for C1, C3, C4, and the methyl group. |
| ¹⁹F NMR | A singlet or multiplet (if coupled to aromatic protons) in the typical aryl fluoride region. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 166.1. |
Note: Actual chemical shifts and coupling constants will vary depending on the solvent and the specific spectrometer used.
Mechanism and Scientific Principles
The Pictet-Spengler reaction proceeds through a well-established, acid-catalyzed mechanism.
-
Imine/Iminium Ion Formation: The reaction initiates with the condensation of the primary amine (4-fluorophenethylamine) and the aldehyde (acetaldehyde) to form a Schiff base (imine). In the presence of a strong acid like TFA, the imine is protonated to form a highly electrophilic iminium ion. [7]2. Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenethylamine moiety then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion. This is the key ring-closing step.
-
Rearomatization: The resulting spirocyclic intermediate is unstable and quickly undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final tetrahydroisoquinoline product.
Diagram of the Reaction Mechanism
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes & Protocols: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a Versatile Synthetic Intermediate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract and Scope
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged heterocyclic scaffold, forming the core of numerous alkaloids, natural products, and clinically significant pharmaceuticals.[1] Its rigid structure and the presence of a key secondary amine provide an ideal platform for constructing molecules with diverse biological activities. This guide focuses on a specific, high-value derivative: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-F-THIQ HCl) . The strategic introduction of a fluorine atom onto the aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[2][3] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the properties, synthesis, and practical applications of 6-F-THIQ HCl as a pivotal intermediate in modern medicinal chemistry.
Physicochemical Properties and Safety Data
Accurate characterization is the foundation of successful synthesis. The hydrochloride salt form of 6-F-THIQ enhances its stability and aqueous solubility, making it a convenient material for laboratory use.[4]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 799274-08-1 | [2][4][5][6] |
| Molecular Formula | C₉H₁₁ClFN | [5][6][7] |
| Molecular Weight | 187.64 g/mol | [2][4][5][6] |
| Appearance | Off-white to yellow crystalline powder or solid | [2][4] |
| Melting Point | 209-213 °C | [4] |
| Storage | 2-8°C, store under inert gas | [4][8][9] |
2.1 GHS Hazard and Safety Information
Disclaimer: This summary is for informational purposes only. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[10]
Table 2: GHS Hazard Classification
| Classification | Code | Description |
| Pictogram | Danger | [5] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[5][7] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin[5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[5][7] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation[5][7] |
| Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects[5] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]
Synthetic Access to the 6-Fluoro-THIQ Scaffold
The construction of the core THIQ skeleton is typically achieved through classic named reactions that form the heterocyclic ring. The two most prominent methods are the Pictet-Spengler and the Bischler-Napieralski reactions.
-
The Pictet-Spengler Reaction: This is an acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular electrophilic aromatic substitution to form the THIQ ring.[11][12][13] It is a highly efficient and atom-economical method.
-
The Bischler-Napieralski Reaction: This two-step sequence involves the cyclodehydration of a β-phenethylamide using a condensing agent (e.g., POCl₃, P₂O₅) to yield a 3,4-dihydroisoquinoline intermediate.[14][15][16][17] This intermediate is then subsequently reduced (e.g., with NaBH₄) to the desired 1,2,3,4-tetrahydroisoquinoline.[15]
Caption: Classic synthetic routes to the 6-Fluoro-THIQ core.
Application as a Synthetic Intermediate: The Power of N-Functionalization
The true utility of 6-F-THIQ HCl lies in the reactivity of its secondary amine. This nitrogen atom serves as a nucleophilic handle for a vast array of chemical transformations, allowing for the systematic introduction of diverse functional groups. This process, known as library synthesis or SAR (Structure-Activity Relationship) exploration, is fundamental to modern drug discovery. The intermediate is a key building block for developing agents targeting neurological and central nervous system disorders.[2][4][18]
The most common and powerful application is N-alkylation , which can be achieved through several methods, most notably reductive amination. This reaction attaches a new carbon-based substituent to the nitrogen, profoundly altering the molecule's size, shape, and electronic properties to modulate its biological target engagement.
Caption: Key N-functionalization reactions of the 6-F-THIQ scaffold.
Detailed Protocol: N-Benzylation via Reductive Amination
This section provides a field-proven, step-by-step protocol for the N-alkylation of 6-F-THIQ HCl with benzaldehyde as a representative electrophile. Reductive amination is chosen for its mild conditions, high functional group tolerance, and operational simplicity.
5.1 Objective
To synthesize N-benzyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline from this compound and benzaldehyde.
5.2 Materials and Reagents
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB), Na(OAc)₃BH (1.5 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
5.3 Experimental Procedure
-
Liberation of the Free Amine (In Situ):
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add anhydrous DCM (approx. 0.1 M concentration relative to the starting material).
-
Stir the resulting suspension at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add triethylamine (1.2 eq) dropwise. Stir for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.
-
Causality Insight: The hydrochloride salt is protonated at the nitrogen, rendering it non-nucleophilic. A non-nucleophilic base like TEA is required to deprotonate the ammonium salt, liberating the reactive secondary amine without competing in the subsequent reaction.
-
-
Iminium Ion Formation:
-
To the solution from Step 1, add benzaldehyde (1.1 eq) via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Causality Insight: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form a transient iminium ion. This ion is the actual species that will be reduced.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Causality Insight: STAB is a mild and selective reducing agent, ideal for this transformation. It is less reactive than NaBH₄ and will preferentially reduce the protonated iminium ion over the aldehyde, minimizing side reactions like the reduction of benzaldehyde to benzyl alcohol.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 2-4 hours or until completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting amine.
-
-
Aqueous Work-up:
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Causality Insight: The basic quench neutralizes the acidic byproducts of the STAB reagent. The brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of 0% to 20% ethyl acetate in hexanes) to afford the pure N-benzyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline.
-
Caption: Experimental workflow for N-alkylation via reductive amination.
Characterization of the Final Product
The identity and purity of the synthesized N-benzyl derivative must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the covalent structure. Key signals to identify include the new benzylic CH₂ protons (typically a singlet around 3.6-3.8 ppm in ¹H NMR) and the aromatic signals from both the THIQ core and the new benzyl group.
-
¹⁹F NMR: A singlet resonance confirms the integrity of the C-F bond.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated exact mass of the product (C₁₆H₁₆FN).
-
HPLC: To determine the purity of the isolated product, typically aiming for >95% for biological screening.
References
- PubChem. This compound.
- Capot Chemical Co., Ltd. MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline. [Link]
- Whaley, W. M., & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
- Kitson, S. L., et al. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. [Link]
- Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. [Link]
- Wikipedia. Bischler–Napieralski reaction. [Link]
- ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]
- MySkinRecipes. This compound. [Link]
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
- PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
- MySkinRecipes. This compound (Thai). [Link]
- Kumar, V., et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]
- Whaley, W. M., & Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
- Movassaghi, M., & Hill, M. D. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives.
- Kiss, L.
- Das, J. P., & Bag, R. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]
- Bunce, R. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- Zhang, M., et al. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][19]naphthyrin-5(6H)-one.
- Tloušt'ová, E., et al. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. achmem.com [achmem.com]
- 8. This compound [myskinrecipes.com]
- 9. This compound [myskinrecipes.com]
- 10. capotchem.cn [capotchem.cn]
- 11. organicreactions.org [organicreactions.org]
- 12. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 15. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 16. Bischler-Napieralski Reaction [organic-chemistry.org]
- 17. organicreactions.org [organicreactions.org]
- 18. chemimpex.com [chemimpex.com]
Applications of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Neuroscience: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Fluorinated Scaffold
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules.[1][2] THIQs, both naturally occurring and synthetic, have garnered significant attention in neuroscience and medicinal chemistry due to their diverse biological activities, including potential applications in neurodegenerative disorders.[1][3] The introduction of a fluorine atom at the 6-position of the THIQ scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its blood-brain barrier permeability and overall efficacy for central nervous system targets.[1] This guide provides an in-depth exploration of the applications of this compound in neuroscience research, with a focus on its potential as a modulator of key enzymatic pathways and neurotransmitter systems. While this compound is recognized as a valuable building block in the synthesis of novel therapeutic agents for neurological disorders, its intrinsic biological activities are a compelling area of investigation.[1][3]
This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed application notes and experimental protocols to facilitate the exploration of this compound's neuropharmacological profile.
I. Inhibition of Phenylethanolamine N-Methyltransferase (PNMT): A Key Application in Adrenergic System Modulation
A primary and well-documented application for the broader class of tetrahydroisoquinolines lies in the inhibition of Phenylethanolamine N-methyltransferase (PNMT).[4][5] PNMT is the terminal enzyme in the biosynthesis of epinephrine (adrenaline), catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine.[4] Given the role of epinephrine in physiological responses to stress and its implications in conditions like hypertension and anxiety, PNMT is a significant therapeutic target. The structural similarity of the THIQ scaffold to the endogenous PNMT substrate, norepinephrine, makes it an ideal starting point for the design of potent inhibitors.
The fluorine substituent at the 6-position of this compound can influence its binding affinity and selectivity for the PNMT active site. The following protocol provides a robust framework for evaluating the inhibitory potential of this compound against PNMT.
Workflow for PNMT Inhibition Assay
Caption: Workflow for determining the IC50 of PNMT inhibitors.
Detailed Protocol: In Vitro PNMT Inhibition Assay
This protocol is adapted from established methods for assaying PNMT inhibition by tetrahydroisoquinoline derivatives.[6]
1. Materials and Reagents:
-
Enzyme: Purified recombinant human or bovine adrenal PNMT.
-
Substrate: L-Norepinephrine hydrochloride.
-
Co-substrate: S-(methyl-³H)-Adenosyl-L-methionine ([³H]-SAM).
-
Test Compound: this compound.
-
Assay Buffer: 0.5 M Tris-HCl, pH 8.6.
-
Stop Solution: 0.5 M Borate buffer, pH 10.
-
Extraction Solvent: Toluene:Isoamyl alcohol (3:2, v/v).
-
Scintillation Cocktail: A suitable cocktail for non-aqueous samples.
-
Control Inhibitor (Optional): A known PNMT inhibitor (e.g., SKF-29661) for assay validation.[6]
2. Equipment:
-
Microcentrifuge tubes.
-
Incubator or water bath (37°C).
-
Microcentrifuge.
-
Liquid scintillation counter.
-
Vortex mixer.
3. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of norepinephrine and the test compound in the assay buffer.
-
Prepare serial dilutions of this compound to cover a range of concentrations (e.g., 1 nM to 100 µM).
-
Dilute the PNMT enzyme in assay buffer to a working concentration that yields a linear reaction rate for at least 30 minutes.
-
-
Assay Setup (in microcentrifuge tubes):
-
To each tube, add 50 µL of assay buffer.
-
Add 10 µL of the test compound dilution (or buffer for control).
-
Add 20 µL of the diluted PNMT enzyme.
-
Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a 20 µL mixture of norepinephrine (final concentration ~100 µM) and [³H]-SAM (final concentration ~1 µM).
-
Incubate for 20 minutes at 37°C.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 200 µL of the stop solution.
-
Add 1 mL of the extraction solvent.
-
Vortex vigorously for 30 seconds to extract the radiolabeled product ([³H]-epinephrine).
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
-
Quantification:
-
Transfer 800 µL of the organic (upper) phase to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Example Data for PNMT Inhibition Assay
| Concentration of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl (µM) | CPM (Counts Per Minute) | % Inhibition |
| 0 (Control) | 15000 | 0 |
| 0.01 | 13500 | 10 |
| 0.1 | 10500 | 30 |
| 1 | 7500 | 50 |
| 10 | 3000 | 80 |
| 100 | 1500 | 90 |
II. Modulator of Dopaminergic and Serotonergic Systems
Beyond its potential as a PNMT inhibitor, the THIQ scaffold is also known to interact with monoaminergic systems in the brain, including dopamine and serotonin pathways.[7][8] Derivatives of THIQ have been investigated as ligands for both dopamine and serotonin receptors.[9][10][11] The antidopaminergic effects of some THIQs have also been reported. The versatile pharmacology of this structural class suggests that this compound could be a valuable tool for probing the function of these critical neurotransmitter systems.
Signaling Pathways of Dopamine and Serotonin Receptors
Caption: Potential modulation of dopamine and serotonin pathways.
Protocol: Radioligand Binding Assay for Dopamine and Serotonin Receptors
This protocol provides a general framework for assessing the binding affinity of this compound to specific dopamine (e.g., D2) and serotonin (e.g., 5-HT1A) receptors.
1. Materials and Reagents:
-
Receptor Source: Commercially available cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with human D2 or 5-HT1A receptors) or prepared rodent brain tissue homogenates (e.g., striatum for D2, hippocampus for 5-HT1A).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).
-
Test Compound: this compound.
-
Non-specific Binding Agent: A high concentration of a known unlabeled ligand for the target receptor (e.g., Haloperidol for D2, Serotonin for 5-HT1A).
-
Assay Buffer: Appropriate buffer for the specific receptor (e.g., Tris-HCl with physiological salts).
-
Scintillation Cocktail.
2. Equipment:
-
Cell harvester and glass fiber filters.
-
Scintillation vials.
-
Liquid scintillation counter.
3. Experimental Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In assay tubes, combine the receptor preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), the test compound, or the non-specific binding agent.
-
-
Incubation:
-
Incubate the mixture at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding inhibited by each concentration of the test compound.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
III. In Vivo Evaluation: Microdialysis for Neurotransmitter Release
To understand the functional consequences of this compound's interaction with neuronal targets, in vivo studies are essential. Microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[12][13]
Workflow for In Vivo Microdialysis
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The action of some tetrahydroisoquinoline alkaloids on dopamine and serotonin receptors in the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solicitar una copia del documento [ri.conicet.gov.ar]
- 9. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Neuropharmacology
Introduction
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated analog of the tetrahydroisoquinoline (THIQ) heterocyclic scaffold. The THIQ nucleus is a core structure in a multitude of natural and synthetic compounds demonstrating a wide array of biological activities.[1][2][3] In the realm of neuropharmacology, THIQ derivatives are of significant interest due to their potential to modulate various targets within the central nervous system (CNS).[4][5][6] The introduction of a fluorine atom at the 6-position can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its blood-brain barrier permeability and overall drug-like characteristics.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental evaluation of this compound in neuropharmacology. The protocols outlined below are designed to serve as a robust starting point for investigating the compound's mechanism of action and therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 799274-08-1 | [7][8][9] |
| Molecular Formula | C₉H₁₁ClFN | [7] |
| Molecular Weight | 187.64 g/mol | [7][9] |
| Physical Form | Solid | [8] |
| Storage | 2-8°C, store under inert gas | [5] |
Potential Neuropharmacological Applications
Based on the broader class of THIQ compounds, this compound is a valuable research tool for investigating a range of neurological and psychiatric conditions. It serves as a key intermediate in the synthesis of novel therapeutic agents.[4][10][11] Its potential applications in research are focused on:
-
Neurological Disorders: As a building block for drugs targeting conditions like depression and anxiety.[5][10]
-
Neuroscience Research: To explore the mechanisms of neurotransmitter action and understand brain function.[4][11]
-
Biochemical Assays: To investigate interactions with specific enzymes and receptors.[10]
Part 1: In Vitro Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
Rationale: Many THIQ analogs exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[12] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[12][13] This assay will determine if this compound inhibits either MAO isoform.
Workflow for MAO Inhibition Assay
Caption: Workflow for determining MAO-A and MAO-B inhibition.
Detailed Protocol:
This protocol is adapted from commercially available MAO inhibitor screening kits.[14][15][16]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for a continuous spectrophotometric assay)[12]
-
This compound
-
Selective inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B) as positive controls[15]
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well UV-transparent plates
-
Spectrophotometer capable of reading at 316 nm[12]
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
MAO-A or MAO-B enzyme
-
Test compound at various concentrations or a known inhibitor (positive control) or vehicle (negative control).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the MAO substrate (kynuramine) to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 316 nm every minute for 20-30 minutes at 37°C.[12] The product of kynuramine metabolism by MAO, 4-hydroxyquinoline, can be detected at this wavelength.[12]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Assessment of Neuroprotective Effects in Primary Neuronal Cultures
Rationale: Some THIQ derivatives have demonstrated neuroprotective properties against various insults, including glutamate-induced excitotoxicity.[17][18] This protocol assesses the potential of this compound to protect neurons from cell death.
Workflow for Assessing Neuroprotection
Caption: Workflow for evaluating neuroprotective effects in vitro.
Detailed Protocol:
This protocol is based on general methods for assessing neuroprotection in cell culture.[19][20][21]
Materials:
-
Primary cortical or hippocampal neurons (e.g., from embryonic rodents)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates[22]
-
This compound
-
Neurotoxic agent (e.g., L-glutamic acid or hydrogen peroxide)
-
Cell viability assay kit (e.g., MTT or LDH cytotoxicity assay)
-
Plate reader
Procedure:
-
Cell Culture: Plate primary neurons on poly-D-lysine coated plates and culture under standard conditions (37°C, 5% CO2).[22]
-
Compound Treatment: After allowing the neurons to mature (e.g., 7-10 days in vitro), treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Following pre-treatment with the compound, expose the neurons to a neurotoxic agent (e.g., 100 µM glutamate for 24 hours). Include control wells with no toxin and wells with toxin but no test compound.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to the wells and incubate. Then, solubilize the formazan crystals and measure the absorbance. Increased absorbance correlates with higher cell viability.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells. Increased LDH activity indicates greater cell death.
-
-
Data Analysis: Normalize the viability data to the control (untreated, no toxin) wells. Plot the percentage of neuroprotection against the compound concentration.
Part 2: In Vivo Experimental Protocols
Assessment of Antidepressant-like and Anxiolytic-like Activity in Rodents
Rationale: Given the potential for MAO inhibition and the therapeutic use of MAOIs for depression and anxiety, it is pertinent to evaluate the behavioral effects of this compound in rodent models.[13][23]
Workflow for Behavioral Testing
Caption: Workflow for assessing antidepressant and anxiolytic-like effects.
Detailed Protocols:
These are standard behavioral tests used to screen for antidepressant and anxiolytic activity.[24][25][26][27]
Forced Swim Test (FST) - Antidepressant-like Activity:
-
Apparatus: A transparent cylinder (45 cm high, 15 cm diameter) filled with water (23-25°C) to a depth of 30 cm.[26]
-
Procedure:
-
Endpoint: A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.[26]
Elevated Plus Maze (EPM) - Anxiolytic-like Activity:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[24][25]
-
Procedure:
-
Administer the test compound or a positive control (e.g., diazepam) prior to the test.[25]
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Endpoint: An increase in the time spent in the open arms and/or the number of entries into the open arms, relative to the vehicle group, indicates an anxiolytic-like effect.[24][25]
In Vivo Microdialysis for Neurotransmitter Level Measurement
Rationale: To directly assess the impact of this compound on neurotransmitter dynamics in specific brain regions.[28] This technique allows for the in vivo sampling of extracellular fluid.[29][30][31]
Detailed Protocol:
This protocol is a general guide for conducting in vivo microdialysis.[28][29][32]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD) for monoamine analysis[30][31]
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for serotonin).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[30]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline of neurotransmitter levels, administer this compound.
-
Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.
-
-
Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the levels of dopamine, serotonin, and their metabolites.[30]
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and compare between treatment groups.
Western Blot Analysis of Neuronal Tissue
Rationale: To investigate the molecular mechanisms underlying any observed neuroprotective or behavioral effects, Western blotting can be used to measure changes in the expression or phosphorylation of key proteins in relevant signaling pathways.[22][33][34][35][36]
Detailed Protocol:
This is a generalized protocol for Western blotting of brain tissue.[22][34][35]
Materials:
-
Brain tissue from treated and control animals
-
RIPA lysis buffer with protease and phosphatase inhibitors[22]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against signaling proteins like Akt, ERK, or apoptosis markers like cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL reagent and imaging system[33]
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in ice-cold RIPA buffer.[34]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[34]
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.[33]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[33]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[33]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the neuropharmacological evaluation of this compound. By systematically applying these in vitro and in vivo methodologies, researchers can elucidate the compound's mechanism of action, assess its therapeutic potential, and contribute to the development of novel treatments for neurological and psychiatric disorders. It is imperative that each protocol is optimized for specific experimental conditions to ensure the generation of reliable and reproducible data.
References
- Western Blotting for Neuronal Proteins - Protocols.io. (2024-12-16).
- Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing).
- Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed.
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central.
- Behavioral Assessment of Antidepressant Activity in Rodents - NCBI - NIH.
- (PDF) Western Blotting for Neuronal Proteins v1 - ResearchGate.
- A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects.
- Neurotransmitter analysis and On-line Microdialysis (OMD) - Antec Scientific.
- Anxiety and Depression Tests in Rodents - Charles River Laboratories.
- Making the Most of Microdialysis for Neurotransmitter Analysis - News-Medical.Net. (2019-02-06).
- Behavioral Assessment of Antidepressant Activity in Rodents - ResearchGate.
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
- Enzyme Inhibition Assays for Monoamine Oxidase - PubMed.
- Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024-10-01).
- Neuroprotection Methods and Protocols / edited by Tiziana Borsello. - UT Library.
- Monoamine Oxidase Assays - Cell Biolabs, Inc.
- Monoamine Oxidase Inhibitor Screening Kit (BA0188) - Assay Genie.
- Western blot in homogenised mouse brain samples - Protocols.io. (2024-01-09).
- Neuroprotection methods and protocols - National Library of Medicine Institution - NIH.
- (PDF) Western Blot in Mouse Brain Tissue for detecting pRab proteins v1 - ResearchGate. (2024-04-23).
- Neuroprotective Strategies by HTS of Adult Stem Cells | Protocol Preview - YouTube. (2022-07-07).
- Western Blot Protocols and Methods - Springer Nature Experiments.
- Cell Culture Techniques - New York University.
- This compound - MySkinRecipes.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29).
- This compound - PubChem.
- Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry.
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI.
- New 1,2,3,4-tetrahydroisoquinoline Derivatives as Modulators of Proteolytic Cleavage of Amyloid Precursor Proteins - PubMed.
- Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists - PubMed.
- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023-06-03).
- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem.
- The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed.
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - MDPI.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [myskinrecipes.com]
- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 799274-08-1 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. chemimpex.com [chemimpex.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 14. Monoamine Oxidase Assays [cellbiolabs.com]
- 15. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 16. assaygenie.com [assaygenie.com]
- 17. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]
- 19. search.lib.utexas.edu [search.lib.utexas.edu]
- 20. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 21. search.library.nyu.edu [search.library.nyu.edu]
- 22. Western Blotting for Neuronal Proteins [protocols.io]
- 23. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 25. criver.com [criver.com]
- 26. researchgate.net [researchgate.net]
- 27. herbmedpharmacol.com [herbmedpharmacol.com]
- 28. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. antecscientific.com [antecscientific.com]
- 31. news-medical.net [news-medical.net]
- 32. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. Western blot in homogenised mouse brain samples [protocols.io]
- 35. researchgate.net [researchgate.net]
- 36. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride for CNS disorder research
To confirm that the observed behavioral effects are correlated with the intended mechanism of action, it is crucial to measure catecholamine levels in relevant brain regions. Following the behavioral tests, brain tissue (e.g., brainstem, hypothalamus, prefrontal cortex) can be collected. [7]Tissue homogenates are then processed and analyzed using HPLC-ECD, as described in the in vitro protocol, to quantify levels of norepinephrine, epinephrine, and dopamine. [14]A successful in vivo inhibition would be demonstrated by a significant reduction in epinephrine levels, potentially accompanied by an increase in its precursor, norepinephrine, in the brains of animals treated with 6-F-THIQ HCl. [7]
References
- Cao, M. L., et al. (2016). In Vitro Assay to Measure Phosphatidylethanolamine Methyltransferase Activity. Journal of Visualized Experiments.
- Weiner, I. (n.d.). Screening of antipsychotic drugs in animal models. Tel Aviv University.
- ResearchGate. (n.d.). Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents.
- SlideShare. (n.d.). PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS.
- SlideShare. (n.d.). Screening of anti psychotic drugs salim.
- Advanced Photon Source. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. U.S. Department of Energy.
- Fuller, R. W., & Perry, K. W. (1982). Effects of phenylethanolamine N-methyltransferase inhibitors on rat brain catecholamine levels and body temperature. Research Communications in Chemical Pathology and Pharmacology.
- ResearchGate. (n.d.). Screening of antipsychotic drugs in animal models.
- Wikipedia. (n.d.). Phenylethanolamine N-methyltransferase.
- Varghese, S., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society.
- Dubb, J. W., et al. (1979). Studies with a PNMT inhibitor. Clinical Pharmacology and Therapeutics.
- Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Grunewald, G. L., et al. (1989). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines. Journal of Medicinal Chemistry.
- van den Buuse, M. (2010). Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects. ACS Chemical Neuroscience.
- Dalterio, S., et al. (1986). Effect of delta 9-THC on brain and plasma catecholamine levels as measured by HPLC. Pharmacology Biochemistry and Behavior.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aps.anl.gov [aps.anl.gov]
- 7. Effects of phenylethanolamine N-methyltransferase inhibitors on rat brain catecholamine levels and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Abstract
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents targeting neurological disorders.[1][2] Its precise chemical identity, purity, and stability are paramount for reproducible research and the development of safe and effective pharmaceuticals. This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound. We present an integrated workflow, detailing protocols for structural elucidation, purity assessment, and physicochemical property determination, grounded in established scientific principles and regulatory expectations.[3]
The Strategic Importance of Comprehensive Characterization
In pharmaceutical development, the Active Pharmaceutical Ingredient (API) must be rigorously characterized to ensure its quality and consistency.[3] For a compound like this compound, a multi-technique approach is not just recommended; it is essential. Each analytical method provides a unique piece of the puzzle. Combining data from spectroscopic, chromatographic, and thermal analysis techniques creates a self-validating system that confirms the compound's structure, quantifies its purity, and identifies potential impurities. This holistic view is critical for advancing a compound through the drug development pipeline.
Integrated Analytical Workflow
The characterization process follows a logical progression from structural confirmation to purity and identity verification. The following diagram illustrates the relationship between the primary analytical techniques discussed in this guide.
Caption: Inter-relationship of analytical methods for complete characterization.
Structural Elucidation: Confirming the Molecular Architecture
The first step in characterizing any new batch of a compound is to unequivocally confirm its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: NMR is the most powerful technique for determining the detailed atomic structure of a molecule in solution. For 6-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl, ¹H, ¹³C, and ¹⁹F NMR are used in concert to map out the proton and carbon framework and confirm the position of the fluorine substituent.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it will show the exchangeable N-H protons.
-
Internal Standard: Use Tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 30-45°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
-
-
Acquisition Parameters (¹³C NMR):
-
Technique: Proton-decoupled
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
-
Acquisition Parameters (¹⁹F NMR):
-
Technique: Proton-decoupled
-
Number of Scans: 64-256
-
Data Interpretation & Expected Results:
-
¹H NMR (in DMSO-d₆): Expect distinct signals for the aromatic protons, showing splitting patterns consistent with their positions relative to the fluorine atom. The aliphatic protons at C1, C3, and C4 will appear as multiplets in the upfield region (~2.8-4.5 ppm). The N-H protons of the hydrochloride salt will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum should show 7 distinct aromatic/vinylic carbon signals and 3 aliphatic carbon signals. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance is expected, confirming the presence of one fluorine environment in the molecule.
Expertise & Causality: The choice of DMSO-d₆ is strategic; it readily dissolves the salt form and allows for the observation of the amine protons, which would exchange with the solvent in D₂O. A higher field magnet (e.g., 500 or 600 MHz) is advantageous for achieving better signal dispersion, especially for resolving the complex splitting of the aromatic protons.[4]
Mass Spectrometry (MS)
Principle & Application: MS provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). This technique is essential for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the elemental composition.[4][5]
Experimental Protocol: LC-MS with Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Ionization Mode: Positive ion mode is used, as the tetrahydroisoquinoline nitrogen is basic and readily protonated.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high-resolution data. A standard quadrupole can be used for nominal mass confirmation.
-
Data Acquisition: Scan a mass range appropriate for the expected ion, for instance, m/z 50-500.
Data Interpretation & Expected Results: The molecular formula of the free base is C₉H₁₀FN. The protonated molecule [M+H]⁺ is expected.
-
Monoisotopic Mass of Free Base (C₉H₁₀FN): 151.08 g/mol
-
Expected [M+H]⁺ Ion: m/z 152.0872
-
Molecular Weight of HCl Salt (C₉H₁₁ClFN): 187.64 g/mol [6][7]
Expertise & Causality: ESI is the ionization method of choice because it is a "soft" technique that minimizes fragmentation, ensuring the molecular ion is the most abundant species observed. Coupling MS with HPLC (LC-MS) is highly efficient, as it allows for the simultaneous assessment of purity and mass confirmation of the main peak and any impurities.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Application: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as a rapid and reliable fingerprinting technique for identity confirmation.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This is the simplest and most common method.
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.[4][10]
-
Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet.
Data Interpretation & Expected Results: The FTIR spectrum should display characteristic absorption bands corresponding to the key functional groups.[11]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3000 | N-H Stretch | Secondary Amine (salt) |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |
| 1620-1580 | C=C Stretch | Aromatic Ring |
| 1250-1150 | C-N Stretch | Amine |
| 1100-1000 | C-F Stretch | Aryl-Fluoride |
Expertise & Causality: The broadness of the N-H stretch is often characteristic of a hydrochloride salt due to hydrogen bonding. The C-F stretch is a key diagnostic peak, though it falls in the complex fingerprint region; its presence is crucial for confirming the fluorination.[12]
Purity and Identity Confirmation
Once the structure is confirmed, the focus shifts to quantifying the purity of the material and verifying its elemental composition and physical properties.
High-Performance Liquid Chromatography (HPLC)
Principle & Application: HPLC is the gold standard for determining the purity of pharmaceutical compounds. It separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. UV detection is typically used for quantification.[13]
Experimental Protocol: Reverse-Phase HPLC with UV Detection
-
Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 acetonitrile/water) at a concentration of ~1.0 mg/mL. Further dilute to ~0.1 mg/mL for injection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Data Interpretation & Expected Results:
-
A single major peak should be observed at a specific retention time.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. For pharmaceutical use, purity should typically be ≥95%, and often >98%.[14]
Expertise & Causality: A C18 (reverse-phase) column is used because the compound has sufficient non-polar character to be retained. The acidic modifier (TFA) is critical; it protonates the basic nitrogen, preventing peak tailing by minimizing interactions with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are detected within a reasonable run time.
Elemental Analysis
Principle & Application: Elemental analysis (or CHN analysis) determines the mass percentages of Carbon, Hydrogen, and Nitrogen in a pure organic compound. This provides direct evidence for the empirical and molecular formula.[15]
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample (1-3 mg) is required. The sample must be thoroughly dried to remove residual solvents.
-
Instrumentation: The analysis is performed using an automated CHNS/O analyzer. The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.[4]
Data Interpretation & Expected Results: The experimental percentages should match the theoretical values for the molecular formula C₉H₁₁ClFN.
-
Molecular Weight: 187.64 g/mol
-
Theoretical %C: 57.61%
-
Theoretical %H: 5.91%
-
Theoretical %Cl: 18.89%
-
Theoretical %F: 10.12%
-
Theoretical %N: 7.46%
-
Acceptance Criteria: The experimental values should typically be within ±0.4% of the theoretical values.
Differential Scanning Calorimetry (DSC)
Principle & Application: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and can also serve as a technique for purity assessment, as impurities tend to lower and broaden the melting endotherm.[16][17][18]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline powder into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: A calibrated DSC instrument.
-
Experimental Conditions:
-
Temperature Program: Heat from 25 °C to 250 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Purge with dry nitrogen at a flow rate of 20-50 mL/min.[17]
-
Data Interpretation & Expected Results:
-
A single, sharp endothermic peak should be observed, corresponding to the melting of the compound. The reported melting point is in the range of 209-213 °C.[1]
-
The onset temperature of the peak is typically reported as the melting point.
-
A broad melting peak suggests the presence of impurities or multiple polymorphic forms.[16][19] The van't Hoff equation can be applied to the peak shape to quantitatively estimate the mole percent of impurities.[17]
Definitive Structural Confirmation: X-ray Crystallography
For novel compounds or reference standard qualification, single-crystal X-ray crystallography provides the ultimate proof of structure.
Principle & Application: This technique determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms. It provides unequivocal proof of atomic connectivity, conformation, and stereochemistry.[20][21]
Protocol & Interpretation: The primary challenge is growing a single crystal of suitable size and quality (typically 0.1-0.5 mm).[20] This is often achieved by slow evaporation of a saturated solution or vapor diffusion. If successful, the analysis yields precise atomic coordinates, bond lengths, and bond angles, confirming the structure of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline and its counter-ion.[22][23] While not a routine QC test, it is the gold standard for structural validation.
Summary and Conclusion
The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. The workflow presented here, combining NMR, MS, and FTIR for structural elucidation with HPLC, Elemental Analysis, and DSC for purity and identity confirmation, establishes a robust and reliable system for quality control. Each method provides complementary information, leading to a high degree of confidence in the material's identity, strength, quality, and purity, which is fundamental for its application in research and drug development.
References
- BenchChem. (n.d.). X-ray crystallographic analysis to confirm the structure of a 1,3-Dichloro-6-nitroisoquinoline derivative.
- ResearchGate. (n.d.). Crystal structures of the isoquinoline derivatives.
- MDPI. (2012). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias.
- SynHet. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.
- Creative Biolabs. (n.d.). Purity Determination by DSC.
- ResearchGate. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
- Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC.
- TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
- ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega.
- ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM.
- ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale.
- AKJournals. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis.
- ResearchGate. (n.d.). Determination of Halogens in Organic Compounds.
- National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- ResearchGate. (n.d.). ReactIR spectra for lithiation of tetrahydroisoquinoline 1 with nBuLi.
- Element analysis. (n.d.).
- ACG Publications. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes.
- Semantic Scholar. (n.d.). Synthesis and Characterization of N-Substituted Tetrahydroisoquinoline Derivatives via a Pictet-Spengler Condensation.
- Chem-Impex. (n.d.). This compound.
- BLD Pharm. (n.d.). 799274-08-1|this compound.
- National Institutes of Health. (2020). Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy.
- ACS Publications. (n.d.). Detection of the elements in organic compounds. Analytical Chemistry.
- Spectroscopy Online. (2023). Halogenated Organic Compounds.
- McGraw-Hill Education. (n.d.). ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS.
- Der Pharmacia Lettre. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse.
- PubChem. (n.d.). This compound.
- North Dakota Board of Pharmacy. (2023). Pharmaceutical compounding standards.
- PubMed Central. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- ACS Publications. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 799274-08-1.
- NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook.
- OLAW. (2022). FDA's New Guidance on Compounding Bulk Drug Substances. YouTube.
- BLDpharm. (n.d.). 59611-52-8|6-Fluoro-1,2,3,4-tetrahydroquinoline.
- MySkinRecipes. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97%.
- FDA. (n.d.). Guidance for Industry.
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Reliable Characterization of Organic & Pharmaceutical Compounds with High Resolution Monochromated EEL Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline [synhet.com]
- 9. 799274-08-1|this compound|BLD Pharm [bldpharm.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 16. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 17. akjournals.com [akjournals.com]
- 18. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thermalsupport.com [thermalsupport.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application and Protocol for the Comprehensive NMR Spectroscopic Analysis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction: The Significance of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Medicinal Chemistry
This compound is a key building block in contemporary drug discovery and development.[1][2] Its tetrahydroisoquinoline core is a privileged scaffold, present in a multitude of biologically active compounds, while the fluorine substituent at the 6-position offers a powerful tool for modulating pharmacokinetic and pharmacodynamic properties.[3][4] Fluorine's high electronegativity can alter a molecule's acidity, basicity, and metabolic stability, making it a valuable addition in the medicinal chemist's arsenal.[4] The hydrochloride salt form of this compound enhances its solubility and stability, rendering it more amenable to handling and formulation.[1]
This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra, as well as two-dimensional (2D) correlation experiments. The protocols outlined herein are designed to ensure the unambiguous structural elucidation and purity assessment of this important synthetic intermediate.
Core Principles: A Multi-nuclear NMR Approach
A complete structural characterization of this compound necessitates a multi-pronged NMR strategy. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, provides a wealth of information.
-
¹H NMR offers insights into the number and connectivity of protons in the molecule. Chemical shifts, signal integrations, and coupling patterns are all crucial pieces of the structural puzzle.
-
¹³C NMR reveals the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it provides complementary information, particularly for quaternary carbons.[5]
-
¹⁹F NMR is a highly sensitive technique that is exquisitely responsive to the local electronic environment of the fluorine atom.[3][6] The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds and detecting subtle structural changes.[4]
-
2D NMR (COSY, HSQC) experiments are instrumental in establishing connectivity between different nuclei. COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
Experimental Protocols
Sample Preparation: A Critical First Step
Proper sample preparation is paramount for obtaining high-quality NMR spectra. Given that this compound is a polar salt, the choice of a suitable deuterated solvent is critical.[7][8]
Protocol for Sample Preparation:
-
Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to their ability to dissolve polar compounds.[9] Deuterated dimethyl sulfoxide (DMSO-d₆) is also a viable option.[9] For this protocol, we will use CD₃OD. The purity of the NMR solvent should be at least 99.9% to avoid interfering signals.[10]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[5][11]
-
Dissolution: Add approximately 0.6-0.7 mL of CD₃OD to the vial.[12] The sample should be fully dissolved to ensure a homogeneous solution.[12] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[11] The solution height in the tube should be between 4 and 5 cm.[13]
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube.[5][11]
NMR Data Acquisition: A Multi-Nuclear Workflow
The following workflow outlines the sequential acquisition of the necessary NMR spectra on a standard NMR spectrometer.
Figure 1: A streamlined workflow for the comprehensive NMR analysis of this compound.
Acquisition Parameters (General Recommendations):
| Experiment | Key Parameters | Rationale |
| ¹H NMR | Spectral Width: ~12 ppm | To cover the expected chemical shift range of aromatic and aliphatic protons. |
| Number of Scans: 16-64 | To achieve a good signal-to-noise ratio. | |
| Relaxation Delay (d1): 1-2 s | Adequate for most small molecules. | |
| ¹³C NMR | Spectral Width: ~200 ppm | To encompass the full range of carbon chemical shifts. |
| Number of Scans: 1024 or more | Due to the low natural abundance and sensitivity of ¹³C.[5] | |
| Pulse Program: Proton-decoupled | To simplify the spectrum and improve sensitivity. | |
| ¹⁹F NMR | Spectral Width: ~200 ppm | To cover the broad range of fluorine chemical shifts.[3] |
| Number of Scans: 16-64 | ¹⁹F is a highly sensitive nucleus.[14] | |
| Referencing: External CFCl₃ (0 ppm) | Standard referencing for ¹⁹F NMR.[15] | |
| ¹H-¹H COSY | Spectral Width (F1 & F2): ~12 ppm | To match the ¹H spectral window. |
| Data Points: 1024 x 256 | A good balance between resolution and experiment time. | |
| ¹H-¹³C HSQC | Spectral Width (F1): ~160 ppm | To cover the expected ¹³C chemical shift range. |
| Spectral Width (F2): ~12 ppm | To match the ¹H spectral window. | |
| ¹J(CH) Coupling Constant: ~145 Hz | An average value for one-bond C-H coupling. |
Spectral Analysis and Interpretation: A Guided Tour
The following sections provide a detailed guide to interpreting the NMR data for this compound.
¹H NMR Spectrum: Unraveling the Proton Environment
The ¹H NMR spectrum will exhibit distinct signals for the aromatic and aliphatic protons. The hydrochloride salt form will result in protonation of the nitrogen, leading to a downfield shift of the adjacent protons.
-
Aromatic Region (δ 6.5-7.5 ppm): Three signals are expected for the aromatic protons. The fluorine substituent will introduce characteristic splitting patterns (J-coupling) to the neighboring protons.
-
Aliphatic Region (δ 2.5-4.5 ppm): Three sets of signals corresponding to the protons at C1, C3, and C4 are anticipated. These will likely appear as multiplets due to geminal and vicinal couplings. The protons on C1, being adjacent to the protonated nitrogen, will be the most downfield of the aliphatic signals.
¹³C NMR Spectrum: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
-
Aromatic Region (δ 110-165 ppm): Six signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom (C6) will exhibit a large one-bond C-F coupling constant (¹J(CF) ≈ 240-250 Hz).[16]
-
Aliphatic Region (δ 25-55 ppm): Three signals corresponding to the aliphatic carbons (C1, C3, and C4) will be observed.
¹⁹F NMR Spectrum: A Sensitive Probe of the Fluorine Environment
The ¹⁹F NMR spectrum will display a single signal for the fluorine atom at the 6-position. The chemical shift of this signal is highly sensitive to the electronic environment and can be a useful indicator of purity.[6] The signal will be split by the neighboring aromatic protons.
2D NMR Spectra: Connecting the Dots
-
¹H-¹H COSY: This spectrum will be crucial for confirming the connectivity of the aliphatic protons. Cross-peaks will be observed between the protons on C3 and C4, and between the protons on C1 and the NH proton.
-
¹H-¹³C HSQC: This experiment will definitively assign each proton to its directly attached carbon. For example, the proton signal at ~4.0 ppm will show a correlation to the carbon signal at ~45 ppm, confirming the C1-H1 bond.
Data Summary and Expected Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (COSY & HSQC) |
| 1 | ~4.0-4.2 (t) | ~45 | Correlates with NH proton (COSY) and C1 (HSQC) |
| 3 | ~2.8-3.0 (t) | ~28 | Correlates with H4 protons (COSY) and C3 (HSQC) |
| 4 | ~3.2-3.4 (m) | ~50 | Correlates with H3 protons (COSY) and C4 (HSQC) |
| 5 | ~7.0-7.2 (d) | ~115 | Correlates with C5 (HSQC) |
| 7 | ~6.8-7.0 (dd) | ~118 | Correlates with C7 (HSQC) |
| 8 | ~7.1-7.3 (d) | ~128 | Correlates with C8 (HSQC) |
| 4a | - | ~130 | - |
| 6 | - | ~160 (d, ¹J(CF) ≈ 245 Hz) | - |
| 8a | - | ~135 | - |
| ¹⁹F | ~ -115 to -125 | - | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Troubleshooting Common Issues
-
Broad Peaks: Incomplete dissolution or the presence of paramagnetic impurities can lead to broad signals.[12] Ensure the sample is fully dissolved and consider filtering if necessary.
-
Poor Signal-to-Noise (¹³C NMR): Increase the number of scans or prepare a more concentrated sample.[11]
-
Solvent Signal Obscuring Sample Peaks: Choose a different deuterated solvent where the residual peak does not overlap with signals of interest.[13]
Conclusion
The multi-nuclear and multi-dimensional NMR approach detailed in this application note provides a robust and reliable method for the comprehensive structural characterization and purity assessment of this compound. By following these protocols and understanding the principles of spectral interpretation, researchers and drug development professionals can confidently verify the identity and quality of this vital pharmaceutical building block.
References
- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 4, 163-170. [Link]
- Wang, J., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Physical Chemistry Chemical Physics, 20(43), 27376-27385. [Link]
- University of California, Los Angeles. How to Get a Good 1H NMR Spectrum. [Link]
- Mesbah Energy. (2020). What are the solvents used in NMR?
- Jaeger, M., & Blinov, K. (2014). An Overview of Fluorine NMR.
- Chemistry For Everyone. (2023). What Are Common NMR Solvents?. YouTube. [Link]
- Kowalewski, J., & Larsson, K. M. (2019). DFT Calculations of 13C NMR Chemical Shifts and F-C Coupling Constants of Ciprofloxacin. Magnetic Resonance in Chemistry, 57(S1), S75-S84. [Link]
- Uhrín, D., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3731-3740. [Link]
- eGPAT. (2019). Solvents in NMR spectroscopy. [Link]
- Ampt, K. A. M., et al. (2012). Carbon-fluorine two-dimensional NMR correlation spectra. Journal of Magnetic Resonance, 214, 137-144. [Link]
- Jaeger, M., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Journal of Magnetic Resonance, 229, 12-21. [Link]
- Alfa Chemistry. NMR Solvents. [Link]
- Uhrín, D., et al. (2022).
- University College London. (n.d.).
- University of California, Santa Barbara. 19F NMR Reference Standards. [Link]
- Widdifield, C. M., & Bryce, D. L. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 17(42), 8141-8153. [Link]
- Trendafilova, N., et al. (2019). Calculations of 13 C NMR chemical shifts and F–C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry, 57(S1), S75-S84. [Link]
- Organomation.
- Iowa State University.
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
- Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Organic & Biomolecular Chemistry, 20(14), 2825-2835. [Link]
- Rossini, A. J., et al. (2022).
- Emsley, J. W. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-236. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 45074042, this compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15718724, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. [Link]
- University of Ottawa. 19Flourine NMR. [Link]
- Wikipedia. J-coupling. [Link]
- PharmaTutor. (2016). What is coupling constant?
- SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. biophysics.org [biophysics.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 9. m.youtube.com [m.youtube.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. organomation.com [organomation.com]
- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. colorado.edu [colorado.edu]
- 16. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
High-Resolution Mass Spectrometry Analysis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Comprehensive Methodological Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 6-Fluoro-1,2,3,4-tetrahydroisoquinoline is a key structural motif and versatile building block in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.[1][2] Its hydrochloride salt form enhances solubility and stability, making it a common intermediate in pharmaceutical synthesis.[1] Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and use in downstream applications. This guide provides a detailed, field-proven protocol for the analysis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis, ensuring a robust and self-validating methodology.
Introduction and Scientific Rationale
The analysis of polar, salt-form organic molecules by mass spectrometry presents unique challenges. The target analyte, this compound, requires a methodological approach that can effectively handle the hydrochloride salt, achieve efficient ionization, and provide unambiguous structural confirmation.
1.1. The Analyte: A Profile
Before delving into the protocol, understanding the physicochemical properties of the analyte is critical for method development.
| Property | Value | Data Source |
| Compound Name | This compound | [1][3][4] |
| CAS Number | 799274-08-1 | [1][3][4] |
| Molecular Formula (Salt) | C₉H₁₀FN·HCl | [1][2] |
| Molecular Weight (Salt) | 187.64 g/mol | [2][3] |
| Molecular Formula (Free Base) | C₉H₁₀FN | [5] |
| Monoisotopic Mass (Free Base) | 151.0797 Da | [5] |
| Protonated Ion [M+H]⁺ (Free Base) | 152.0870 m/z | Calculated |
| Key Structural Feature | A tetrahydroisoquinoline core with a fluorine substituent and a basic secondary amine. | N/A |
1.2. The Analytical Strategy: Why LC-ESI-MS/MS?
A hyphenated approach using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) was selected for its synergistic advantages:
-
Liquid Chromatography (LC): Provides essential separation of the analyte from potential impurities, synthesis byproducts, and salt counter-ions. A reversed-phase (RP) C18 column is ideal for retaining and resolving this moderately polar molecule.
-
Electrospray Ionization (ESI): ESI is a "soft ionization" technique perfectly suited for polar and thermally labile molecules.[6][7] It allows the analyte to transition from solution to the gas phase as a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[6] The basic secondary amine in the tetrahydroisoquinoline ring is readily protonated in the acidic mobile phase, ensuring high ionization efficiency in the positive ion mode.
-
Tandem Mass Spectrometry (MS/MS): Provides definitive structural confirmation. The precursor ion ([M+H]⁺) is selected and subjected to Collision-Induced Dissociation (CID), generating a unique fragmentation pattern or "fingerprint" that confirms the analyte's identity.[7]
Experimental Workflow and Protocols
The following workflow provides a comprehensive overview of the analytical process, from sample receipt to final data interpretation.
Caption: Overall experimental workflow for the LC-MS/MS analysis.
2.1. Protocol 1: Sample & Standard Preparation
Causality: The hydrochloride salt is highly soluble in polar solvents like methanol. Preparing the final working solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) ensures compatibility with the LC system and prevents peak distortion. Using glass vials is critical as organic solvents can leach plasticizers from plastic vials, causing background contamination.[8]
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of this compound and dissolve it in 1.0 mL of HPLC-grade methanol in a clean glass vial. Vortex thoroughly to ensure complete dissolution.
-
Working Solution (10 µg/mL): Transfer 10 µL of the 1 mg/mL stock solution into a new vial. Add 990 µL of a solution mimicking the initial LC conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to yield a final concentration of 10 µg/mL.
-
Final Preparation: Transfer the working solution into a 2 mL glass autosampler vial with a PTFE septum screw cap.[8][9]
2.2. Protocol 2: LC-MS/MS System Configuration
Causality: The gradient elution allows for the effective removal of any remaining salt components at the beginning of the run (which will elute in the void volume) and provides sharp, symmetrical peaks for the analyte. Formic acid is the key mobile phase additive; it maintains an acidic pH to ensure the analyte remains protonated for both good chromatography and efficient ESI.[10] The MS parameters are chosen to ensure sensitive detection of the protonated molecule and to induce sufficient fragmentation for structural confirmation.
| Parameter | Recommended Setting |
| Liquid Chromatography System | |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +3.5 kV |
| Drying Gas (N₂) Flow | 10 L/min |
| Drying Gas Temperature | 325 °C |
| Nebulizer Pressure | 40 psi |
| MS1 Scan Range | m/z 50 - 500 |
| MS/MS Precursor Ion | m/z 152.09 |
| Collision Energy (CE) | 20-25 eV (May require optimization) |
Expected Results and Data Interpretation
3.1. Full Scan (MS1) Analysis
The primary goal of the MS1 scan is to confirm the presence and mass of the protonated molecular ion. In the resulting mass spectrum, the most abundant peak should correspond to the [M+H]⁺ ion of the free base (C₉H₁₀FN).
-
Expected Ion: [C₉H₁₀FN + H]⁺
-
Expected Exact Mass: 152.0870 m/z
Minor adducts, such as the sodium adduct [M+Na]⁺ at m/z 174.0689, may also be observed depending on sample and solvent purity.
3.2. Tandem MS (MS/MS) Fragmentation Analysis
The MS/MS spectrum provides the definitive structural fingerprint. Upon collision-induced dissociation, the precursor ion (m/z 152.09) is expected to fragment via chemically logical pathways characteristic of tetrahydroisoquinoline scaffolds.[11][12] The two primary proposed fragmentation pathways are benzylic cleavage and a retro-Diels-Alder (RDA) reaction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
HPLC purification of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
An Application Guide for the Preparative HPLC Purification of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and technical guide for the purification of this compound, a key building block in pharmaceutical and medicinal chemistry.[1][2] High-performance liquid chromatography (HPLC) is an essential technique for ensuring the high purity of such active pharmaceutical ingredient (API) intermediates, which is critical for the integrity of subsequent research and development phases.[3][4] This document outlines a robust reversed-phase HPLC (RP-HPLC) method, delving into the scientific rationale behind parameter selection, from mobile phase composition to stationary phase chemistry. It is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification workflow.
Introduction and Scientific Background
This compound is a heterocyclic amine whose structure is a common scaffold in the development of therapeutics, particularly those targeting the central nervous system.[1] The fluorine substitution can enhance metabolic stability and lipophilicity, making it a valuable moiety in drug design.[1] As with most synthetic intermediates, the crude product contains impurities from starting materials, by-products, and unreacted reagents. Preparative HPLC provides an efficient means to isolate the target compound at purities often exceeding 97-99%, a prerequisite for its use in further synthesis or biological screening.[3]
The purification strategy is dictated by the physicochemical properties of the molecule. As a hydrochloride salt, the compound exhibits good aqueous solubility.[2] Its structure, containing a polar amine group and an aromatic ring, makes it an ideal candidate for reversed-phase HPLC, where separation is based on hydrophobic interactions with a non-polar stationary phase.[4]
Foundational Principles: Method Development Strategy
Developing a robust HPLC method requires a systematic approach based on the analyte's chemical properties.[5] The goal is to achieve optimal resolution between the target compound and its impurities while maintaining good peak shape and reasonable run times.
Analyte Characterization
-
Structure & Polarity : The molecule (C₉H₁₀FN·HCl, MW: 187.64 g/mol ) is a polar amine.[1] The hydrochloride salt form ensures it is ionized and water-soluble.
-
Chromatographic Mode : Reversed-phase (RP) chromatography is the preferred mode. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The polar this compound will have a moderate affinity for the stationary phase, allowing for effective separation from both more polar and less polar impurities.
-
Mobile Phase Selection : The choice of mobile phase is critical for achieving sharp, symmetrical peaks.
-
pH Control : The secondary amine in the tetrahydroisoquinoline ring is basic. To ensure it remains in a single, protonated state and to suppress undesirable interactions with residual silanols on the silica-based column packing, an acidic mobile phase modifier is essential. 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid are standard choices that provide a pH of approximately 2-3.[4]
-
Organic Modifier : Acetonitrile (ACN) is generally preferred over methanol for its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.
-
-
Detection : The presence of the aromatic ring provides a chromophore suitable for UV detection.[5] A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength (λmax) and for peak purity analysis. In the absence of a PDA, a common wavelength such as 254 nm can be used as a starting point.
Experimental Protocol: Preparative Purification
This protocol details the complete workflow for purifying crude this compound using preparative RP-HPLC.
Materials and Instrumentation
-
Sample : Crude this compound (purity ≥ 95%).[2]
-
Solvents : HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Reagents : Trifluoroacetic Acid (TFA), HPLC grade.
-
Instrumentation :
-
Preparative HPLC system with a binary pump, autosampler (or manual injector), column compartment, and a UV/PDA detector.
-
Automated fraction collector.
-
Analytical HPLC system for purity analysis.
-
Rotary evaporator or lyophilizer for solvent removal.
-
-
Consumables :
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 or 10 µm particle size).
-
Analytical C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Step-by-Step Purification Workflow
Step 1: Sample and Mobile Phase Preparation
-
Mobile Phase A : Prepare 1 L of 0.1% TFA in ultrapure water. Degas thoroughly.
-
Mobile Phase B : Prepare 1 L of 0.1% TFA in HPLC-grade Acetonitrile. Degas thoroughly.
-
Sample Preparation : Accurately weigh the crude material. Dissolve in a minimal amount of a suitable solvent (e.g., Water/ACN 95:5 or Dimethyl Sulfoxide - DMSO) to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Causality: Using a strong solvent like DMSO ensures complete dissolution, but the injection volume must be kept low to prevent solvent effects from distorting the peak shape. Dissolving in the initial mobile phase is ideal if solubility permits.
-
-
Filtration : Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Causality: This critical step removes any particulate matter that could clog the injector or the column frit, preventing system damage and high backpressure.
-
Step 2: HPLC Method and System Setup
-
Install the preparative C18 column into the HPLC system.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Set up the detector and fraction collector parameters.
The following table summarizes the recommended starting conditions for the preparative HPLC method.
| Parameter | Preparative Method Condition | Analytical Method Condition |
| Column | C18, 250 x 21.2 mm, 10 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B over 20 min | 5% to 95% B over 10 min |
| Flow Rate | 20.0 mL/min | 1.0 mL/min |
| Column Temp. | Ambient (or 30 °C for consistency) | Ambient (or 30 °C for consistency) |
| Detection | UV at 254 nm (or λmax) | UV at 254 nm (or λmax) |
| Injection Vol. | 0.5 - 2.0 mL (dependent on concentration) | 5 - 10 µL |
Step 3: Purification and Fraction Collection
-
Perform a small, analytical-scale injection of the crude material on the preparative system to determine the retention time of the target peak without overwhelming the detector.
-
Inject the full volume of the prepared crude sample onto the preparative column.
-
Monitor the chromatogram in real-time. Set the fraction collector to trigger collection based on the UV signal threshold corresponding to the target peak.
-
Trustworthiness: Collect fractions across the entire peak, including the rising and falling edges, into separate tubes. This allows for selective pooling later to achieve the desired purity.
-
Step 4: Post-Purification Analysis and Product Isolation
-
Analyze a small aliquot from each collected fraction using the analytical HPLC method.
-
Combine the fractions that meet the required purity threshold (e.g., >98%).
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution containing the purified product as a TFA salt can be lyophilized (freeze-dried) to yield a stable, fluffy solid.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the entire purification process, ensuring a self-validating and reproducible operation.
Caption: HPLC Purification Workflow for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl.
Conclusion and Expert Recommendations
This application note provides a robust and scientifically grounded protocol for the preparative . The key to a successful purification lies in the careful selection of the stationary and mobile phases based on the analyte's chemical properties. The use of an acidic modifier like TFA is crucial for obtaining sharp, symmetrical peaks for this basic compound. For scalability, the method can be adapted to larger columns and flow rates, but loading studies should be performed to avoid overloading the column, which would compromise resolution.[6] The workflow described herein, from sample preparation to final product isolation, constitutes a self-validating system that ensures the high purity required for demanding applications in pharmaceutical research and development.
References
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45074042, this compound.
- Gibis, M., & Weiss, J. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of AOAC International, 92(5), 1537-1547.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Oxford Academic. (n.d.). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Agilent Technologies. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15718724, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.
- ResearchGate. (n.d.). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products | Request PDF.
Sources
derivatization of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride for biological assays
An Application Guide and Protocols for the Derivatization of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride for Biological Assays
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and clinically approved drugs.[1][2][3] THIQ derivatives exhibit a vast spectrum of biological activities, including antitumor, anti-HIV, neuroprotective, and anti-inflammatory properties.[1][4][5] The introduction of a fluorine atom, as in 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (6-F-THIQ), can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic potential.[6][7]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. The secondary amine at the N2 position is a prime handle for chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold. By generating a library of novel analogues through straightforward chemical transformations, researchers can probe structure-activity relationships (SAR) and identify lead compounds for various therapeutic targets.
We present detailed, field-tested protocols for two fundamental derivatization strategies—N-Acylation and N-Alkylation —and provide robust protocols for evaluating the synthesized derivatives in two high-relevance biological assays: a Monoamine Oxidase (MAO) Inhibition Assay and a G-Protein Coupled Receptor (GPCR) Binding Assay .
Starting Material: this compound
The hydrochloride salt of 6-F-THIQ is typically used as the starting material due to its enhanced stability and solubility in various solvents compared to the free base.[8] Before proceeding with derivatization, it is often necessary to neutralize the hydrochloride salt in situ using a suitable base to liberate the nucleophilic secondary amine.
| Property | Value | Source |
| CAS Number | 799274-08-1 | [8][9][10] |
| Molecular Formula | C₉H₁₀FN·HCl | [8][10] |
| Molecular Weight | 187.64 g/mol | [8][9] |
| Appearance | Off-white to yellow crystalline powder | [8] |
| Melting Point | 209-213 °C | [8] |
| Purity | ≥95% | [8] |
Part 1: Synthetic Derivatization Protocols
The secondary amine of the 6-F-THIQ scaffold is a versatile functional group for building molecular diversity. The following protocols detail two robust methods for its derivatization.
N-Acylation: Synthesis of Tertiary Amides
N-acylation is a fundamental reaction that converts the secondary amine into a tertiary amide. This transformation is crucial for exploring how the introduction of a carbonyl group and various substituents affects biological activity. The use of acyl chlorides or acid anhydrides provides a direct and efficient route to these derivatives.[11][12]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and are used here for rapid and complete conversion. Acid anhydrides are a suitable, often milder, alternative.[11]
-
Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, is essential. Its primary role is to neutralize the HCl by-product generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[13]
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the amine and most acyl chlorides.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, minimizing potential side reactions.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Dissolution & Neutralization: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M). Add triethylamine (2.2 equiv) to the solution and stir for 10 minutes at room temperature to liberate the free amine.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.05 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amide.
Caption: N-Acylation of 6-F-THIQ with an acyl chloride.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for N-alkylation that avoids the common problem of over-alkylation associated with direct alkylation using alkyl halides.[13] The reaction proceeds by forming an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[13] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but does not typically reduce the aldehyde or ketone starting material, thus preventing competitive consumption of the hydride source.
-
Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are effective, non-protic solvents for this transformation.
-
Reaction Conditions: The reaction is typically run at room temperature and is often complete within a few hours to overnight. The addition of a small amount of acetic acid can sometimes catalyze the formation of the iminium ion, but it is not always necessary.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as dichloroethane (DCE) (approx. 0.1 M).
-
Neutralization: Add triethylamine (1.1 equiv) to neutralize the HCl salt and stir for 10 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions. The reaction may be slightly exothermic.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Stir vigorously until gas evolution ceases.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated tertiary amine.
Caption: N-Alkylation of 6-F-THIQ via reductive amination.
Part 2: Biological Evaluation Protocols
Once a library of 6-F-THIQ derivatives has been synthesized, the next critical step is to evaluate their biological activity. THIQ derivatives are well-known modulators of CNS targets, particularly monoamine oxidases and various G-protein coupled receptors.[1][14]
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters.[14] Inhibitors of these enzymes are used to treat depression (MAO-A) and Parkinson's disease (MAO-B).[15][16] This protocol describes a robust in vitro fluorometric assay to determine the inhibitory potential (IC₅₀) of test compounds against human MAO-A and MAO-B.
Assay Principle: MAO catalyzes the oxidative deamination of a substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent product, resorufin. A decrease in the rate of fluorescence increase indicates enzyme inhibition.[15]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[15]
-
Substrate: p-Tyramine (for both isoforms)[15]
-
Amplex® Red probe
-
Horseradish Peroxidase (HRP)
-
Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[14]
-
96-well black, flat-bottom microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized 6-F-THIQ derivatives in DMSO. Dispense 1 µL of each dilution into the wells of a 96-well plate. For control wells, add 1 µL of DMSO (100% activity) or 1 µL of a potent inhibitor (0% activity).
-
Enzyme Addition: Prepare an enzyme working solution containing either MAO-A or MAO-B in MAO Assay Buffer. Add 50 µL of this solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37 °C to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing the substrate (p-Tyramine), Amplex® Red, and HRP in MAO Assay Buffer. Add 50 µL of this mixture to each well to start the reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every minute for 30 minutes at 37 °C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the control wells (% inhibition).
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the fluorometric MAO inhibition assay.
G-Protein Coupled Receptor (GPCR) Binding Assay
GPCRs are the largest family of cell-surface receptors and the target of a significant portion of modern drugs.[17][18] Determining a compound's ability to bind to a specific GPCR is a primary step in drug discovery. This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for a target GPCR expressed in cell membranes.
Assay Principle: This assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radiolabeled ligand for binding to the GPCR. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound. A potent compound will displace the radioligand at lower concentrations.[19]
Materials:
-
Cell membranes prepared from cells expressing the target GPCR.
-
Radioligand: A high-affinity ligand for the target GPCR, labeled with ³H or ¹²⁵I.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well microplates and glass fiber filter mats.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): 50 µL Assay Buffer, 25 µL radioligand, 25 µL cell membranes.
-
Non-Specific Binding (NSB): 50 µL NSB control, 25 µL radioligand, 25 µL cell membranes.
-
Test Compound: 50 µL of serially diluted 6-F-THIQ derivative, 25 µL radioligand, 25 µL cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter mat, place it in a sample bag, add scintillation fluid, and seal. Count the radioactivity on each filter spot using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Calculate the percent specific binding for each test compound concentration.
-
Plot the percent specific binding against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Caption: Workflow for a competitive GPCR radioligand binding assay.
Conclusion
The 6-Fluoro-1,2,3,4-tetrahydroisoquinoline scaffold is a highly valuable starting point for the development of novel therapeutic agents. The derivatization protocols for N-acylation and N-alkylation provided herein are robust, versatile, and readily scalable, enabling the efficient generation of diverse chemical libraries. By coupling these synthetic strategies with the detailed biological evaluation protocols for MAO inhibition and GPCR binding, researchers are well-equipped to systematically investigate structure-activity relationships and advance the discovery of new drug candidates. This integrated approach of synthesis and screening is fundamental to modern medicinal chemistry and drug development.
References
- Jubie, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1).
- Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 10845-10877.
- Ciszek, P., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI.
- Szabó, L., et al. (2023). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Communications.
- Jubie, S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc..
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
- Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols.
- Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.
- Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology.
- Boumhara, K., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Tetrahedron Letters, 54(28), 3748-3751.
- Evotec (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Kumar, A., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2464.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
- Wirawan, R., Glas, C., & Bracher, F. (2020). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Synfacts, 16(04), 0385.
- Molecular Devices (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices.
- Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols.
- Dhiman, S., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2555–2559.
- National Center for Biotechnology Information (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database.
- Rowlinson, B., et al. (2021). Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O-Methyltransferases. ChemBioChem, 22(19), 2821-2828.
- Murugesan, S., et al. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse transcriptase. Der Pharmacia Lettre, 3(6), 317-332.
- Tepe, J. J., & Van der-Mey, D. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Journal of Natural Products, 84(3), 887-910.
- Zhang, Z., et al. (2020). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Organic Letters, 22(16), 6449–6453.
- Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry, 4(3), 125-133.
- Greyhound Chromatography (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography and Allied Chemicals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. orientjchem.org [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. evotec.com [evotec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. moleculardevices.com [moleculardevices.com]
- 19. multispaninc.com [multispaninc.com]
Application Notes and Protocols for In Vitro Evaluation of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction: Unveiling the Potential of a Fluorinated Tetrahydroisoquinoline Scaffold
The compound 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to the class of tetrahydroisoquinolines (THIQs), a scaffold of significant interest in medicinal chemistry and neuropharmacology. The THIQ nucleus is a core component of numerous natural alkaloids and synthetic compounds that exhibit a wide array of biological activities, including potential therapeutic effects in neurodegenerative disorders.[1][2][3] The introduction of a fluorine atom at the 6th position can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it an intriguing candidate for drug discovery and a valuable tool for neuroscience research.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro pharmacological profile of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility. We will explore a logical progression of assays to characterize the compound's potential effects on key neurological targets, including monoamine oxidases and the dopamine transporter, as well as its impact on neuronal cell health.
Monoamine Oxidase (MAO) Inhibition Assay
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[5][6] Inhibition of MAO can lead to an increase in the synaptic levels of these neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[7] Given that some THIQ analogs are known to interact with monoaminergic systems, it is crucial to determine if this compound exhibits inhibitory activity against MAO-A or MAO-B.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the in vitro MAO inhibition assay.
Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[8][9]
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (substrate)
-
Horseradish peroxidase (HRP)
-
Dye Reagent (e.g., Amplex Red)
-
Clorgyline (MAO-A specific inhibitor)
-
Pargyline or Selegiline (MAO-B specific inhibitor)[5]
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add 45 µL of diluted sample to respective wells. For control wells, add the vehicle.
-
Inhibitor Controls: To determine specific MAO-A and MAO-B activity, include wells with a known concentration of clorgyline (for MAO-A) and pargyline/selegiline (for MAO-B).[8]
-
Enzyme Addition: Add 5 µL of either MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Mix gently and incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Working Reagent Preparation: Prepare a working reagent mix containing Assay Buffer, p-tyramine, Dye Reagent, and HRP enzyme.[8]
-
Reaction Initiation: Add 50 µL of the working reagent to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.
Expected Data Summary:
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl | To be determined | To be determined |
| Clorgyline (Control) | ~0.01 | >100 |
| Selegiline (Control) | >10 | ~0.05 |
Dopamine Transporter (DAT) Uptake Assay
Scientific Rationale: The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[10] Inhibition of DAT leads to increased dopamine levels in the synapse and is a mechanism of action for several psychostimulants and antidepressants.[11] Investigating the effect of this compound on DAT function is a critical step in understanding its potential neuropharmacological profile.[12][13]
Signaling Pathway: Dopamine Reuptake at the Synapse
Caption: Inhibition of dopamine reuptake by the test compound.
Protocol: In Vitro Dopamine Uptake Inhibition Assay
This protocol utilizes a commercially available fluorescent substrate that acts as a mimic for dopamine.[14]
Materials:
-
HEK293 or CHO cells stably expressing human DAT
-
This compound
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent dopamine mimic)
-
Assay buffer (provided in the kit or a standard Krebs-Ringer-HEPES buffer)
-
GBR-12909 or Cocaine (known DAT inhibitors)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Cell Culture: Culture the DAT-expressing cells to ~80-90% confluency in the microplates.
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
Compound Addition: Remove the culture medium from the cells and add the diluted compounds to the respective wells.
-
Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.
-
Substrate Addition: Add the fluorescent dopamine mimic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes in kinetic mode.
-
Endpoint Measurement (for HTS): Alternatively, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then measure the endpoint fluorescence.
Data Analysis:
-
For kinetic assays, calculate the rate of uptake (slope of the fluorescence vs. time curve).
-
For endpoint assays, use the final fluorescence values.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Expected Data Summary:
| Compound | DAT Uptake IC₅₀ (µM) |
| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl | To be determined |
| GBR-12909 (Control) | ~0.01 - 0.1 |
| Cocaine (Control) | ~0.1 - 1.0 |
Neuronal Cell Viability and Cytotoxicity Assays
Scientific Rationale: It is imperative to assess the effect of a novel compound on the health of neuronal cells.[15] Cell viability assays determine whether the compound has neurotoxic or neuroprotective properties.[16] Assays such as the MTT or MTS assay measure metabolic activity, while LDH release assays quantify membrane integrity.[17][18]
Experimental Workflow: Neuronal Cell Viability Assay (MTT/MTS)
Caption: Workflow for assessing neuronal cell viability.
Protocol: MTS Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism reduce MTS tetrazolium salt to a colored formazan product.[18]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
Cell culture medium and supplements
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear, flat-bottom microplates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well containing 100 µL of medium.
-
Incubation: Incubate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%).
Expected Data Summary:
| Compound | Treatment Duration | CC₅₀ (µM) |
| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl | 24 hours | To be determined |
| 48 hours | To be determined | |
| 72 hours | To be determined | |
| Staurosporine (Positive Control) | 24 hours | ~0.1 - 1.0 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on key enzymes in neurotransmitter metabolism, its interaction with neurotransmitter transporters, and its impact on neuronal cell health, researchers can gain valuable insights into its potential pharmacological profile. These foundational studies are essential for guiding further research and development efforts in the field of neuroscience and drug discovery.
References
- Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.18. [Link]
- Weyler, W., & Salach, J. I. (1985). Monoamine oxidase assays. Current Protocols in Neuroscience. [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
- Kainz, V., et al. (2016). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. [Link]
- Neuroservices Alliance. (n.d.). Neuronal Cell viability and cytotoxicity assays. Neuroservices Alliance. [Link]
- Aggarwal, S., & Mortensen, O. V. (2017).
- Antibodies-online.com. (n.d.). Monoamine Oxidase Assay Kit. Antibodies-online.com. [Link]
- Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
- PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]
- Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
- Saitoh, T., et al. (2006). Synthesis and in Vitro Cytotoxicity of 1,2,3,4-tetrahydroisoquinoline Derivatives. European Journal of Medicinal Chemistry, 41(2), 241-52. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. Monoamine Oxidase Assay Kit | ABIN1000321 [antibodies-online.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neuroproof.com [neuroproof.com]
Application Notes and Protocols for Developing Enzyme Inhibitors with 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. The introduction of a fluorine atom at the 6-position, as in 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and selectivity as an enzyme inhibitor.[1] This document provides a comprehensive guide for researchers aiming to explore the enzyme inhibitory potential of this compound, focusing on a panel of key enzymatic targets implicated in various disease states.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to adapt and troubleshoot these protocols for their specific needs. We will cover the initial handling and preparation of the compound, followed by detailed protocols for screening against four high-impact enzyme classes: Monoamine Oxidases (MAO), Inducible Nitric Oxide Synthase (iNOS), Dihydrofolate Reductase (DHFR), and Cyclin-Dependent Kinase 2 (CDK2).
Compound Handling and Preparation
Compound Information:
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 799274-08-1 | [3][4] |
| Molecular Formula | C₉H₁₁ClFN | [3][4] |
| Molecular Weight | 187.64 g/mol | [3][4] |
| Appearance | Off-white to yellow crystalline powder | [4] |
| Melting Point | 209-213 °C | [4] |
| Storage | Store at 0-8°C in an inert atmosphere. | [4][5] |
Safety Precautions:
This compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[3][6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7] Refer to the Safety Data Sheet (SDS) for complete safety information.[6][7]
Stock Solution Preparation:
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions.[4]
-
Primary Stock Solution (e.g., 10 mM):
-
Accurately weigh a precise amount of this compound.
-
To calculate the required mass for a 10 mM stock solution in 1 mL of solvent:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 187.64 g/mol * (1000 mg / 1 g) = 1.8764 mg
-
-
Dissolve the compound in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions for screening assays. Ensure complete dissolution.
-
Store the primary stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solutions:
-
Prepare fresh dilutions of the primary stock solution in the appropriate assay buffer for each experiment.
-
It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low (typically ≤1%) to avoid affecting enzyme activity. Prepare a vehicle control with the same final solvent concentration.
-
Enzyme Inhibition Screening Workflow
The following diagram illustrates a general workflow for screening this compound against a panel of target enzymes.
Caption: General workflow for enzyme inhibitor screening.
Protocols for Enzyme Inhibition Assays
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
Rationale: MAOs are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[8] The THIQ scaffold is a known feature in some MAO inhibitors. This protocol utilizes a fluorometric method to detect hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed reaction.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Pargyline or Selegiline (selective MAO-B inhibitor, positive control)[9]
-
This compound working solutions
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (λex = ~530 nm, λem = ~585 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a master reaction mix containing assay buffer, HRP, and the fluorescent probe.
-
Prepare substrate solution (p-Tyramine) in assay buffer.
-
Prepare positive control inhibitor solutions (Clorgyline for MAO-A, Pargyline/Selegiline for MAO-B) and serial dilutions of the test compound.
-
-
Assay Procedure:
-
To the wells of the 96-well plate, add:
-
20 µL of assay buffer
-
20 µL of MAO-A or MAO-B enzyme solution
-
10 µL of test compound dilution, positive control, or vehicle control.
-
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the master reaction mix containing the substrate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control: % Inhibition = [(Fluorescence_vehicle - Fluorescence_inhibitor) / Fluorescence_vehicle] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
Rationale: Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions.[10] This protocol describes a cell-based assay using the Griess reagent to measure nitrite, a stable breakdown product of nitric oxide.[10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
This compound working solutions
-
96-well tissue culture plate
-
Microplate reader capable of measuring absorbance at 540 nm
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or a known iNOS inhibitor (e.g., L-NIL) for 1-2 hours.
-
Induce iNOS expression by adding LPS (1 µg/mL) and IFN-γ (10 ng/mL) to the wells. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
-
Nitrite Measurement:
-
Prepare a nitrite standard curve by serially diluting NaNO₂ in the cell culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.
-
Incubate at room temperature for 10-15 minutes, protected from light, until a magenta color develops.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percent inhibition of nitrite production for each inhibitor concentration relative to the stimulated vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay
Rationale: DHFR is a crucial enzyme in nucleotide synthesis, making it a target for anticancer and antimicrobial drugs.[11] This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is oxidized during the DHFR-catalyzed reduction of dihydrofolate (DHF).[12]
Materials:
-
Recombinant human DHFR enzyme
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Methotrexate (a potent DHFR inhibitor, positive control)
-
This compound working solutions
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Protocol:
-
Reagent Preparation:
-
Prepare fresh solutions of DHF and NADPH in assay buffer. Keep on ice and protect from light.
-
Dilute the DHFR enzyme in cold assay buffer to the desired working concentration.
-
-
Assay Procedure:
-
In the wells of the microplate or cuvettes, add:
-
Assay buffer
-
NADPH solution (final concentration ~100 µM)
-
Test compound dilution, methotrexate, or vehicle control.
-
DHFR enzyme solution.
-
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the DHF solution (final concentration ~50 µM).
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (slope of the linear portion of the absorbance vs. time curve) for each condition.
-
Calculate the percent inhibition: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] * 100
-
Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay
Rationale: CDK2 is a key regulator of the cell cycle, and its dysregulation is common in cancer.[13] This protocol describes a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[14]
Materials:
-
Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme complex
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Histone H1 (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Staurosporine or Roscovitine (known CDK2 inhibitors, positive controls)[15]
-
This compound working solutions
-
White, opaque 96-well or 384-well microplate
-
Luminometer
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in the wells of the microplate by adding:
-
Kinase buffer
-
CDK2 enzyme complex
-
Substrate (Histone H1)
-
Test compound dilution, positive control, or vehicle control.
-
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30-60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Follow-up Studies: From Hit to Lead
A promising IC₅₀ value from the initial screen is just the beginning. The following diagram outlines the logical progression of follow-up studies.
Caption: Logical progression of inhibitor development.
Conclusion
This compound represents a promising starting point for the development of novel enzyme inhibitors. Its versatile core structure allows for potential interactions with a range of enzyme active sites. The protocols detailed in this guide provide a robust framework for the initial screening and characterization of its inhibitory activity against MAO, iNOS, DHFR, and CDK2. By systematically applying these methods and carefully analyzing the resulting data, researchers can effectively evaluate the therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation therapeutics.
References
- Wang, Y., et al. (2020). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Journal of Biological Chemistry, 295(28), 9538-9551.
- Sayed, E. M., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 17(1), 1-21.
- Jo, S., et al. (2020). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2084, 113-121.
- Al-Sanea, M. M., et al. (2022). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Biomolecular Structure and Dynamics, 40(13), 5947-5960.
- Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223-229.
- Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13977-14004.
- Jevtić, S., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(1), 1-18.
- Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
- El-Sayed, M. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 1-21.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- ResearchGate. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties.
- Giga, A., et al. (2021). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Journal of Medicinal Chemistry, 64(10), 6483-6511.
- Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511).
- Elabscience. (n.d.). Human NOS2/iNOS(Nitric Oxide Synthase 2, Inducible) ELISA Kit.
- PubChem. (n.d.). This compound.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity | MDPI [mdpi.com]
- 3. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. achmem.com [achmem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Pictet-Spengler Reaction for Fluorinated Substrates
Welcome to the technical support center for navigating the complexities of the Pictet-Spengler reaction with fluorinated substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to incorporate fluorine-containing motifs into tetrahydro-β-carboline scaffolds. The unique electronic properties of fluorine present distinct challenges to this classic cyclization reaction. Here, we provide in-depth troubleshooting advice, detailed protocols, and a mechanistic framework to empower you to overcome these hurdles and achieve your synthetic goals.
Introduction: The Fluorine Challenge in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a privileged scaffold in medicinal chemistry. The reaction proceeds via the condensation of a tryptamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield the desired tricyclic product.
The success of the crucial cyclization step is highly dependent on the nucleophilicity of the indole ring. Electron-donating groups on the indole nucleus facilitate this step, often allowing the reaction to proceed under mild conditions. Conversely, the introduction of a strongly electron-withdrawing group, such as fluorine, significantly deactivates the indole ring, making the electrophilic aromatic substitution more challenging.[1] This deactivation can lead to sluggish reactions, low yields, or even complete failure to cyclize under standard Pictet-Spengler conditions.[1][2]
This guide will address the common issues encountered when working with fluorinated tryptamines and provide strategies to optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common problems encountered during the Pictet-Spengler reaction with fluorinated substrates in a question-and-answer format.
Q1: My Pictet-Spengler reaction with a fluorinated tryptamine is not proceeding or giving very low yields under standard conditions (e.g., TFA in DCM at room temperature). What is the primary reason for this?
A1: The primary reason for the low reactivity of fluorinated tryptamines in the Pictet-Spengler reaction is the strong electron-withdrawing nature of the fluorine atom. This has two main consequences:
-
Reduced Nucleophilicity of the Indole Ring: The high electronegativity of fluorine deactivates the indole ring, making it a weaker nucleophile. This significantly slows down the rate-limiting intramolecular electrophilic aromatic substitution step, where the indole attacks the iminium ion intermediate.[1]
-
Potential for Iminium Ion Instability: While electron-withdrawing groups on the aldehyde can increase the electrophilicity of the iminium ion, fluorine on the tryptamine can destabilize the positive charge that develops on the indole nitrogen during the cyclization transition state.
To overcome this, more forcing reaction conditions are typically required to drive the reaction to completion.[3][4]
Q2: What are the first adjustments I should make to my reaction conditions to improve the yield with a fluorinated tryptamine?
A2: When facing low reactivity with a fluorinated substrate, a systematic increase in the reaction's energy input is the most logical first step. This can be achieved through:
-
Increased Temperature: Many Pictet-Spengler reactions with deactivated substrates benefit from heating.[3][4] Start by gently warming the reaction to 40-50 °C and monitor the progress by TLC or LC-MS. If necessary, the temperature can be further increased, even to reflux, depending on the solvent.
-
Stronger Acid Catalysis: If increasing the temperature is not sufficient, employing a stronger Brønsted acid can enhance the electrophilicity of the iminium ion intermediate.[3][5] Consider switching from trifluoroacetic acid (TFA) to a stronger acid like hydrochloric acid (HCl) or even a superacid for particularly challenging substrates.[3] Alternatively, Lewis acids can be very effective.[6]
Q3: I'm still struggling with low yields even after increasing the temperature and using a stronger acid. What other catalytic systems can I explore?
A3: For highly deactivated fluorinated tryptamines, conventional Brønsted acid catalysis may not be sufficient. In such cases, consider the following advanced strategies:
-
Lewis Acid Catalysis: Lewis acids can be highly effective in promoting Pictet-Spengler reactions with challenging substrates. They can coordinate to the imine nitrogen, increasing the electrophilicity of the iminium ion. A screening of various Lewis acids is often beneficial.
| Lewis Acid Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Notes |
| BF₃·OEt₂ | 20-100 | DCM, Toluene | RT to Reflux | A common and effective Lewis acid. |
| Sc(OTf)₃ | 10-20 | Acetonitrile, DCM | RT to 60 | Often provides high yields under milder conditions. |
| InBr₃ | 5-10 | DCM, Water | RT | Can be effective in both organic and aqueous media. |
| AuCl₃/AgOTf | 1-5 | Dioxane, Toluene | RT to 80 | Gold catalysts can be particularly effective for certain substrates.[4] |
-
Microwave Irradiation: Microwave-assisted organic synthesis can dramatically accelerate reaction rates and improve yields, especially for sluggish reactions.[7][8] The rapid heating provided by microwaves can overcome the high activation energy barrier associated with the cyclization of deactivated substrates. A typical starting point would be to perform the reaction in a sealed microwave vial at a temperature ranging from 100 to 150 °C for 10-30 minutes.
Q4: Are there any alternative reaction pathways I can utilize to circumvent the difficulties of the standard Pictet-Spengler reaction with my fluorinated substrate?
A4: Yes, a powerful alternative is the N-Acyliminium Ion Pictet-Spengler Reaction . This variation involves the acylation of the intermediate imine to form a highly reactive N-acyliminium ion. This species is a much stronger electrophile than the corresponding iminium ion, allowing the cyclization to proceed under milder conditions even with deactivated aromatic rings.[4][9]
Workflow for N-Acyliminium Pictet-Spengler Reaction:
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to optimize the Pictet-Spengler reaction with fluorinated substrates.
Protocol 1: General Procedure for Microwave-Assisted Pictet-Spengler Reaction
This protocol provides a starting point for optimizing the reaction using microwave irradiation.
Materials:
-
Fluorinated tryptamine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Trifluoroacetic acid (TFA) (1.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial, add the fluorinated tryptamine (e.g., 0.5 mmol) and a magnetic stir bar.
-
Add 1,2-dichloroethane (2.5 mL).
-
Add the aldehyde (0.55 mmol).
-
Add trifluoroacetic acid (0.5 mmol) dropwise.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Acyliminium Pictet-Spengler Reaction with a Fluorinated Tryptamine
This protocol outlines the formation of a more reactive N-acyliminium ion intermediate.
Materials:
-
Fluorinated tryptamine (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Ethyl chloroformate (1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a round-bottom flask, add the fluorinated tryptamine (e.g., 1.0 mmol) and dichloromethane (10 mL).
-
Add the aldehyde (1.1 mmol) and stir the mixture at room temperature for 30 minutes to form the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add ethyl chloroformate (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights
Understanding the reaction mechanism is crucial for effective troubleshooting. The following diagram illustrates the key steps of the Pictet-Spengler reaction and highlights the impact of fluorine substitution.
Summary of Optimization Strategies
The following table provides a quick reference for troubleshooting and optimizing the Pictet-Spengler reaction with fluorinated substrates.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Insufficient activation energy due to deactivated indole ring. | Increase reaction temperature; use microwave irradiation.[7] |
| Weak acid catalyst unable to sufficiently activate the iminium ion. | Switch to a stronger Brønsted acid (e.g., HCl) or a Lewis acid (e.g., Sc(OTf)₃).[3][5] | |
| Slow Reaction Rate | High activation barrier for the cyclization step. | Employ microwave heating to accelerate the reaction.[7][8] |
| Consider the N-acyliminium ion pathway for a more reactive electrophile.[9] | ||
| Formation of Side Products | Decomposition of starting materials or product under harsh conditions. | If using high temperatures, consider a shorter reaction time with microwave heating. |
| Screen different solvents to improve solubility and potentially reduce side reactions. |
Conclusion
The synthesis of fluorinated tetrahydro-β-carbolines via the Pictet-Spengler reaction presents a significant challenge due to the electronic deactivation of the indole nucleus. However, by understanding the underlying mechanistic principles and systematically exploring more forcing reaction conditions, alternative catalytic systems, and advanced synthetic strategies, these valuable compounds can be accessed efficiently. This guide provides a comprehensive framework for troubleshooting and optimizing your reactions, empowering you to successfully incorporate fluorinated motifs into your target molecules.
References
- Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 1995, 95(6), 1797-1842. [Link]
- Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. The Pictet-Spengler Reaction in Organic Chemistry and Natural Product Synthesis. Angewandte Chemie International Edition, 2011, 50(37), 8538-8564. [Link]
- Seidel, D. The Asymmetric Pictet–Spengler Reaction. Comprehensive Organic Synthesis II, 2014, 129-160. [Link]
- List, B. Catalytic Asymmetric Pictet−Spengler Reaction. Journal of the American Chemical Society, 2006, 128(4), 1086-1087. [Link]
- Calcaterra, A.; Mangiardi, L.; Delle Monache, G.; Quaglio, D.; Balducci, S.; Berardozzi, S.; Iazzetti, A.; Franzini, R.; Botta, B.; Ghirga, F. The Pictet-Spengler Reaction Updates Its Habits. Molecules, 2020, 25(2), 414. [Link]
- Merlic, C. A.; Miller, M. M. The Pictet-Spengler Reaction with Electron-Deficient Indoles. The Journal of Organic Chemistry, 2001, 66(13), 4435-4444. [Link]
- Wikipedia. Pictet–Spengler reaction. [Link]
- chemeurope.com. Pictet-Spengler reaction. [Link]
- Taylor, M. S.; Jacobsen, E. N. Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 2004, 126(34), 10558-10559. [Link]
- Raheem, I. T.; Thiara, P. S.; Peterson, E. A.; Jacobsen, E. N. Conjugate-base-stabilized Brønsted acids: catalytic enantioselective Pictet-Spengler reactions with unmodified tryptamine. Organic Letters, 2014, 16(4), 1012-1015. [Link]
- Adriaenssens, L.; Jacobs, J.; Van Meervelt, L.; Wouters, J.; De Kimpe, N. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 2017, 13, 1740-1746. [Link]
- Sunder-Plassmann, N.; Sarli, V.; Gartner, M.; Utz, M.; Seiler, J.; Huemmer, S.; Mayer, T. U.; Surrey, T.; Giannis, A. Synthesis and biological evaluation of new tetrahydro-beta-carbolines as inhibitors of the mitotic kinesin Eg5. Bioorganic & Medicinal Chemistry, 2005, 13(22), 6094-6111. [Link]
- Varghese, V.; Sreedhar, B. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 2021, 26(1), 207. [Link]
- Seidel, D. N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. NSF Public Access Repository, 2015. [Link]
- ResearchGate. Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. 2025. [Link]
- Keller, M.; Sauvageot-Witzku, K.; Geisslinger, F.; Urban, N.; Schaefer, M.; Bartel, K.; Bracher, F. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. European Journal of Medicinal Chemistry, 2019, 182, 111631. [Link]
- Keller, M.; Sauvageot-Witzku, K.; Geisslinger, F.; Urban, N.; Schaefer, M.; Bartel, K.; Bracher, F. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 2019, 15, 2626-2635. [Link]
- Francis, M. B.; Carrico, I. S. A Pictet-Spengler ligation for protein chemical modification. Journal of the American Chemical Society, 2010, 132(26), 8233-8235. [Link]
- Srinivasan, N.; Ganesan, A. Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening.
- ResearchGate.
- MDPI.
- ResearchGate. Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. 2007. [Link]
- Csonka, R.; Szabó, L.; Fodor, L.; Dékány, M.; Sillanpää, R.; Fülöp, F.; Mándi, A.; Kurtán, T.; Péter, A.; Vágvölgyi, C.; Szatmári, I. Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 2016, 21(12), 1709. [Link]
- ResearchGate. (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. 2023. [Link]
- Sreedhar, B.; Varghese, V. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 2021, 26(1), 207. [Link]
- PubMed. Synthesis and biological evaluation of new tetrahydro-beta-carbolines as inhibitors of the mitotic kinesin Eg5. 2005. [Link]
- MDPI.
- ResearchGate.
- CHEMISTRY 1000. Protecting Groups – A Necessary Evil?. [Link]
- Francis, M. B.; Carrico, I. S. A Pictet-Spengler ligation for protein chemical modification. Journal of the American Chemical Society, 2010, 132(26), 8233-8235. [Link]
- Ritter, T. Catalysis for Fluorination and Trifluoromethylation. Angewandte Chemie International Edition, 2015, 54(10), 2996-3001. [Link]
- Srinivasan, N.; Ganesan, A. Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening.
- ResearchGate. Microwave-Accelerated Pictet?Spengler Reactions of Tryptophan with Ketones Directed Toward the Preparation of 1,1-Disubstituted Indole Alkaloids.. 2025. [Link]
- ScholarBank@NUS. The N-acyliminium Pictet-Spengler condensation as a multicomponent combinatorial reaction on solid phase and its application to the synthesis of demethoxyfumitremorgin C analogues. 1999. [Link]
- ResearchGate. Microwave-accelerated synthesis of psychoactive deuterated N,N-dialkylated-[α,α,β,β-d4]-tryptamines. 2025. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly efficient Lewis acid-catalysed Pictet–Spengler reactions discovered by parallel screening - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Welcome to the technical support center for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable pharmaceutical intermediate.[1][2][3] We will delve into the mechanistic origins of common impurities and provide field-proven strategies to optimize your reaction outcomes.
Overview of Synthetic Challenges
The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (6-F-THIQ) typically relies on one of three classical methods: the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, or reductive amination.[4] While robust, each pathway presents a unique set of challenges, particularly concerning the electron-withdrawing nature of the fluorine substituent on the aromatic ring, which can impede the desired electrophilic aromatic substitution. This guide is structured to address specific issues encountered in each of these synthetic routes.
Part 1: Troubleshooting the Pictet-Spengler Synthesis
The Pictet-Spengler reaction is an elegant method involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6] For a less nucleophilic aromatic ring, such as 3-fluorophenethylamine, harsher reaction conditions are often required, which can promote side reactions.[5][7]
Frequently Asked Questions (Pictet-Spengler)
Q1: My reaction yields are consistently low, and I recover a significant amount of the starting 2-(3-Fluorophenyl)ethan-1-amine. What is causing the poor conversion?
Plausible Cause: The rate-limiting step in the Pictet-Spengler synthesis of 6-F-THIQ is the intramolecular electrophilic aromatic substitution (cyclization). The fluorine atom deactivates the phenyl ring, making it less nucleophilic and thus less reactive towards the electrophilic iminium ion intermediate.[5] Insufficiently strong acidic conditions or inadequate temperature will fail to drive the reaction to completion.
Proposed Solution & Protocol:
-
Catalyst Screening: Standard protic acids like HCl may be insufficient. Consider using a stronger acid catalyst system. Trifluoroacetic acid (TFA) is a common choice.[8] For particularly stubborn substrates, superacidic conditions may be necessary.[7]
-
Temperature Optimization: Ensure the reaction is heated sufficiently. Refluxing in a suitable solvent (e.g., toluene or xylene) is common for less activated systems.[9]
-
Protocol: Trial with Trifluoroacetic Acid (TFA):
-
Dissolve 2-(3-Fluorophenyl)ethan-1-amine (1.0 eq) and paraformaldehyde (1.1 eq) in toluene (10 mL/mmol of amine).
-
Add trifluoroacetic acid (2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC or LC-MS.
-
If conversion is still low after 12 hours, consider a higher boiling solvent or a stronger Lewis acid co-catalyst (e.g., BF₃·OEt₂).[4]
-
Preventative Measures: Always use anhydrous solvents and reagents to prevent hydrolysis of the iminium ion intermediate. The use of paraformaldehyde as the formaldehyde source is often preferred over aqueous formaldehyde to maintain anhydrous conditions.
Q2: I'm using a substituted aldehyde (not formaldehyde) and I'm seeing two distinct product spots on my TLC plate that are difficult to separate. Are these isomers?
Plausible Cause: Yes. When an aldehyde other than formaldehyde is used, a new chiral center is created at the C-1 position of the tetrahydroisoquinoline ring.[5] This results in the formation of two diastereomers (cis and trans isomers) relative to any existing stereocenters on the starting amine. Even without other stereocenters, if a chiral catalyst is not used, you will form a racemic mixture of two enantiomers. The key issue is the potential for diastereomer formation if your starting materials are chiral.
Proposed Solution: The separation of diastereomers often requires careful column chromatography with optimized solvent systems. If baseline separation is not achievable, derivatization of the product mixture or preparative chiral HPLC may be necessary.
Preventative Measures: To control stereochemistry, employ an asymmetric Pictet-Spengler reaction. This can be achieved using a chiral Brønsted acid catalyst or by attaching a chiral auxiliary to the starting amine.[4][5]
Workflow: Diastereomer Formation in Pictet-Spengler
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound [myskinrecipes.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
purification challenges of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to the dedicated technical support center for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation and purification of this compound in your laboratory.
Introduction
This compound is a key building block in the synthesis of various therapeutic agents, particularly those targeting neurological disorders.[1][2] Its fluorinated structure enhances lipophilicity, a desirable trait in modern drug design.[2] However, like many amine hydrochlorides, its purification can present several challenges, from removing stubborn impurities to handling its potentially hygroscopic nature. This guide will address these issues systematically, providing both theoretical understanding and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route employed. The most common methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.[3]
-
From Pictet-Spengler Synthesis:
-
Unreacted Starting Materials: Residual amounts of the parent β-arylethylamine and the aldehyde or ketone used for cyclization.
-
Over-alkylation or N-alkylation Products: If the reaction conditions are not carefully controlled, the secondary amine of the tetrahydroisoquinoline ring can undergo further reaction.
-
Incomplete Cyclization Products: Formation of imine intermediates that have not cyclized.
-
Regioisomers: Depending on the substitution pattern of the starting materials, there is a potential for the formation of regioisomers, although this is less common for the synthesis of the parent 6-fluoro isomer.[1]
-
-
From Bischler-Napieralski Synthesis followed by reduction:
-
Residual Dihydroisoquinoline: Incomplete reduction of the dihydroisoquinoline intermediate to the desired tetrahydroisoquinoline.
-
Byproducts from the cyclization step: Dehydrating agents like POCl₃ can sometimes lead to chlorinated byproducts.
-
Q2: My purified this compound is a sticky solid or an oil. What could be the cause?
A2: This is a common issue and can be attributed to several factors:
-
Hygroscopicity: Amine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] This can cause the solid to become tacky or even deliquesce into a thick oil.
-
Residual Solvents: Incomplete removal of solvents used during the workup or purification (e.g., water, ethanol, ethyl acetate) can lead to a non-crystalline product.
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing the formation of a free-flowing solid.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹⁹F NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities. Pay close attention to the aromatic region for signals from unreacted starting materials or regioisomers. The presence of a fluorine atom provides a unique spectroscopic handle.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid or TFA) is a good starting point.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.
-
Melting Point: A sharp melting point range close to the literature value (around 209-213 °C) is a good indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guides
Problem 1: Low Purity After Initial Workup
Symptom: NMR or HPLC analysis of the crude hydrochloride salt shows significant impurities.
Causality: The initial extraction and precipitation are often insufficient to remove all byproducts from the reaction mixture. The polarity of the hydrochloride salt can also complicate standard workup procedures.
Troubleshooting Workflow:
Workflow for Initial Purification
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolve the crude hydrochloride salt in deionized water.
-
Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~9-10. This will convert the hydrochloride salt to the free base, which is soluble in organic solvents.
-
Extract the free base into an organic solvent such as dichloromethane or ethyl acetate. Perform at least three extractions to ensure complete recovery.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Re-form the hydrochloride salt by dissolving the free base in a minimal amount of a suitable solvent (e.g., isopropanol or a mixture of diethyl ether and methanol) and adding a solution of HCl in ether or isopropanol until precipitation is complete.
-
Isolate the purified hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Problem 2: Difficulty in Obtaining a Crystalline Solid
Symptom: The product is an oil or a waxy solid after purification.
Causality: This is often due to the hygroscopic nature of the compound or the presence of impurities that inhibit crystallization.
Troubleshooting Workflow:
Workflow for Obtaining a Crystalline Solid
Step-by-Step Protocol: Recrystallization
A good recrystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Screening:
-
Test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, methanol, acetonitrile, water, and mixtures like ethanol/diethyl ether or methanol/ethyl acetate).
-
A promising system is one where the compound dissolves upon heating and precipitates upon cooling. For amine hydrochlorides, polar protic solvents or their mixtures with less polar co-solvents are often effective.
-
-
Recrystallization Procedure (Example with Ethanol/Diethyl Ether):
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add diethyl ether (the anti-solvent) to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under vacuum.
-
Data on Common Recrystallization Solvents
| Solvent System | Suitability for Amine Hydrochlorides | Notes |
| Ethanol/Diethyl Ether | Excellent | Good for inducing crystallization of polar compounds. |
| Isopropanol | Good | A single solvent system that can be effective. |
| Methanol/Ethyl Acetate | Good | Another effective solvent/anti-solvent pair. |
| Water | Possible, but use with caution | High solubility may lead to low recovery. The product must be dried rigorously to remove all water. |
Problem 3: Co-elution of Impurities During Column Chromatography
Symptom: Impurities are not well-separated from the product on a silica gel column.
Causality: The basic nature of the tetrahydroisoquinoline nitrogen can cause tailing on acidic silica gel, leading to poor separation. The hydrochloride salt itself is generally not suitable for direct purification by standard silica gel chromatography.
Troubleshooting Workflow:
Workflow for Optimizing Column Chromatography
Step-by-Step Protocol: Flash Column Chromatography of the Free Base
-
Convert to Free Base: Before attempting column chromatography, convert the hydrochloride salt to the free base as described in the "Acid-Base Extraction" protocol.
-
Choose an Appropriate Eluent System: A common starting point for amines is a mixture of ethyl acetate and hexanes.[6]
-
Deactivate the Silica Gel: To minimize tailing, add 1-2% triethylamine to the eluent system. This will neutralize the acidic sites on the silica gel.
-
Perform the Chromatography:
-
Dry-load the free base onto a small amount of silica gel.
-
Run the column with the chosen eluent system, gradually increasing the polarity if necessary.
-
Monitor the fractions by TLC.
-
-
Isolate and Convert Back to HCl Salt: Combine the pure fractions, evaporate the solvent, and re-form the hydrochloride salt as previously described.
Problem 4: Handling the Hygroscopic Nature of the Final Product
Symptom: A pure, crystalline product becomes sticky or liquefies upon storage.
Causality: The compound is absorbing atmospheric moisture.
Best Practices for Handling and Storage:
-
Drying: Ensure the final product is completely dry. Drying under high vacuum for several hours, possibly with gentle heating (if the compound is thermally stable), is recommended.
-
Inert Atmosphere: Handle the compound in a glove box or under a stream of dry nitrogen or argon whenever possible.[4]
-
Storage: Store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., Drierite or phosphorus pentoxide). For long-term storage, consider flame-sealing the vial under vacuum or an inert atmosphere.[4]
-
Aliquoting: For frequently used batches, consider aliquoting the material into smaller, single-use vials to minimize exposure of the bulk material to the atmosphere.[4]
References
- European Patent Office. (2005). Substituted 1,2,3,4-tetrahydroisoquinoline derivatives.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Welcome to the technical support center for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and improve your reaction yields and product purity.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system.[1][2] The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of drug candidates. The primary synthetic routes to the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions. However, the presence of the electron-withdrawing fluorine atom on the aromatic ring presents unique challenges to these classical cyclization reactions.
This guide will address common issues encountered during the synthesis, purification, and characterization of this compound, providing scientifically grounded solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which is the preferred synthetic route for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Pictet-Spengler or Bischler-Napieralski?
A1: Both routes are viable, but the choice depends on the available starting materials and desired scale.
-
Pictet-Spengler Reaction: This is a one-pot condensation of 2-(3-fluorophenyl)ethylamine with an aldehyde (typically formaldehyde or its equivalent) under acidic conditions.[3] It is generally a more direct route. However, the electron-withdrawing fluorine atom deactivates the aromatic ring, making the intramolecular electrophilic aromatic substitution step more challenging. This often necessitates harsher reaction conditions, such as stronger acids or higher temperatures, which can lead to side reactions.[4][5]
-
Bischler-Napieralski Reaction: This is a two-step process involving the acylation of 2-(3-fluorophenyl)ethylamine to form an amide, followed by cyclization using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced to the desired tetrahydroisoquinoline.[6][7] While it involves an extra step, this method can sometimes offer better control and higher overall yields, especially for less reactive substrates. For reactants lacking electron-donating groups, a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often most effective for the cyclization step.[7]
Q2: Why is my Pictet-Spengler reaction yield for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline low?
A2: Low yields in the Pictet-Spengler synthesis of this compound are commonly due to the reduced nucleophilicity of the fluorinated benzene ring. The fluorine atom's electron-withdrawing nature slows down the key intramolecular cyclization step.[4] To improve the yield, consider the following:
-
Stronger Acid Catalysts: Standard protic acids like HCl may not be sufficient. The use of superacids or a combination of a Lewis acid and a protic acid can enhance the electrophilicity of the iminium ion intermediate and promote cyclization.[5]
-
Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. However, this must be carefully optimized to avoid decomposition of starting materials or products.
-
Anhydrous Conditions: Water can hydrolyze the iminium ion intermediate, leading to lower yields. Ensure that all reagents and solvents are thoroughly dried.
-
Formaldehyde Source: Using a stable source of anhydrous formaldehyde, such as 1,3,5-trioxane, can be beneficial.[8]
Q3: What are the common side products in the Bischler-Napieralski synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline?
A3: A major side product in the Bischler-Napieralski reaction is the formation of a styrene derivative through a retro-Ritter type reaction of the nitrilium ion intermediate.[9] This is more prevalent with deactivated aromatic rings. Incomplete reduction of the 3,4-dihydroisoquinoline intermediate can also be a source of impurity.
Q4: I am having trouble purifying the final hydrochloride salt. What are the best practices?
A4: Purification of amine hydrochloride salts can be challenging. Here are some effective strategies:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline material.[10] A common solvent system for recrystallizing tetrahydroisoquinoline hydrochlorides is isopropanol/ether. The crude salt is dissolved in a minimal amount of hot isopropanol, and then ether is slowly added until turbidity is observed. Cooling the mixture should induce crystallization.
-
Washing/Trituration: If the impurities are non-polar, washing the crude hydrochloride salt with a non-polar solvent like diethyl ether or hexane can effectively remove them.[11]
-
pH-Based Extraction: Before salt formation, the free base can be purified by column chromatography. Subsequently, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of HCl in a non-polar solvent (e.g., HCl in ether or isopropanol) to precipitate the pure hydrochloride salt.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Pictet-Spengler) | Insufficient acid catalysis due to the deactivating fluorine group. | Use stronger acids like a mixture of a Lewis acid (e.g., BF₃·OEt₂) and a protic acid, or consider superacid catalysis.[5] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC to avoid decomposition. | |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Consider using a formaldehyde equivalent like 1,3,5-trioxane.[8] | |
| Low or No Product Formation (Bischler-Napieralski Cyclization) | Dehydrating agent is not strong enough for the deactivated ring. | Use a more potent dehydrating agent system, such as P₂O₅ in refluxing POCl₃.[7] |
| Reaction temperature is too low or reaction time is too short. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress closely. | |
| Formation of a Styrene Side Product (Bischler-Napieralski) | Retro-Ritter reaction of the nitrilium ion intermediate. | This is an inherent challenge with deactivated substrates. Optimization of reaction conditions (lower temperature, shorter reaction time) may help. Purification of the dihydroisoquinoline intermediate before reduction is crucial. |
| Incomplete Reduction of the Dihydroisoquinoline Intermediate | Reducing agent is not sufficiently reactive or is used in insufficient quantity. | Use a more potent reducing agent like sodium borohydride in a protic solvent (e.g., methanol, ethanol). Ensure at least a stoichiometric amount of the reducing agent is used.[12] |
| Reaction time for reduction is too short. | Extend the reaction time for the reduction step. Monitor by TLC or LC-MS to confirm the disappearance of the imine intermediate. | |
| Product is an Oil or Gummy Solid Instead of a Crystalline Hydrochloride Salt | Presence of impurities inhibiting crystallization. | Purify the free base by column chromatography before salt formation. For the salt, try recrystallization from different solvent systems (e.g., isopropanol/ether, ethanol/hexane). |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. | |
| Broad or Unresolved Peaks in NMR Spectrum | Presence of residual acid or base. | Wash the free base with a saturated aqueous solution of sodium bicarbonate and then with brine before drying and salt formation. Ensure the hydrochloride salt is free of excess HCl. |
| Product is hygroscopic. | Handle the final product in a dry atmosphere (e.g., glove box or under an inert gas) and store it in a desiccator. |
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
This protocol is a general guideline and may require optimization.
-
To a solution of 2-(3-fluorophenyl)ethylamine (1 equivalent) in a suitable solvent (e.g., toluene or acetonitrile), add 1,3,5-trioxane (0.5 equivalents).
-
Carefully add a strong acid catalyst (e.g., trifluoroacetic acid, 2-3 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding it to a cooled saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.
-
The crude product can be purified by silica gel column chromatography.
Protocol 2: Bischler-Napieralski Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Step A: Synthesis of N-(2-(3-fluorophenyl)ethyl)formamide
-
To a solution of 2-(3-fluorophenyl)ethylamine (1 equivalent) in a suitable solvent (e.g., toluene), add ethyl formate (1.5 equivalents).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude formamide. This is often used in the next step without further purification.
Step B: Cyclization to 6-Fluoro-3,4-dihydroisoquinoline
-
To a solution of N-(2-(3-fluorophenyl)ethyl)formamide (1 equivalent) in a dry, high-boiling solvent (e.g., acetonitrile or toluene), add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C.
-
After the addition, slowly warm the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 6-fluoro-3,4-dihydroisoquinoline.
Step C: Reduction to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
-
Dissolve the crude 6-fluoro-3,4-dihydroisoquinoline in methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove the alcohol and then extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude free base.
Protocol 3: Formation and Purification of the Hydrochloride Salt
-
Dissolve the purified 6-fluoro-1,2,3,4-tetrahydroisoquinoline free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.
-
For further purification, recrystallize the salt from a suitable solvent system like isopropanol/ether.[11]
Visualization of Synthetic Pathways
Pictet-Spengler Reaction Workflow
Caption: Pictet-Spengler synthesis workflow.
Bischler-Napieralski Reaction Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride stability issues and degradation
Welcome to the comprehensive technical support guide for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS RN: 799274-08-1). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation concerns encountered during experimentation. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: To ensure long-term stability, this compound should be stored at 0-8°C under an inert atmosphere.[1][2] The hydrochloride salt form enhances solubility, but the compound is sensitive to moisture, light, and oxygen.[1][2][3] Therefore, it is crucial to keep the container tightly sealed in a dry, dark environment. For extended storage, maintaining a relative humidity of less than 60% is advisable.[3]
Q2: What are the visual signs of degradation for this compound?
A2: The pure compound typically appears as an off-white to yellow crystalline powder.[1] Any significant color change, such as darkening to brown or the appearance of discoloration, can indicate degradation. Other signs may include clumping of the powder (due to moisture absorption) or a noticeable change in odor. If any of these are observed, it is recommended to perform a purity analysis before use.
Q3: In which solvents is this compound soluble and stable?
A3: As a hydrochloride salt, the compound exhibits enhanced solubility in aqueous solutions.[1] It is also generally soluble in polar protic solvents like methanol and ethanol. However, the stability in these solutions can be time and pH-dependent. For non-aqueous reactions, dissolution in anhydrous polar aprotic solvents such as DMSO or DMF may be suitable, but it is crucial to use high-purity, dry solvents to prevent hydrolysis. Always prepare solutions fresh and use them promptly.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, based on the tetrahydroisoquinoline scaffold and the presence of a fluorine atom, several pathways can be hypothesized. These include:
-
Oxidation: The tetrahydroisoquinoline ring system can be susceptible to oxidation, potentially leading to the formation of the corresponding isoquinoline or other oxidized species. This is a common degradation route for similar alkaloids.[4]
-
Hydrolysis: Although the C-F bond is generally strong, under certain pH and temperature conditions, hydrolysis could occur, potentially leading to defluorination.[5][6] The presence of moisture can promote such reactions.[3]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[7][8]
Q5: Are there any known incompatibilities with other common lab reagents?
A5: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Reactions with these can lead to rapid degradation of the compound. Care should be taken to avoid contact with these substances unless they are part of a controlled chemical reaction.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues during your experiments.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended 0-8°C in a tightly sealed container, protected from light and moisture.[1][2]
-
Assess Compound Purity: Perform a purity analysis on your current stock. High-Performance Liquid Chromatography (HPLC) is a suitable method for this.[9][10] Compare the chromatogram to a reference standard or the certificate of analysis. The presence of unexpected peaks may indicate degradation products.
-
Implement Fresh Solutions: Always prepare solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, especially if not protected from light and air.
Issue 2: Appearance of Unknown Peaks in Analytical Runs (HPLC, LC-MS)
Possible Cause: Formation of degradation products during sample preparation or the analytical run itself.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Solvent: Ensure the solvent used for sample preparation is of high purity and compatible with the compound. If using aqueous buffers, check the pH and ensure it is within a stable range for the molecule.
-
Temperature: Avoid heating solutions of the compound unless necessary. If heating is required, do so for the shortest possible time at the lowest effective temperature.
-
-
Analyze the Mobile Phase: For HPLC analysis, ensure the mobile phase components are stable and do not react with the analyte.
-
Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[7][11][12] This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[7][8] This can help in identifying and characterizing the unknown peaks in your analytical runs.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to generate a 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol (HPLC grade)
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of the compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Incubate the solution at room temperature or slightly elevated (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[8]
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).
-
At specified time points, remove a sample, allow it to cool, and prepare a solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
-
Data Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify the degradation products. The peak purity of the parent compound should also be assessed.
Issue 3: Poor Solubility or Precipitation in Formulation
Possible Cause: pH of the formulation is outside the optimal range for solubility, or the concentration exceeds the solubility limit.
Troubleshooting Steps:
-
Determine the pKa: Understanding the pKa of the secondary amine in the tetrahydroisoquinoline ring is crucial. The presence of the electron-withdrawing fluorine atom can lower the basicity of the amine compared to the non-fluorinated analog.[13]
-
pH Adjustment: The hydrochloride salt form suggests that the compound is more soluble in acidic to neutral conditions where the amine is protonated. If your formulation is basic, the free base may precipitate. Carefully adjust the pH of your formulation to maintain the protonated, more soluble form.
-
Solubility Studies: Conduct solubility studies at different pH values and in various co-solvent systems to determine the optimal conditions for your specific application.
Section 3: Data and Diagrams
Table 1: Summary of Recommended Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 0-8°C | To slow down potential degradation reactions.[1][3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation.[2] |
| Light Exposure | Store in the dark (amber vials) | To prevent photolytic degradation.[3] |
| Humidity | Store in a desiccator or dry environment | The compound is moisture-sensitive; this prevents hydrolysis.[2][3] |
| pH of Solutions | Mildly acidic to neutral | To maintain the protonated, more soluble form of the amine. |
Diagram 1: Potential Degradation Pathways
This diagram illustrates the hypothetical degradation pathways of this compound based on its chemical structure and general knowledge of related compounds.
Caption: Potential degradation pathways for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.
Diagram 2: Troubleshooting Workflow for Stability Issues
This workflow provides a logical sequence of steps to diagnose and resolve stability-related problems.
Caption: Workflow for troubleshooting stability issues.
Section 4: References
-
How to ensure the stability of fluorinated pharmaceutical intermediates during storage. (2025, December 26). Vertex AI Search.
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). ACS Publications.
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025, November 6). ChemRxiv.
-
Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC - NIH.
-
This compound. (n.d.). Chem-Impex.
-
6-Fluoro-1,2,3,4-tetrahydroisoquinoline. (n.d.). SynHet.
-
This compound. (n.d.). Achmem.
-
SAFETY DATA SHEET. (2013, December 10). Fisher Scientific.
-
Forced Degradation Studies. (2016, December 14). MedCrave online.
-
SAFETY DATA SHEET. (2025, August 6). Sigma-Aldrich.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
-
799274-08-1|this compound|BLD Pharm. (n.d.). BLD Pharm.
-
This compound. (n.d.). PubChem.
-
This compound | CAS 799274-08-1. (n.d.). Santa Cruz Biotechnology.
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
-
Isoquinoline alkaloids. (n.d.). Wikipedia.
-
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline [synhet.com]
- 10. 799274-08-1|this compound|BLD Pharm [bldpharm.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
handling and storage best practices for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to the comprehensive technical support guide for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, we provide not just protocols, but the scientific reasoning behind them, to empower you to troubleshoot and optimize your work.
Compound Overview
This compound (CAS RN: 799274-08-1) is a synthetic compound widely utilized as a key intermediate and building block in medicinal chemistry and pharmaceutical research.[1][2] Its fluorinated tetrahydroisoquinoline scaffold is of significant interest in the development of novel therapeutics, particularly for neurological disorders.[1][2] The hydrochloride salt form generally enhances the compound's solubility and stability, making it more amenable to use in aqueous solutions for biological assays.[1]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FN·HCl | [1][3] |
| Molecular Weight | 187.64 g/mol | [1][3][4] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 209-213 °C | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
Safe Handling and Storage Best Practices
Proper handling and storage are paramount to ensure the integrity of this compound and the safety of laboratory personnel. This compound is classified as hazardous; therefore, adherence to safety protocols is mandatory.
Safety Precautions
Hazard Summary:
-
Harmful if swallowed.[4]
-
Toxic in contact with skin.[4]
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
-
May cause respiratory irritation.[5]
Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood.[6] The following PPE should be worn:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A standard lab coat should be worn and kept fastened.
-
Eye Protection: Use tight-sealing safety goggles or a face shield.[6]
First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water.[6]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]
Storage Recommendations
To maintain the stability and purity of this compound, store it under the following conditions:
-
Temperature: Store at 0-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5][6]
-
Light: Protect from light to prevent potential photodegradation.
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]
Preparation of Stock Solutions
The successful use of this compound in experiments begins with the correct preparation of stock solutions. The hydrochloride salt enhances its solubility, particularly in aqueous media.
General Protocol for Stock Solution Preparation
-
Equilibration: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture onto the compound, which can affect its stability and weighing accuracy.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the desired solvent to the vessel containing the compound. To aid dissolution, vortexing or sonication can be employed. It is common practice to first dissolve the compound in a small amount of solvent before bringing it to the final volume.[7]
-
Bringing to Volume: Once the compound is fully dissolved, add the solvent to reach the final desired concentration.
-
Storage of Stock Solutions: Store stock solutions in tightly sealed vials. For short-term storage (days to a week), refrigeration at 2-8°C is often suitable. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[7]
Recommended Solvents
While specific solubility data is not extensively published, based on the properties of similar hydrochloride salts, the following solvents are recommended for initial testing:
-
Aqueous Buffers: The hydrochloride salt form is intended to improve solubility in aqueous solutions. Test solubility in your specific experimental buffer (e.g., PBS). Adjusting the pH of the buffer may further enhance solubility.
-
DMSO (Dimethyl Sulfoxide): A common solvent for preparing high-concentration stock solutions of organic compounds.
-
Ethanol: May be used, but solubility might be lower than in DMSO or aqueous buffers.
It is always best practice to perform a small-scale solubility test before preparing a large volume of stock solution.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in a question-and-answer format.
Q1: I am having difficulty dissolving the compound in my aqueous buffer.
Answer:
Solubility issues can often be resolved with a systematic approach. Here is a decision-making workflow to guide you:
Caption: Troubleshooting workflow for solubility issues.
Detailed Steps:
-
Mechanical Agitation: Ensure you have thoroughly vortexed the solution. Gentle warming in a water bath (e.g., to 37°C) can also increase the rate of dissolution.
-
Sonication: A brief period in a sonicator bath can help break up any aggregates and enhance dissolution.
-
pH Adjustment: The solubility of amine hydrochlorides can be pH-dependent. If your experimental conditions allow, a slight decrease in the pH of your buffer may improve solubility.
-
Use of a Co-solvent: If direct dissolution in an aqueous buffer is not feasible, prepare a concentrated stock solution in an organic solvent like DMSO.[7] You can then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough not to affect your assay (typically <0.5% v/v).
Q2: My experimental results are inconsistent or show activity across multiple, unrelated assays. What could be the cause?
Answer:
This is a critical observation that requires careful consideration. Compounds with a tetrahydroisoquinoline core have been noted in scientific literature as potential Pan-Assay Interference Compounds (PAINS).[8] PAINS are compounds that can appear as "hits" in high-throughput screens due to non-specific activity, rather than specific binding to the intended target.[8]
Possible Mechanisms of Non-Specific Activity:
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that can sequester and denature proteins, leading to false-positive results.
-
Reactivity: The compound or its degradation products might be reactive, covalently modifying proteins in a non-specific manner.[8]
-
Assay Interference: The compound may interfere with the assay technology itself (e.g., fluorescence quenching or enhancement).
Troubleshooting Steps:
-
Review Compound Structure: Be aware that the tetrahydroisoquinoline scaffold is a known potential PAINs structure.
-
Dose-Response Curve Analysis: A true inhibitor should exhibit a classical sigmoidal dose-response curve. PAINS often show very steep or unusual dose-response curves.
-
Orthogonal Assays: Validate your findings using a different, unrelated assay method that measures the same biological endpoint.
-
Control Experiments: Include control experiments to test for compound aggregation (e.g., using dynamic light scattering) or interference with your assay's detection system.
Q3: I am concerned about the stability of the compound in my stock solution over time. How can I assess this?
Answer:
While the compound is generally stable under recommended storage conditions, its stability in solution, especially in aqueous buffers, can vary.[6]
Workflow for Assessing Solution Stability:
Caption: Workflow for assessing compound stability in solution.
Key Recommendations:
-
Fresh is Best: Whenever possible, use freshly prepared solutions for your experiments.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. This is why aliquoting is crucial for long-term storage.[7]
-
Analytical Verification: For critical experiments, the purity and integrity of the compound in solution can be verified using analytical techniques like HPLC-MS. This will provide definitive evidence of any degradation.
Frequently Asked Questions (FAQs)
Q: What is the primary application of this compound? A: It is primarily used as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and in neuroscience research.[1][6]
Q: Can I store the solid compound at room temperature? A: No, the recommended storage condition for the solid compound is 0-8°C to ensure its long-term stability and purity.[1]
Q: What should I do for waste disposal? A: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6] Do not let the product enter drains.[5]
Q: Is this compound light-sensitive? A: While specific data is limited, it is good laboratory practice to protect all research compounds from light to prevent potential photodegradation. Storing in amber vials or in the dark is recommended.[7]
References
- PhytoTech Labs. Preparing Stock Solutions. [Link]
- MySkinRecipes. This compound. [Link]
- J&K Scientific. This compound. [Link]
- Dahlin, J. L., Walters, M. A., & Baell, J. B. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. ACS Medicinal Chemistry Letters, 14(11), 1541–1545. [Link]
- PubChem. This compound. [Link]
- PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Pictet-Spengler reaction with electron-deficient rings
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when working with electron-deficient aromatic or heteroaromatic rings. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design.
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, core structures in many natural products and pharmaceuticals.[1][2][3] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][4] However, the success of this reaction is highly dependent on the electronic nature of the aromatic ring. While electron-rich rings like indoles or activated phenyl groups readily participate, electron-deficient systems present a significant hurdle, often leading to frustratingly low yields or complete reaction failure.[2][5]
This guide will walk you through the common causes of these issues and provide a logical framework for troubleshooting and optimization.
Troubleshooting Guide: Overcoming Low Yields
This section is structured as a series of questions you might be asking in the lab. We'll explore the underlying chemistry and provide actionable solutions.
Q1: Why is my Pictet-Spengler reaction failing or giving low yields with an electron-deficient aromatic ring?
A1: The core of the problem lies in the key cyclization step. The Pictet-Spengler reaction mechanism proceeds through the formation of an imine, which is then protonated by an acid catalyst to form a highly electrophilic iminium ion.[2][4][6] The subsequent and often rate-limiting step is an intramolecular electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile to attack the iminium ion.[5][7]
Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups, or the inherent electron deficiency of some heteroaromatic rings (e.g., pyridine), decrease the electron density of the aromatic ring.[5][8] This deactivation makes the ring a poor nucleophile, significantly slowing down or completely inhibiting the crucial cyclization step.[2][5] Consequently, the reaction requires more forcing conditions, such as stronger acids and higher temperatures, to proceed.[2]
Caption: The Pictet-Spengler mechanism and the effect of EWGs.
Q2: My starting materials are consumed, but I only see decomposition or a complex mixture. What's happening?
A2: This often points to the instability of the iminium ion intermediate under harsh conditions. While stronger acids and higher temperatures are needed to promote cyclization onto a deactivated ring, these same conditions can lead to side reactions if the cyclization is too slow. The highly reactive iminium ion might polymerize, react with the solvent, or undergo other decomposition pathways before the desired intramolecular reaction can occur.
Troubleshooting Steps:
-
Isolate the Imine: Consider a two-step procedure. First, form the imine intermediate under milder, neutral conditions (e.g., refluxing in toluene with a Dean-Stark trap to remove water). After isolating and purifying the imine, subject it to various acidic conditions. This separates imine formation from the challenging cyclization step.[6]
-
Use a Lewis Acid: Instead of strong Brønsted acids (like HCl or TFA), which can be harsh, a Lewis acid (e.g., BF₃·OEt₂, Yb(OTf)₃) might coordinate to the imine nitrogen, activating it for cyclization under potentially milder thermal conditions.[6][7]
-
Gradual Acid Addition: Instead of adding all the acid at the beginning, try adding it slowly at the reaction temperature. This maintains a lower standing concentration of the highly reactive iminium ion, potentially minimizing side reactions.
Q3: How can I increase the electrophilicity of my system to force the reaction?
A3: If making the nucleophile (the aromatic ring) stronger isn't an option, the alternative is to make the electrophile (the iminium ion) even more reactive. This is a highly effective strategy for deactivated systems.
The most robust method is the N-acyliminium ion Pictet-Spengler reaction . By acylating the intermediate imine (or the starting amine), you can generate an N-acyliminium ion. This species is significantly more electrophilic than a standard iminium ion and can be attacked by even poorly nucleophilic aromatic rings under mild conditions.[2][9]
Caption: The N-acyliminium ion pathway enhances electrophilicity.
Key Advantage: This approach often allows the reaction to proceed at lower temperatures with higher yields, even for challenging substrates like those containing nitro groups.[8] The popular drug Tadalafil is synthesized using this powerful variant.[2] See Protocol 3 for a sample procedure.
Q4: What specific reaction conditions should I screen for my electron-deficient substrate?
A4: A systematic screening of catalysts, solvents, and temperature is crucial. Start with standard conditions and progressively increase the "power" of your reaction setup.
Caption: A logical workflow for troubleshooting the reaction.
Parameter Comparison Table:
| Parameter | Options & Considerations | Rationale |
| Acid Catalyst | Brønsted Acids: Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH), H₂SO₄, HCl.[7][10] | Stronger, non-coordinating acids are needed to fully generate the iminium ion without competing side reactions. |
| Lewis Acids: BF₃·OEt₂, Yb(OTf)₃, AuCl₃/AgOTf.[7] | Offer an alternative mode of activation that can be effective under different conditions, sometimes milder. | |
| Solvent | Toluene, Dichloroethane (DCE), Acetonitrile, Nitromethane. | Higher boiling point solvents are required for high-temperature reactions. The polarity can also influence reaction rates. |
| Temperature | Reflux up to 200°C (requires sealed vessel or microwave). | Higher temperatures provide the necessary activation energy to overcome the high barrier of cyclization onto a deactivated ring.[2] |
| Heating | Conventional Oil Bath: Standard, slow heating. | Good for initial screening at lower temperatures. |
| Microwave Irradiation: Rapid, uniform heating to high temperatures and pressures.[11][12] | Can dramatically reduce reaction times from days to minutes and improve yields by minimizing decomposition.[13] |
Frequently Asked Questions (FAQs)
-
Q: What is the single most effective change I can make?
-
A: Switching to microwave heating. The ability to rapidly reach high temperatures (e.g., 150-200 °C) in a sealed vessel can overcome the activation energy barrier for cyclization before significant decomposition occurs.[11][13] Many reactions that take 24-48 hours conventionally can be completed in 20-60 minutes.[13]
-
-
Q: Can I run this reaction without any acid?
-
A: Generally, no. For electron-deficient systems, an acid catalyst is essential to generate the sufficiently electrophilic iminium ion.[2] While some reactions on highly activated systems or using deep eutectic solvents have been reported without traditional acids, these are not applicable to deactivated rings.[14]
-
-
Q: My product seems to be re-aromatizing to a β-carboline. How do I prevent this?
-
A: This is an oxidation process that can occur under harsh conditions, especially if air is present. Running the reaction under an inert atmosphere (Nitrogen or Argon) can help minimize this side product.[7]
-
-
Q: Are there any catalysts specifically designed for difficult Pictet-Spengler reactions?
-
A: Yes, highly acidic organocatalysts, such as imidodiphosphorimidates (IDPis), have been developed. These catalysts are designed to be extremely strong Brønsted acids while also providing a chiral environment for asymmetric reactions. Their high acidity can accelerate reactions with challenging substrates.[15][16] Cyanuric chloride has also been reported as an effective catalyst that generates HCl in situ under mild conditions.[7]
-
Experimental Protocols
Protocol 1: High-Temperature Pictet-Spengler with p-TsOH
This protocol is a good starting point for moderately deactivated systems.
-
Materials:
-
β-arylethylamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (1.2 eq)
-
Toluene or 1,2-Dichloroethane (DCE) (0.1 M concentration)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
-
Procedure:
-
To the flask, add the β-arylethylamine, aldehyde, and solvent.
-
Attach the Dean-Stark trap and reflux condenser.
-
Heat the mixture to reflux and monitor for water collection in the trap (typically 1-4 hours) to ensure imine formation.
-
Cool the reaction slightly, then add the p-TsOH.
-
Heat the mixture to reflux (Toluene: ~110°C, DCE: ~83°C, for higher temps a sealed tube is needed) and monitor the reaction by TLC or LC-MS.
-
Continue heating for 12-48 hours, or until the starting material is consumed.
-
-
Workup & Purification:
-
Cool the reaction to room temperature.
-
Quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Microwave-Assisted Pictet-Spengler Reaction
This protocol is highly recommended for strongly deactivated rings. Safety Note: Ensure you are properly trained on the use of a scientific microwave reactor. Do not use a domestic microwave oven.
-
Materials:
-
β-arylethylamine (1.0 eq)
-
Aldehyde (1.2 eq)
-
Trifluoroacetic acid (TFA) (2.0 - 5.0 eq)
-
1,2-Dichloroethane (DCE) (0.1 - 0.2 M)
-
Appropriate microwave reaction vessel with a stir bar
-
-
Procedure:
-
In the microwave vessel, combine the β-arylethylamine, aldehyde, and DCE.
-
Add the TFA and immediately seal the vessel.
-
Place the vessel in the microwave reactor.
-
Set the reaction parameters: Temperature = 150-180°C, Time = 20-60 minutes, Power = Dynamic.
-
After the reaction is complete, allow the vessel to cool to room temperature before opening.
-
-
Workup & Purification:
-
Transfer the reaction mixture to a round-bottom flask.
-
Carefully neutralize the excess TFA with saturated aqueous NaHCO₃.
-
Follow the workup and purification steps outlined in Protocol 1.
-
Protocol 3: Acyl-Pictet-Spengler for Enhanced Electrophilicity
This is a powerful alternative when other methods fail.
-
Materials:
-
Tryptamine or other β-arylethylamine (1.0 eq)
-
Aldehyde (1.2 eq)
-
Acetyl chloride or Trifluoroacetic anhydride (1.1 eq)
-
Pyridine or other non-nucleophilic base (1.2 eq)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Step A: Acylation: Dissolve the amine in DCM and cool to 0°C. Add the base, followed by the slow, dropwise addition of the acylating agent (e.g., acetyl chloride). Stir for 1-2 hours at 0°C to room temperature until acylation is complete (monitor by TLC).
-
Step B: Cyclization: To the same flask, add the aldehyde. If necessary, add a Lewis acid or Brønsted acid (e.g., TFA) to catalyze the cyclization.
-
Stir at room temperature or heat gently to reflux until the reaction is complete.
-
-
Workup & Purification:
-
Quench the reaction with water or saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography. The product will be the N-acyl derivative, which may require a subsequent deprotection step if the free amine is desired.
-
References
- Enantioselective Gold-Catalyzed Pictet–Spengler Reaction | Organic Letters. (2019). Organic Letters.
- Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst | ACS Catalysis. (n.d.). ACS Publications.
- Pictet-Spengler Reaction - J&K Scientific LLC. (2021). J&K Scientific.
- Pictet–Spengler reaction - Grokipedia. (n.d.). Grokipedia.
- Pictet–Spengler synthesis of twisted quinoline-fused BODIPYs as heavy-atom-free photosensitizers - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.). National Center for Biotechnology Information.
- Pictet–Spengler reaction - Wikipedia. (n.d.). Wikipedia.
- Pictet-Spengler Reaction - NROChemistry. (n.d.). NROChemistry.
- Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Name-Reaction.com.
- Application of the modified Pictet-Spengler cyclization reaction for the preparation of an imidazopyrazine ring: synthesis of new pyrido - PubMed. (n.d.). National Center for Biotechnology Information.
- Application of the Modified Pictet−Spengler Cyclization Reaction for the Preparation of an Imidazopyrazine Ring: Synthesis of new Pyrido - ACS Publications. (2009). ACS Publications.
- (PDF) Highly Acidic Conjugate‐Base‐Stabilized Carboxylic Acids Catalyze Enantioselective oxa‐Pictet–Spengler Reactions with Ketals - ResearchGate. (2019). ResearchGate.
- Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions - ACS Publications. (n.d.). ACS Publications.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- The Pictet-Spengler Reaction Updates Its Habits - MDPI. (n.d.). MDPI.
- Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PubMed Central. (n.d.). National Center for Biotechnology Information.
- Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
- The mechanism of the Pictet–Spengler reaction. - ResearchGate. (n.d.). ResearchGate.
- The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information.
- Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet-Spengler Reactions by Virtue of Stabilizing Cation-π Interactions | Request PDF - ResearchGate. (n.d.). ResearchGate.
- The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (n.d.). ResearchGate.
- Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions | Request PDF. (n.d.). ResearchGate.
- Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction - Beilstein Journals. (2013). Beilstein Journal of Organic Chemistry.
- A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids | Journal of the American Chemical Society. (2022). ACS Publications.
- An acid-free Pictet–Spengler reaction using deep eutectic solvents (DES) - ResearchGate. (n.d.). ResearchGate.
- Microwave Heating - Increasing Reaction Rate - CEM Corporation. (n.d.). CEM Corporation.
- The Advances in the Special Microwave Effects of the Heterogeneous Catalytic Reactions - Frontiers. (n.d.). Frontiers.
- Optimization of reaction conditions using microwave heating.a - ResearchGate. (n.d.). ResearchGate.
- Optimization Temperature Programming of Microwave-Assisted Synthesis ZnO Nanoneedle Arrays for Optical and Surface-Enhanced Raman Scattering Applications - MDPI. (n.d.). MDPI.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. BJOC - Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction [beilstein-journals.org]
- 8. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Microwave Heating - Increasing Reaction Rate [cem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
regioselectivity issues in the synthesis of 6-substituted tetrahydroisoquinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective synthesis of 6-substituted tetrahydroisoquinolines (THIQs). This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: I'm performing a Pictet-Spengler reaction with a meta-substituted phenethylamine (e.g., 3-methoxyphenethylamine) and getting a mixture of the desired 6-substituted and the undesired 8-substituted THIQ. How can I improve the selectivity for the 6-isomer?
A1: This is the most common regioselectivity challenge in THIQ synthesis and stems from the fundamental mechanism of the reaction.
Causality: The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution (EAS).[1][2] Your electron-donating group (EDG) at the meta-position (C3) activates the aromatic ring for cyclization at two positions: ortho to the EDG (the C2 position, leading to the 8-substituted THIQ) and para to the EDG (the C6 position, leading to the desired 6-substituted THIQ).[3][4] While the para position is often electronically favored, the ortho position is sterically more accessible, leading to competitive cyclization and product mixtures.
The key to improving selectivity is to manipulate the reaction conditions to favor cyclization at the more sterically hindered, but electronically preferred, para position.
Solutions & Protocols:
-
Increase Steric Hindrance:
-
Use a Bulkier Aldehyde: Switching from formaldehyde to a bulkier aldehyde (e.g., pivalaldehyde) can increase the steric clash of the transition state leading to the 8-isomer, thus favoring the 6-isomer pathway.
-
Employ Bulky Acid Catalysts: Strong, non-coordinating acids like trifluoroacetic acid (TFA) can sometimes give poor selectivity. Switching to a bulkier Lewis acid (e.g., TiCl₄) or a Brønsted acid with a bulky counter-ion can disfavor the transition state for cyclization at the more crowded ortho position.
-
-
Modify Electronic Factors:
-
Solvent Choice: Aprotic solvents often yield better results than protic ones.[1] Consider switching from methanol or water to toluene, acetonitrile, or dichloromethane.
-
Temperature Control: Lowering the reaction temperature (e.g., from reflux to 0 °C or room temperature) can often enhance selectivity in favor of the thermodynamically more stable product, which is typically the less sterically strained 6-substituted isomer.
-
-
Use a Directing Group Strategy: In some cases, a temporary bulky protecting group can be installed ortho to the ethylamine chain to physically block cyclization at the position that would lead to the 8-isomer. This requires additional synthetic steps but offers definitive control.
The following diagram illustrates the two competing cyclization pathways.
Caption: Competing ortho vs. para cyclization in Pictet-Spengler synthesis.
Q2: My Bischler-Napieralski reaction is giving a low yield of the desired 3,4-dihydroisoquinoline, and I'm isolating a styrene byproduct. What is happening?
A2: The formation of a styrene byproduct is a classic side reaction in the Bischler-Napieralski synthesis, known as a retro-Ritter reaction.
Causality: The reaction proceeds through a highly electrophilic nitrilium ion intermediate.[5][6] If the aromatic ring is not sufficiently electron-rich to cyclize efficiently, or if the reaction conditions are too harsh, this intermediate can fragment. This fragmentation pathway is particularly favored if it leads to a stable, conjugated styrene system.[6][7]
Solutions & Protocols:
-
Use Milder Dehydrating Agents: The classic reagent, POCl₃ at reflux, can be too harsh.[5]
-
Consider using trifluoroacetic anhydride (Tf₂O) or polyphosphoric acid (PPA), which often allow for lower reaction temperatures.[5]
-
A procedure using triphenyl phosphite-bromine has been reported as a very mild alternative.
-
-
Increase Nucleophilicity of the Arene: The reaction works best with electron-rich aromatic rings.[8][9] If your substrate has electron-withdrawing groups, the cyclization will be slow, allowing the retro-Ritter side reaction to dominate. If possible, modify the substrate to include stronger electron-donating groups.
-
Solvent Choice: A clever solution to suppress the retro-Ritter reaction is to use the corresponding nitrile as the solvent (e.g., acetonitrile if your amide was derived from acetic acid). By Le Chatelier's principle, the high concentration of nitrile in the solvent mixture shifts the equilibrium away from fragmentation.[6][7]
Frequently Asked Questions (FAQs)
This section covers broader conceptual topics to aid in experimental design.
Q1: What are the primary synthetic routes to 6-substituted THIQs, and what are their regioselectivity pros and cons?
A1: The three classical methods each have distinct advantages and disadvantages regarding regiocontrol.
| Reaction Name | Description | Regioselectivity Control | Common Issues |
| Pictet-Spengler [1][10] | Condensation of a β-arylethylamine with an aldehyde/ketone, followed by acid-catalyzed cyclization. | Governed by EAS directing effects.[3] Selectivity for 6- vs. 8-isomer is tunable by adjusting steric bulk of reactants and catalysts. | Mixture of 6- and 8-isomers with meta-substituted substrates. Requires activated aromatic rings. |
| Bischler-Napieralski [5][8] | Intramolecular cyclization of a β-arylethylamide using a dehydrating agent (e.g., POCl₃) to form a 3,4-dihydroisoquinoline, which is then reduced. | Governed by EAS directing effects. The position of cyclization is determined by the activating groups on the ring. | Requires strongly activating groups. Prone to retro-Ritter side reactions (styrene formation).[6] |
| Pomeranz-Fritsch [11][12][13] | Acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline, which is then reduced. | Can provide access to substitution patterns difficult to achieve with other methods.[11] Regioselectivity depends on the cyclization of the acetal-iminium intermediate. | Yields can be highly variable.[11] Often requires harsh acidic conditions. |
Q2: Beyond classical methods, what modern approaches offer better regioselectivity for 6-substituted THIQs?
A2: Modern synthetic chemistry has introduced several powerful methods that can provide exquisite regiocontrol, often avoiding the issues of classical approaches.
-
Directed Ortho-Metalation (DoM): This is a highly reliable strategy. You can start with a protected phenethylamine bearing a directing metalation group (DMG), such as a pivalamide. The DMG directs a strong base (like s-BuLi) to deprotonate the specific ortho position. This lithiated species can then be trapped with an electrophile to build the second ring with absolute regiocontrol.
-
Transition Metal-Catalyzed C-H Functionalization/Annulation: Catalytic methods using palladium, rhodium, or iridium can create the THIQ core through directed C-H activation and subsequent annulation with an alkyne or other coupling partner. The regioselectivity is controlled by the directing group and the catalyst/ligand system, often providing a single isomer.[14]
-
Biocatalysis: Enzymes like norcoclaurine synthase (NCS) perform Pictet-Spengler reactions with high regio- and stereoselectivity.[15] While substrate scope can be a limitation, this approach offers an environmentally friendly route to enantiopure THIQs.[15]
Key Experimental Protocol: Regioselective Pictet-Spengler Reaction
This protocol provides a starting point for optimizing the synthesis of a 6-methoxy-THIQ, aiming to minimize the formation of the 8-methoxy isomer.
Objective: Synthesize 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline from 3-methoxyphenethylamine and acetaldehyde.
Materials:
-
3-Methoxyphenethylamine
-
Acetaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 3-methoxyphenethylamine (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetaldehyde (1.1 equiv) to the stirred solution.
-
After 15 minutes, add trifluoroacetic acid (1.5 equiv) dropwise. Caution: Exothermic reaction.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of two product spots (6- and 8-isomers).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude regiomeric ratio (6-isomer vs. 8-isomer) using ¹H NMR spectroscopy. The aromatic proton signals for the two isomers will be distinct.
-
Purify the major product via flash column chromatography on silica gel.
Self-Validation & Troubleshooting Workflow:
The following diagram outlines a decision-making process if the initial regioselectivity is poor.
Caption: Troubleshooting workflow for improving Pictet-Spengler regioselectivity.
References
- Martinez, R. et al. (2012). Regioselectivity of Pictet–Spengler Cyclization Reactions. Org. Biomol. Chem. [Link provided is to a different but relevant paper by the same search result: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3407498/]
- Dalpozzo, R. (2018). The mechanism of the Pictet–Spengler reaction. ResearchGate. [https://www.researchgate.net/figure/The-mechanism-of-the-Pictet-Spengler-reaction_fig1_328178122]
- Wang, Q. et al. (2021). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis. [https://pubs.acs.org/doi/10.
- Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia. [https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]
- LibreTexts Chemistry. Directing Groups in SE Ar. [https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_269_-Organic_Chemistry_II(Morsch)/23%3A_Electrophilic_Aromatic_Substitution/23.08%3A_Directing_Groups_in_SE_Ar]
- Name-Reaction.com. (2023). Pictet-Spengler reaction. [https://www.name-reaction.com/pictet-spengler-reaction]
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [https://organicreactions.org/index.php/The_Synthesis_of_Isoquinolines_by_the_Pomeranz-Fritsch_Reaction]
- Wikipedia contributors. (2023). Pomeranz–Fritsch reaction. Wikipedia. [https://en.wikipedia.org/wiki/Pomeranz%E2%80%93Fritsch_reaction]
- Reiss, K. et al. (2014). Synthesis of Tetrahydroisoquinolines by Visible-Light-Mediated 6-exo-trig Cyclization of α-Aminoalkyl Radicals. Synfacts. [https://media.medchem.uni-tuebingen.de/uploads/2014/10/SF-2014-10-1090.pdf]
- Grokipedia. Bischler–Napieralski reaction. [https://grokipedia.org/Bischler-Napieralski_reaction]
- Kametani, T. et al. (1970). Studies on the Syntheses of Heterocyclic Compounds. CCCLXX. Regioselectivity in the Bischler-Napieralski Reaction of 3-Ethoxycarbamidophenethylamide. Chemical and Pharmaceutical Bulletin. [https://www.researchgate.net/publication/279612048_Studies_on_the_Syntheses_of_Heterocyclic_Compounds_CCCLXX_Regioselectivity_in_the_Bischler-Napieralski_Reaction_of_3-Ethoxycarbamidophenethylamide]
- Organic Chemistry Tutor. (2021). Directing Effects in Electrophilic Aromatic Substitution Reactions. [https://www.organicchemistrytutor.
- Leah4Sci. (2021). Ortho Meta Para Directing Effects in EAS Reactions. [https://leah4sci.com/ortho-meta-para-directing-effects-in-eas-reactions/]
- Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [https://www.organic-chemistry.org/synthesis/heterocycles/isoquinolines/tetrahydroisoquinolines.shtm]
- Organic Chemistry Tutor (YouTube). (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [https://www.youtube.
- Wang, D-C. et al. (2018). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [https://www.mdpi.com/1420-3049/23/12/3248]
- Wikipedia contributors. (2023). Bischler–Napieralski reaction. Wikipedia. [https://en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction]
- Thermo Fisher Scientific. Pomeranz-Fritsch Reaction. [https://www.thermofisher.com/us/en/home/life-science/antibodies/antibody-learning-center/antibody-methods/pomeranz-fritsch-reaction.html]
- Lichman, B. R. et al. (2010). Biocatalytic production of tetrahydroisoquinolines. Org. Biomol. Chem. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2888243/]
- Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [https://www.aakash.ac.
- Ianni, A. et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [https://www.mdpi.com/1420-3049/21/6/746]
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate. [https://www.researchgate.net/publication/227651030_The_Synthesis_of_Isoquinolines_by_the_Pomeranz-Fritsch_Reaction]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [https://www.organic-chemistry.org/namedreactions/bischler-napieralski-reaction.shtm]
- Singh, J. et al. (2011). Pictet-Spengler Isoquinoline Synthesis. Comprehensive Organic Name Reactions and Reagents. [https://application.wiley-vch.de/contents/ref_text/any/name_reactions/RO03_c05.pdf]
- BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. [https://www.benchchem.com/technical-center/isoquinoline-synthesis-troubleshooting-guide]
- Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. [https://www.chem-station.com/en/reactions-en/hetero-en/2018/01/pomeranz-fritsch-isoquinoline-synthesis.html]
- Organic Chemistry Portal. Synthesis of tetrahydroquinolines. [https://www.organic-chemistry.org/synthesis/heterocycles/quinolines/tetrahydroquinolines.shtm]
- NROChemistry. (2023). Bischler-Napieralski Reaction: Examples & Mechanism. [https://nroer.camden.rutgers.edu/bischler-napieralski-reaction-examples-mechanism/]
- ResearchGate. (2025). Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines. [https://www.researchgate.net/publication/287112028_Regioselectivity_of_Pictet-Spengler_Cyclization_Synthesis_of_Halotetrahydroisoquinolines]
- Thermo Fisher Scientific. Pictet-Spengler Tetrahydroisoquinoline Synthesis. [https://www.thermofisher.com/us/en/home/life-science/antibodies/antibody-learning-center/antibody-methods/pictet-spengler-tetrahydroisoquinoline-synthesis.html]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. leah4sci.com [leah4sci.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. portal.fis.tum.de [portal.fis.tum.de]
- 15. Biocatalytic production of tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Enantiomers
<
Welcome to the technical support center for the chiral separation of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, explaining the underlying scientific principles to empower you to optimize your separations effectively.
I. Troubleshooting Guide: Chiral HPLC Method Development
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary and powerful technique for resolving enantiomers.[1] However, achieving baseline separation with good peak shape can be challenging. This section addresses common problems encountered during method development for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.
Q1: I am not seeing any separation of the enantiomers. What are the initial steps I should take?
A1: Lack of initial separation is a common starting point. The issue typically lies with the choice of the chiral stationary phase (CSP) or the mobile phase composition.
-
Underlying Principle: Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP.[1] The stability of these complexes differs for each enantiomer, leading to different retention times. If the chosen CSP cannot form these selective interactions with 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, no separation will occur.
-
Troubleshooting Steps:
-
Verify CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a successful starting point for a wide range of chiral compounds, including those with tetrahydroisoquinoline skeletons.[2][3] If you are using a different type of CSP, such as a cyclodextrin or protein-based column, and see no separation, consider screening a polysaccharide-based column.
-
Mobile Phase Screening: The choice of mobile phase significantly impacts selectivity.[2] If you are using a single mobile phase system (e.g., hexane/isopropanol) and see no resolution, a systematic screening approach is recommended. A common strategy is to test at least two different alcohol modifiers (e.g., isopropanol and ethanol) with the non-polar solvent (e.g., n-hexane).
-
Consider a Different Elution Mode: If normal-phase conditions are unsuccessful, explore polar organic or reversed-phase modes. Macrocyclic glycopeptide and cyclodextrin-based CSPs can be effective in these modes.[4]
-
-
Workflow for Initial Screening:
Caption: Initial method development workflow for achieving separation.
Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A2: Poor resolution indicates that the selectivity (α) and/or the efficiency (N) of the system needs to be improved. This can be addressed by fine-tuning the mobile phase, temperature, and flow rate.
-
Underlying Principle: Resolution is a function of selectivity, efficiency, and retention factor. Selectivity (α) is the most critical factor in chiral separations and is highly sensitive to the mobile phase composition and temperature.[2]
-
Troubleshooting Steps:
-
Optimize the Alcohol Modifier Percentage: In normal-phase mode, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. Small changes can have a significant impact on selectivity.
-
Introduce an Additive: For a basic compound like 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, peak shape and resolution can often be improved by adding a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[5] A typical starting concentration is 0.1%. This suppresses unwanted interactions between the basic analyte and acidic sites on the silica support.
-
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[6][7] Lowering the column temperature often increases resolution, although it will also increase retention time and backpressure.[7] It is advisable to explore a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution.[5]
-
-
Data-Driven Optimization:
| Parameter | Initial Condition | Optimized Condition | Expected Outcome |
| Mobile Phase | Hexane/IPA (80:20) | Hexane/IPA/DEA (85:15:0.1) | Improved selectivity and peak shape |
| Temperature | 25°C | 15°C | Increased resolution, longer retention |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | Increased efficiency, sharper peaks |
Q3: My peaks are tailing or showing poor shape. What is the cause and how can I fix it?
A3: Peak tailing for a basic analyte like 6-Fluoro-1,2,3,4-tetrahydroisoquinoline is often caused by secondary ionic interactions with residual silanol groups on the silica surface of the CSP. [8]
-
Underlying Principle: The silica gel backbone of most CSPs has acidic silanol groups. The basic nitrogen atom in the tetrahydroisoquinoline ring can interact strongly with these sites, leading to a secondary retention mechanism that causes peak tailing.
-
Troubleshooting Steps:
-
Use a Basic Additive: As mentioned in A2, the most effective solution is to add a small amount (typically 0.1%) of a basic modifier like DEA or TEA to the mobile phase.[5] The additive will compete with the analyte for the active silanol sites, leading to more symmetrical peaks.
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[9]
-
Column Conditioning: A new column may require conditioning with the mobile phase containing the additive for several hours to ensure the stationary phase is fully equilibrated.[9]
-
Consider an Immobilized CSP: Immobilized polysaccharide-based CSPs are generally more robust and can tolerate a wider range of solvents and additives, which can be beneficial in troubleshooting peak shape issues.
-
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Scale-Up Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Welcome to the technical support center for the scale-up synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory to pilot and production scale. This valuable pharmaceutical intermediate presents unique challenges due to the electronic properties of the fluorine substituent.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a robust and safe scale-up process.
I. Synthetic Strategies and Key Challenges
The two primary synthetic routes to the tetrahydroisoquinoline (THIQ) core are the Bischler-Napieralski and the Pictet-Spengler reactions.[3][4] The choice between these pathways on a larger scale depends on starting material availability, impurity profiles, and overall process robustness.
The fluorine atom at the 6-position introduces a significant challenge due to its electron-withdrawing nature, which deactivates the aromatic ring towards electrophilic substitution.[1] This deactivation often necessitates harsher reaction conditions compared to syntheses with electron-donating groups.[5]
Visualizing the Synthetic Pathways
Caption: High-level overview of the Bischler-Napieralski and Pictet-Spengler routes.
II. Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Bischler-Napieralski Route Challenges
Question 1: My Bischler-Napieralski cyclization is sluggish and gives low yields. What are the likely causes and how can I improve this on a larger scale?
Answer: This is a common issue, particularly with the electron-withdrawing fluorine substituent. Several factors could be at play:
-
Insufficient Ring Activation: The fluorine atom deactivates the aromatic ring, making the intramolecular electrophilic substitution difficult.[5]
-
Thermal Control at Scale: Inadequate heat transfer in a large reactor can lead to localized hot or cold spots, resulting in incomplete reaction or side product formation.
-
Solution: Ensure your reactor has adequate agitation and a well-calibrated heating system. A gradual temperature ramp to reflux is recommended.
-
-
Reagent Purity: The purity of the starting β-arylethylamide and POCl₃ is critical.
-
Solution: Use high-purity starting materials. Freshly distilled POCl₃ is recommended for optimal reactivity.
-
Question 2: I am observing a significant amount of a styrene-like impurity in my crude product. What is it and how can I prevent its formation?
Answer: You are likely observing the result of a retro-Ritter reaction, a known side reaction in the Bischler-Napieralski synthesis.[6][8] This occurs via the nitrilium ion intermediate.[8]
-
Mitigation Strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[6][8]
-
Modified Procedure: Employing a milder cyclizing agent like oxalyl chloride can generate an N-acyliminium intermediate, which avoids the nitrilium ion pathway that leads to styrene formation.[6][8]
-
Pictet-Spengler Route Challenges
Question 3: The Pictet-Spengler reaction is not going to completion, even with strong acid catalysis. What can I do?
Answer: Similar to the Bischler-Napieralski reaction, the deactivating effect of the fluorine substituent can hinder the Pictet-Spengler cyclization.
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial.
-
Iminium Ion Formation: The reaction proceeds via an iminium ion.[9]
-
Solution: Ensure that the conditions favor the formation and stability of the iminium ion. The removal of water, for instance, by using a Dean-Stark trap in a suitable solvent, can drive the equilibrium towards the iminium ion.
-
Question 4: How can I control the regioselectivity of the Pictet-Spengler reaction on a substituted phenethylamine?
Answer: With a meta-substituted phenethylamine like the precursor to 6-fluoro-THIQ, cyclization can potentially occur at two positions.
-
Directing Effects: The fluorine atom is an ortho-, para-director. In this case, cyclization will predominantly occur para to the fluorine atom, leading to the desired 6-fluoro product. However, small amounts of the 8-fluoro isomer may be formed.
-
Solution: Careful optimization of reaction conditions (temperature, acid catalyst) can maximize the desired regioselectivity. It is crucial to have a robust analytical method to quantify the level of the isomeric impurity.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when running the Bischler-Napieralski reaction at pilot scale?
A1: The primary hazard is the use of phosphorus oxychloride (POCl₃).[11][12][13] It is highly corrosive, reacts violently with water, and is toxic upon inhalation.[11][12][13]
-
Handling: Always handle POCl₃ in a well-ventilated fume hood or a closed system.[11] Wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves, and a lab coat.[11]
-
Quenching: The quenching of excess POCl₃ is highly exothermic. At scale, this must be done with extreme caution. A slow, controlled addition of the reaction mixture to a cooled, well-stirred solution of a suitable quenching agent (e.g., a cooled aqueous base) is necessary.
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[11][13] All personnel should be trained on the specific hazards and emergency procedures for POCl₃.[12]
Q2: How do I handle the work-up and isolation of the free base of 6-Fluoro-THIQ at scale?
A2: After quenching the reaction, the work-up typically involves:
-
Basification: Adjusting the pH of the aqueous layer to >12 with a strong base (e.g., NaOH) to ensure the product is in its free base form.
-
Extraction: Extracting the free base into a suitable organic solvent (e.g., dichloromethane, toluene). Multiple extractions are recommended to maximize recovery.
-
Washing: Washing the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Drying and Concentration: Drying the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄) and concentrating under reduced pressure.
Q3: What are the key considerations for the crystallization of this compound?
A3: The crystallization step is critical for achieving the desired purity and physical properties of the final product.
-
Solvent Selection: A suitable solvent system will dissolve the free base but precipitate the hydrochloride salt upon addition of HCl. Common choices include isopropanol (IPA), ethanol, or ethyl acetate.
-
HCl Addition: The addition of HCl (either as a gas or a solution in a compatible solvent) should be controlled to manage the exotherm and control the particle size of the resulting solid.
-
Cooling Profile: A controlled cooling profile is essential to avoid shock cooling, which can lead to the formation of fine particles that are difficult to filter.
-
Polymorphism: Be aware of the potential for polymorphism. It is advisable to characterize the solid form obtained using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency between batches.
IV. Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of 6-Fluoro-THIQ (Illustrative)
Note: This is an illustrative protocol and must be adapted and optimized for your specific equipment and scale.
-
Amide Formation: React β-(3-fluorophenyl)ethylamine with a suitable acylating agent (e.g., formic acid or a derivative) to form the corresponding N-formyl amide.
-
Cyclization:
-
Under an inert atmosphere (e.g., nitrogen), charge the N-formyl-β-(3-fluorophenyl)ethylamine to a suitable reactor.
-
Add an appropriate solvent (e.g., toluene or acetonitrile).
-
Slowly add phosphorus oxychloride (POCl₃, ~2-3 equivalents) at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours, monitoring for completion by HPLC.
-
-
Work-up and Reduction:
-
Cool the reaction mixture.
-
Carefully quench the reaction by slowly adding it to a cooled, stirred aqueous base.
-
Extract the resulting 3,4-dihydroisoquinoline intermediate into an organic solvent.
-
Reduce the intermediate in situ or after isolation with a suitable reducing agent (e.g., sodium borohydride in an alcoholic solvent).
-
-
Isolation of Free Base:
-
Perform an aqueous work-up to remove the reducing agent byproducts.
-
Extract the free base into an organic solvent, wash, dry, and concentrate.
-
-
Salt Formation:
-
Dissolve the crude free base in a suitable solvent (e.g., isopropanol).
-
Add a solution of HCl in isopropanol dropwise with stirring.
-
Cool the mixture to induce crystallization.
-
Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
Protocol 2: Quality Control and Analytical Methods
| Parameter | Method | Typical Specification |
| Identity | ¹H NMR, ¹³C NMR, FTIR | Conforms to structure |
| Purity | HPLC | ≥ 98.0% |
| Related Substances | HPLC | Individual impurities ≤ 0.1%, Total impurities ≤ 0.5% |
| Residual Solvents | GC-HS | As per ICH guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
V. Workflow and Decision Making
Troubleshooting Impurity Formation
Caption: Decision tree for troubleshooting common impurities.
VI. References
-
Phosphorus oxychloride. (n.d.). Lanxess. Retrieved January 7, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE: Phosphorus Oxychloride. (n.d.). University of Delaware. Retrieved January 7, 2026, from [Link]
-
Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. (2021). Angewandte Chemie International Edition, 60(22), 12285-12290. [Link]
-
Bischler–Napieralski reaction. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 7, 2026, from [Link]
-
GMP Fluorination Challenges Limit Use in API Synthesis. (2018). Pharmaceutical Technology, 42(10). [Link]
-
Pictet–Spengler reaction. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]
-
The Pictet-Spengler Reaction. (2012). Beilstein Journal of Organic Chemistry, 8, 1035-1070. [Link]
-
Pictet-Spengler reaction. (n.d.). chemeurope.com. Retrieved January 7, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(6), 764. [Link]
-
Thermal Reaction Hazards – Your Problem? (n.d.). Stonehouse Process Safety. Retrieved January 7, 2026, from [Link]
-
This compound. (n.d.). Molbase. Retrieved January 7, 2026, from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). Chemical Reviews, 123(15), 9447-9496. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020). (2023). Chemical Reviews, 123(15), 9447-9496. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. (2007). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46B(4), 666-670. [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2021). Catalysts, 11(11), 1389. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020). (2023). Chemical Reviews, 123(15), 9447-9496. [Link]
-
Fluorination methods for drug discovery and development. (2016). Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]
-
Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. (2001). Chirality, 13(9), 568-570. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Pictet-Spengler_reaction [chemeurope.com]
- 11. fishersci.com [fishersci.com]
- 12. lanxess.com [lanxess.com]
- 13. nj.gov [nj.gov]
Technical Support Center: Managing 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction: The Duality of a Powerful Intermediate
6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a critical building block in modern medicinal chemistry and neuropharmacology.[1][2] Its fluorinated tetrahydroisoquinoline core is a privileged scaffold for developing novel therapeutic agents, particularly those targeting the central nervous system.[2] The hydrochloride salt form is intentionally designed to enhance aqueous solubility and simplify handling during formulation.[1][3]
However, this improved solubility comes with an inherent chemical challenge: hygroscopicity . As an amine salt, the compound readily absorbs moisture from the atmosphere, a property that can significantly compromise experimental integrity if not properly managed.[4][5] This guide provides field-proven troubleshooting advice and best practices to ensure the stability, accurate measurement, and successful application of this valuable reagent.
The Core Challenge: Understanding Hygroscopicity in Amine Salts
The propensity of this compound to absorb water is not a sign of instability, but a fundamental chemical property. Hygroscopic materials actively attract and hold water molecules from the surrounding environment.[6] For amine hydrochlorides, this is driven by the highly polar nature of the ammonium chloride group, which readily forms hydrogen bonds with atmospheric water.[3][7]
Failure to control moisture exposure can lead to a cascade of experimental errors.[8][9]
Caption: Decision workflow for handling the compound.
References
- This compound.
- Guide to Safe Chemical Storage: Best Practices for the Industry. A&D Weighing. (2024). [Link]
- How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
- The Hidden Threat: Protecting Pharmaceuticals from Moisture Damage. SMT Dry Cabinets. [Link]
- The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. (2023). [Link]
- The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. (2025). [Link]
- The MSDS HyperGlossary: Hygroscopic.
- How To: Store Reagents. Department of Chemistry, University of Rochester. [Link]
- How do you handle hygroscopic salts?
- Why Moisture Control is Critical for Pharmaceutical and Medical Packaging. Multisorb. [Link]
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC, NIH. [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. (2014). [Link]
- How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]
- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (2019). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. capotchem.cn [capotchem.cn]
- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. smtdryboxes.com [smtdryboxes.com]
- 9. colorcon.com [colorcon.com]
Validation & Comparative
A Comparative Guide: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride vs. its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. This guide provides an in-depth comparison of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride and its parent compound, 1,2,3,4-tetrahydroisoquinoline, offering insights into the nuanced effects of fluorination on this privileged heterocyclic motif.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in the design of neuropharmacological agents, appearing in numerous natural products and synthetic drugs targeting a range of receptors and enzymes.[1] The introduction of a fluorine atom, a bioisostere of hydrogen with unique electronic properties, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and target engagement. This comparison aims to provide a rational framework for researchers leveraging these building blocks in drug discovery programs.
Physicochemical Properties: A Tale of Two Analogs
The substitution of a hydrogen atom with fluorine at the 6-position of the tetrahydroisoquinoline ring is anticipated to alter key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile.
| Property | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl | 1,2,3,4-Tetrahydroisoquinoline | Notes on the Impact of Fluorination |
| Molecular Formula | C₉H₁₀FN·HCl[2] | C₉H₁₁N[3] | Addition of fluorine and hydrochloride salt. |
| Molecular Weight | 187.64 g/mol [2] | 133.19 g/mol [3] | Increased molecular weight due to fluorine and HCl. |
| pKa | Predicted to be lower than the non-fluorinated analog. | 9.66 ± 0.20 (Predicted)[4] | The electron-withdrawing nature of fluorine is expected to decrease the basicity of the secondary amine, thus lowering the pKa. |
| logP (Octanol/Water) | Predicted to be higher than the non-fluorinated analog. | 1.332 (Crippen Calculated Property)[5] | Fluorine substitution generally increases lipophilicity, which would be reflected in a higher logP value. |
| Melting Point | 209-213 °C[6] | -30 °C (lit.)[4] | The hydrochloride salt form significantly increases the melting point. |
| Water Solubility | The hydrochloride salt form enhances solubility.[6] | 20 g/L at 20°C[4] | Salt formation is a common strategy to improve the aqueous solubility of basic compounds. |
The Rationale Behind Fluorination: A Mechanistic Overview
The decision to introduce a fluorine atom into a drug candidate is a deliberate one, driven by the element's unique properties. The strong carbon-fluorine bond and high electronegativity of fluorine can lead to several advantageous modifications.
Caption: Key physicochemical and pharmacological effects of fluorine substitution in drug design.
One of the most significant impacts of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. By replacing a hydrogen atom at a metabolically vulnerable position, fluorination can block oxidative metabolism, leading to a longer biological half-life and improved bioavailability.
Pharmacological Profile: A Comparative Discussion
The tetrahydroisoquinoline scaffold is a versatile pharmacophore known to interact with a variety of biological targets, most notably dopamine and serotonin receptors.[7][8]
Dopamine Receptor Affinity:
Serotonin Receptor Affinity:
The THIQ nucleus is also a key structural motif in ligands for serotonin (5-HT) receptors, with a particular focus on the 5-HT1A subtype.[7][8] Research has shown a correlation between the lipophilicity of THIQ derivatives and their 5-HT1A receptor affinity, indicating that hydrophobic interactions play a crucial role in ligand-receptor binding.[7] Given that 6-fluorination is expected to increase the lipophilicity of the THIQ core, it is plausible that this modification could enhance affinity for the 5-HT1A receptor. However, the precise effect would also depend on the specific electronic interactions between the fluorine atom and the receptor's binding pocket.
Experimental Protocols for Comparative Evaluation
To empirically determine the differences between 6-fluoro-1,2,3,4-tetrahydroisoquinoline and its non-fluorinated analog, a series of standardized in vitro assays are essential. The following protocols provide a framework for such a comparative study.
pKa Determination by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the secondary amine in each compound.
Methodology:
-
Prepare a 0.1 M solution of the test compound (either this compound or 1,2,3,4-tetrahydroisoquinoline) in deionized water.
-
Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.
-
Place 20 mL of the test compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution and record the initial pH.
-
Titrate the solution with a standardized 0.1 M solution of sodium hydroxide (NaOH), adding the titrant in small increments (e.g., 0.1 mL).
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly, passing the equivalence point.
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the pH at the half-equivalence point on the titration curve.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 5. Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3,4-tetrahydroisoquinoline derivatives; lipophilicity evaluation vs. 5-HT1A receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-1,2,3,4-Tetrahydroisoquinoline Derivatives
Introduction: The Significance of the Fluorinated Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] Its rigid structure and defined stereochemistry make it an ideal template for designing ligands that interact with specific biological targets. The strategic introduction of a fluorine atom, particularly at the 6-position, offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of THIQ derivatives. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity and selectivity by altering electronic distribution and forming key hydrogen bonds.[3]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-fluoro-THIQ derivatives, focusing on their interactions with two critical targets in the central nervous system: Dopamine Receptors and Monoamine Oxidases (MAOs) . We will dissect how modifications to this core structure influence potency and selectivity, compare its performance against other substitution patterns, and provide detailed experimental protocols for researchers to validate these findings.
Comparative Analysis of Biological Targets
Dopamine Receptor Ligands: Targeting the D3 Subtype
The D2-like family of dopamine receptors, particularly the D3 receptor (D3R), is a key therapeutic target for neuropsychiatric disorders.[4] High affinity and selectivity for D3R over the closely related D2R are sought-after attributes to minimize side effects. The THIQ scaffold has proven to be a robust starting point for developing potent D3R ligands.[5]
Structure-Activity Relationship Insights:
The general pharmacophore for THIQ-based D3R antagonists consists of the THIQ "head" group, which occupies the orthosteric binding pocket, connected via a linker to an arylamide "tail" that extends into the secondary binding pocket.[6] The substitution pattern on the THIQ ring is critical for affinity and selectivity.
-
Role of the 6-Position: While extensive data on 6-fluoro derivatives is emerging, we can infer its role by comparing it to other well-studied substitutions like 6,7-dimethoxy and 6-methoxy-7-hydroxy. Studies show that oxygenated substituents at the 6- and 7-positions are crucial for high D3R affinity.[4][6] A fluorine atom at the 6-position can act as a bioisostere for a hydroxyl or methoxy group. Its ability to act as a hydrogen bond acceptor can facilitate interactions with key residues like Ser192 in the D3R binding pocket, an interaction known to enhance affinity.[6]
-
Impact on Selectivity: D3R selectivity is often achieved through interactions in the secondary binding pocket.[4] However, the electronic properties of the THIQ ring, influenced by the 6-fluoro substituent, can modulate the orientation of the entire molecule, thereby indirectly affecting how the arylamide tail interacts with non-conserved residues that differentiate D3R from D2R. For example, the introduction of a trifluoromethanesulfonyloxy group at the 7-position of a THIQ derivative led to a compound with high D3R affinity (pKi 8.4) and 150-fold selectivity over D2R.[5]
Comparative Performance Data:
The following table summarizes the binding affinities of various THIQ derivatives, illustrating the impact of substitutions on the aromatic ring.
| Compound ID | THIQ Substitution Pattern | Linker/Tail Group | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) | Reference |
| Comp. 5s | 6,7-Dimethoxy | o-xylenyl-4-cyanobenzamide | 1.2 | >1000 | >833 | [4] |
| Comp. 5t | 6,7-Dimethoxy | o-xylenyl-3-cyanobenzamide | 3.4 | 510 | 150 | [4] |
| Comp. 7 | 6-Methoxy-7-hydroxy | n-butyl-4-cyanobenzamide | <1 | ~50 | ~50 | [6] |
| Comp. 31 | 7-CF3SO2O- | indolylpropenamide | ~0.4 | ~60 | 150 | [5] |
This table highlights that while direct 6-fluoro data is proprietary or less published, related analogs show that potent and selective D3R ligands can be developed from the THIQ scaffold. The performance of a hypothetical 6-fluoro derivative would be benchmarked against these potent compounds.
Monoamine Oxidase (MAO) Inhibitors: A Neuroprotective Strategy
Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade neurotransmitters like dopamine and serotonin.[7] Their inhibition is a validated therapeutic strategy for Parkinson's disease and depression.[8] THIQ derivatives have been identified as effective, often reversible, MAO inhibitors.
Structure-Activity Relationship Insights:
The SAR for MAO inhibition by THIQ derivatives reveals several key trends:
-
N-Substitution: The substituent on the nitrogen atom of the THIQ ring is a primary determinant of activity. Studies on TIQ adducts found in tobacco smoke showed that N-alkylation with cyano-containing groups resulted in competitive inhibitors of both MAO-A and MAO-B, with Ki values in the micromolar range (16.4 to 37.6 µM).[9]
-
Role of the 6-Fluoro Group: The introduction of a 6-fluoro substituent is expected to increase the lipophilicity of the THIQ core, which can enhance its ability to cross the blood-brain barrier and access the mitochondrial-bound MAO enzymes. Furthermore, the electron-withdrawing nature of fluorine can influence the basicity of the secondary amine, potentially altering its interaction with the enzyme's active site. One study synthesized a series of THIQ derivatives and found that compound 6h displayed preferable selective inhibition of MAO-A.[8] While the specific substitutions on 6h are not detailed in the abstract, it underscores the potential of the scaffold.
Comparative Performance of THIQ Derivatives as MAO Inhibitors:
| Compound ID | THIQ Substitution Pattern | Target | Inhibition Type | Ki or IC50 (µM) | Reference |
| 1CTIQ | N-H, 1-Cyano | MAO-A / MAO-B | Competitive | 16.4 - 37.6 | [9] |
| CETIQ | N-(1'-cyanoethyl) | MAO-A / MAO-B | Competitive | 16.4 - 37.6 | [9] |
| CPTIQ | N-(1'-cyanopropyl) | MAO-A / MAO-B | Competitive | 16.4 - 37.6 | [9] |
| CBTIQ | N-(1'-cyanobutyl) | MAO-A / MAO-B | Competitive | 16.4 - 37.6 | [9] |
| Series 6 | Various THIQs | MAO-A / MAO-B | - | Active | [8] |
This data demonstrates the inherent MAO inhibitory activity of the THIQ scaffold. The goal in designing 6-fluoro derivatives would be to improve upon this baseline potency and potentially introduce selectivity for either MAO-A or MAO-B.
Visualizing the SAR and Biological Context
To synthesize these findings, the following diagrams illustrate the key structural relationships and the biological pathways in which these derivatives function.
Caption: Key modification sites on the 6-Fluoro-THIQ scaffold.
Caption: Step-by-step workflow for a D3 receptor binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Thaw commercially available or in-house prepared cell membranes expressing human D3 receptors (e.g., from HEK293 cells) on ice. Homogenize and dilute in assay buffer to a final concentration of 10-20 µg protein per well.
-
Prepare a 10-point serial dilution of the 6-fluoro-THIQ test compound in assay buffer (e.g., from 100 µM to 1 pM).
-
Prepare the radioligand (e.g., [3H]Spiperone) at a final concentration equal to its Kd for the D3 receptor (approx. 0.3 nM).
-
-
Assay Setup (96-well plate):
-
Total Binding: 50 µL buffer + 50 µL radioligand + 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL Spiperone (10 µM final) + 50 µL radioligand + 100 µL membrane suspension.
-
Test Compound: 50 µL test compound dilution + 50 µL radioligand + 100 µL membrane suspension.
-
-
Incubation: Seal the plate and incubate at room temperature for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well onto a glass fiber filter mat using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Punch the filters into scintillation vials, add 4 mL of scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the specific binding (Total - NSB).
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data and determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires the concentration and Kd of the radioligand.
-
Protocol 2: MAO-B Inhibition Fluorometric Assay
This protocol measures the activity of MAO-B by detecting the production of hydrogen peroxide (H2O2) from a substrate, and the ability of a test compound to inhibit this reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 100 mM potassium phosphate, pH 7.4.
-
Prepare a stock solution of recombinant human MAO-B enzyme in assay buffer.
-
Prepare a detection reagent solution containing Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), horseradish peroxidase (HRP), and the MAO-B substrate (e.g., benzylamine).
-
Prepare a 10-point serial dilution of the 6-fluoro-THIQ test compound. Include a positive control inhibitor (e.g., Pargyline).
-
-
Assay Setup (96-well black plate):
-
Control Wells: 50 µL MAO-B enzyme + 50 µL buffer.
-
Inhibitor Wells: 50 µL MAO-B enzyme + 50 µL test compound/positive control dilution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the detection reagent/substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control wells.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Conclusion and Future Directions
The 6-fluoro-1,2,3,4-tetrahydroisoquinoline scaffold represents a promising platform for the development of novel therapeutics targeting CNS disorders. The strategic placement of fluorine can enhance key pharmacological properties, leading to potent and selective ligands. The SAR data, when compared with other substitution patterns, clearly indicates that modifications to the THIQ core at the N2, C1, and C7 positions, in conjunction with the 6-fluoro group, are critical for optimizing activity against dopamine receptors and monoamine oxidases.
Future research should focus on synthesizing and testing a broader library of 6-fluoro-THIQ derivatives to establish a more direct and comprehensive SAR. Investigating the impact of fluorine on metabolic stability in vitro (e.g., using liver microsomes) and its pharmacokinetic profile in vivo will be crucial for translating promising in vitro activity into viable clinical candidates. The experimental protocols provided herein offer a robust framework for conducting these essential validation studies.
References
- ResearchGate. Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones.
- ResearchGate. Synthesis and Biological Evaluation of 1,2,3,4-Tetrahydroisoquinolines Derivatives as Monoamine Oxidase Inhibitors for Treatment of Alzheimer's and Parkinson's Diseases.
- PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.
- National Institutes of Health (NIH). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif.
- PubMed. Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of 6-Aminoflavone.
- National Institutes of Health (NIH). Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis.
- Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives.
- PubMed. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif.
- PubMed. Inhibition of Brain Monoamine Oxidase by Adducts of 1,2,3,4-tetrahydroisoquinoline With Components of Cigarette Smoke.
- ACS Publications. Natural Product-Inspired Dopamine Receptor Ligands.
- PubMed. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor.
- PubMed. Synthesis, conformational analysis, and biological activity of C-thioribonucleosides related to tiazofurin.
- PubMed. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators.
- MDPI. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update.
- PubMed. Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD).
- PubMed. Further SAR studies on natural template based neuroprotective molecules for the treatment of Alzheimer's disease.
- National Institutes of Health (NIH). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases.
- National Institutes of Health (NIH). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease.
- MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vivo Studies with 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Comparative Analysis for Neuroprotective Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the therapeutic potential of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, particularly within the context of in vivo neuroprotective studies. While direct in vivo data for this specific compound is not extensively published, this document synthesizes information on the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) and compares its anticipated pharmacological profile with established and experimental neuroprotective agents. The guide is structured to provide a robust framework for designing and interpreting preclinical studies for this and related compounds.
Introduction: The Promise of the Tetrahydroisoquinoline Scaffold in Neuropharmacology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] THIQ analogs have been investigated for their potential in treating neurodegenerative disorders, cancer, and infectious diseases.[1][2][3][4] Their structural similarity to endogenous neurochemicals allows them to interact with various targets within the central nervous system (CNS).
The introduction of a fluorine atom at the 6-position of the THIQ ring, as in this compound, is a strategic medicinal chemistry approach. Fluorine substitution can significantly modulate a molecule's physicochemical properties, including:
-
Lipophilicity: Enhancing the ability to cross the blood-brain barrier.
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Binding Affinity: Altering the electronic properties of the molecule to enhance interactions with a biological target.
Given these considerations, this compound is a compelling candidate for investigation in neurological disorders.[5][6] While it is primarily utilized as a key intermediate in the synthesis of more complex pharmaceuticals, its own potential bioactivity warrants investigation.[5][6][7]
Comparative Analysis: this compound vs. Alternative Neuroprotective Agents
A plausible mechanism of action for many THIQ derivatives is the inhibition of monoamine oxidases (MAOs). MAOs are enzymes crucial for the degradation of monoamine neurotransmitters like dopamine and serotonin. Their inhibition can increase the levels of these neurotransmitters, which is a therapeutic strategy in Parkinson's disease and depression. This section compares the hypothetical profile of this compound with established MAO inhibitors and other neuroprotective agents for which in vivo data are available.
Table 1: Comparative Profile of Neuroprotective Agents
| Compound/Class | Mechanism of Action | Key In Vivo Model(s) | Observed In Vivo Effects | Potential Advantages of 6-Fluoro-THIQ |
| Selegiline (MAO-B Inhibitor) | Irreversible inhibition of MAO-B, increasing dopamine levels. | MPTP-induced Parkinson's model (mice, primates). | Prevents striatal dopamine depletion, improves motor function.[8][9] | Potentially improved CNS penetration and metabolic profile due to fluorination. |
| Rasagiline (MAO-B Inhibitor) | Irreversible inhibition of MAO-B. | MPTP-induced Parkinson's model (primates). | Similar efficacy to selegiline in preventing dopamine depletion and motor impairment.[8] | May offer a different selectivity profile or fewer side effects. |
| Curcumin (Polyphenol) | Antioxidant, anti-inflammatory, iron chelation. | Various models of neurodegeneration. | Reduces oxidative stress, improves striatal dopamine levels in Parkinson's models.[10] | More specific target engagement (if it is a potent MAO inhibitor) could lead to higher potency. |
| Guanosine (Nucleoside) | Neuromodulator with neurotrophic properties. | Ischemic stroke models. | Neuroprotective effects observed following exogenous administration.[11] | Small molecule nature may allow for easier synthesis and modification. |
| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl | Hypothesized: MAO inhibition. | Not yet reported. | Not yet reported. | The combination of the THIQ scaffold and fluorine substitution could offer a unique combination of potency, selectivity, and pharmacokinetic properties. |
Experimental Design: A Proposed In Vivo Protocol for Assessing Neuroprotective Efficacy
The following is a detailed, step-by-step methodology for a foundational in vivo study to evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease. This protocol is designed to be a self-validating system, incorporating behavioral, neurochemical, and histological endpoints.
Animal Model and Treatment
-
Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model of Parkinson's disease in C57BL/6 mice. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Groups:
-
Vehicle control (saline)
-
MPTP + Vehicle
-
MPTP + this compound (low dose)
-
MPTP + this compound (high dose)
-
MPTP + Selegiline (positive control)
-
-
Dosing Regimen: Test compound or vehicle administered daily for a set period before and during MPTP administration. The route of administration (e.g., oral gavage, intraperitoneal injection) would be determined based on the compound's solubility and preliminary pharmacokinetic data.
Behavioral Assessments
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior. Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are measured.
Neurochemical Analysis
-
High-Performance Liquid Chromatography (HPLC): Following sacrifice, brain tissue (specifically the striatum) is dissected and analyzed for levels of dopamine and its metabolites (DOPAC and HVA). This provides a direct measure of the compound's effect on dopamine preservation.
Histological Evaluation
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. The number of TH-positive neurons in the substantia nigra is quantified to assess the degree of neuroprotection.
Diagram 1: Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for assessing the neuroprotective effects of a test compound in an MPTP mouse model.
Potential Signaling Pathways and Mechanistic Insights
The neuroprotective effects of MAO inhibitors are primarily attributed to the increase in synaptic dopamine levels. However, other mechanisms may also be at play.
Diagram 2: Hypothesized Neuroprotective Mechanisms
Caption: Potential pathways involved in the neuroprotective action of 6-Fluoro-THIQ.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel neuroprotective agents. Its structural features suggest a potential for favorable CNS penetration and metabolic stability, and the THIQ scaffold is known to interact with key neurological targets such as MAO.
The lack of direct in vivo data necessitates a systematic evaluation, as outlined in the proposed experimental protocol. Future studies should also aim to:
-
Determine the selectivity of the compound for MAO-A versus MAO-B.
-
Conduct full pharmacokinetic and toxicological profiling.
-
Explore its efficacy in other models of neurodegeneration (e.g., models of Alzheimer's disease or amyotrophic lateral sclerosis).
By leveraging the established knowledge of the THIQ chemical space and employing rigorous preclinical models, the therapeutic potential of this compound and its derivatives can be thoroughly elucidated.
References
- MDPI. (n.d.). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism.
- ResearchGate. (2019). Monoamine oxidase inhibitors protect against coronary heart disease in rodent rat models: A pilot study.
- Frontiers in Pharmacology. (n.d.). Effects of Natural Monoamine Oxidase Inhibitors on Anxiety-Like Behavior in Zebrafish.
- Nature. (1994). Effects of Gestational Exposure to Monoamine Oxidase Inhibitors in Rats: Preliminary Behavioral and Neurochemical Studies.
- ResearchGate. (n.d.). The comparison of in vivo studies evaluating the neuroprotective effects of guanosine in ischemic stroke models focused on proposed molecular mechanisms and final outcomes.
- Veterian Key. (2020). Monoamine Oxidase Inhibitors.
- PMC. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.
- RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Semantic Scholar. (n.d.). Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents.
- PMC. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.
- MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
- Open Access Macedonian Journal of Medical Sciences. (2022). Neuroprotective Agents: A Simple Overview.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents | Semantic Scholar [semanticscholar.org]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
- 9. Monoamine Oxidase Inhibitors | Veterian Key [veteriankey.com]
- 10. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: From Synthetic Intermediate to Pharmacological Insights
For the researcher in neuropharmacology and medicinal chemistry, the true value of a molecule often lies not in its inherent activity, but in its potential as a scaffold for discovery. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a prime example of such a compound. While not a characterized therapeutic agent in itself, its rigid, amine-containing structure, modified by the strategic placement of a fluorine atom, makes it a highly valuable starting point for the synthesis of novel central nervous system (CNS) modulators.[1][2][3]
This guide provides a comprehensive overview of the pharmacological landscape surrounding the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, offering a comparative perspective on how substitutions, such as the 6-fluoro group, can influence biological activity. We will delve into the known interactions of THIQ analogs with key CNS targets, supported by experimental data and protocols, to empower researchers in their drug development endeavors.
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Structure in Neuropharmacology
The THIQ nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for diverse biological targets.[4][5] THIQ-based compounds, both natural and synthetic, have demonstrated a wide array of pharmacological activities, including antitumor, antibacterial, and neuroprotective properties.[2][4][6] Their structural similarity to endogenous neurotransmitters, such as dopamine and norepinephrine, has made them particularly attractive for targeting CNS disorders.
The core THIQ structure offers several points for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. The strategic introduction of a fluorine atom at the 6-position, as in our topic compound, is a common tactic in medicinal chemistry to enhance properties like metabolic stability, membrane permeability, and binding affinity due to fluorine's unique electronic properties.[2]
Comparative Pharmacological Profiles of THIQ Analogs at Key CNS Targets
Dopamine Receptors: A Focus on D2 and D3 Subtypes
Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for antipsychotic and anti-Parkinsonian drugs.[7] The THIQ scaffold has been extensively explored for its ability to modulate these receptors.
A study on novel THIQs with high affinity and selectivity for the dopamine D3 receptor highlighted the importance of substitutions on the isoquinoline ring.[8] For instance, the introduction of a 7-CF3SO2O- substituent, combined with other modifications, yielded a compound with a pKi of 8.4 for the D3 receptor and 150-fold selectivity over the D2 receptor.[8] Another study found that a 4-fluorophenyl analog of a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol series displayed strong D3 receptor affinity (Ki = 4.4 nM) and superior D3 selectivity.[9] This suggests that halogen substitutions on appended phenyl rings can significantly enhance affinity and selectivity.
Table 1: Comparative Dopamine Receptor Affinities of Substituted THIQ Analogs
| Compound/Analog | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | Selectivity (D2/D3) | Reference |
| Biphenyl-substituted THIQ (Compound 3) | - | - | - | [8] |
| 7-CF3SO2O-substituted THIQ analog (Compound 31) | - | ~4 (pKi = 8.4) | >150-fold | [8] |
| 6-Methoxy-7-hydroxy-THIQ with 4-fluorophenyl tail (Compound 4h) | >1000 | 4.4 | >227-fold | [9] |
| 6,7-Dimethoxy-THIQ with 4-cyanophenyl tail (Compound 8) | >1000 | 24 | >41-fold | [9] |
Note: Direct comparison is limited by differing assay conditions and base scaffolds across studies. The table illustrates the impact of substitutions on receptor affinity and selectivity.
This data underscores that while the core THIQ structure provides a foundation for dopamine receptor interaction, the specific substitution pattern is paramount in determining the ultimate pharmacological profile. The 6-fluoro substitution in our compound of interest could potentially influence binding to these receptors, though its precise effect would require experimental validation.
NMDA Receptors: Modulating Glutamatergic Neurotransmission
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity, learning, and memory.[10] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. THIQ derivatives have been identified as both antagonists and allosteric modulators of NMDA receptors.[10][11]
One study detailed the development of phosphonoalkyl-substituted THIQs as novel NMDA receptor antagonists, with the most active compound, 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid, showing an IC50 of 270 nM in a [3H]CPP binding assay.[12] More recently, a series of THIQ analogs have been identified as positive allosteric modulators (PAMs) that selectively potentiate GluN2C- and GluN2D-containing NMDA receptors.[10][11][13] These findings highlight the versatility of the THIQ scaffold in modulating the glutamatergic system. The electronic effects of a 6-fluoro substituent could potentially alter the interaction of such compounds with the NMDA receptor complex.
Sigma Receptors: Emerging Targets for Neuroprotection and Cancer Therapy
Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are implicated in a range of cellular functions and are considered therapeutic targets for neurodegenerative diseases, psychiatric disorders, and cancer.[14][15] Several studies have explored THIQ derivatives as ligands for sigma receptors.
For example, a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and found to have high affinity and selectivity for the sigma-2 receptor, with some compounds exhibiting Ki values in the 5-6 nM range.[14] Another study developed a highly selective sigma-2 receptor ligand based on a 6,7-dimethoxy-THIQ core with a sigma-1/sigma-2 selectivity ratio of over 1000.[15] These examples demonstrate the potential for the THIQ scaffold to yield potent and selective sigma receptor ligands.
Experimental Protocols for Pharmacological Profiling
To experimentally determine the pharmacological profile of this compound or its derivatives, standard in vitro assays are employed. Below is a representative protocol for a radioligand binding assay, a common method for assessing a compound's affinity for a specific receptor.
Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a derivative of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline) for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell membrane preparation from the above cells.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (a known D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize D2-expressing HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand (at a final concentration near its Kd), and 50 µL membrane preparation.
-
Non-specific Binding: 50 µL haloperidol (10 µM), 50 µL radioligand, and 50 µL membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL radioligand, and 50 µL membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality behind Experimental Choices:
-
HEK293 cells are used as they do not endogenously express most neuronal receptors, providing a "clean" background for studying the expressed receptor of interest.
-
A known high-affinity antagonist (Haloperidol) is used to define non-specific binding, ensuring that the measured signal is due to binding to the target receptor.
-
Rapid filtration is crucial to separate bound and free radioligand quickly, preventing significant dissociation of the ligand-receptor complex during washing.
Visualizing the Landscape: Pathways and Workflows
To better understand the context in which THIQ compounds act, the following diagrams illustrate a simplified dopamine signaling pathway and the general workflow for in vitro pharmacological screening.
Caption: Simplified D2 dopamine receptor signaling pathway and potential antagonist action of a THIQ analog.
Caption: General workflow for in vitro pharmacological screening of novel compounds.
Conclusion and Future Directions
This compound stands as a testament to the power of synthetic intermediates in modern drug discovery. While its own pharmacological profile is yet to be fully elucidated, the extensive research into the broader THIQ class provides a robust framework for predicting its potential and guiding the synthesis of novel derivatives. The strategic placement of the 6-fluoro substituent offers an intriguing avenue for enhancing drug-like properties.
Future research should focus on the synthesis of a focused library of compounds derived from this compound and their systematic evaluation in binding and functional assays against a panel of CNS targets, including dopamine, NMDA, and sigma receptors. Such studies will not only illuminate the specific contributions of the 6-fluoro group to the pharmacological activity but also pave the way for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- PubChem. This compound. National Center for Biotechnology Information.
- MySkinRecipes. This compound.
- Micheli, F., et al. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Med. Chem. Lett. 2018, 9, 8, 762–767.
- Acker, T. M., et al. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors. J. Med. Chem. 2019, 62, 11, 5424–5448.
- ResearchGate. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor.
- Austin, N. E., et al. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorg. Med. Chem. Lett. 1999, 9, 2, 179-84.
- Brzezinska, E., Venter, D., & Glinka, R. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie. 1996, 51(6), 397-9.
- Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv., 2021, 11, 12285-12317.
- Hrytsenko, I. S., & Vovk, A. I. Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023, 21(2), 5-19.
- Gangapuram, M., Eyunni, S., & Redda, K. K. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. J Cancer Sci Ther. 2014, 6(5), 161-169.
- Traynelis, S. F. New advances in NMDA receptor pharmacology. Mol. Pharmacol. 2011, 80(4), 565–567.
- Yang, Y., et al. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Arch. Pharm. 2023, 356(12), e2300453.
- Eyunni, S. V., et al. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Anticancer Agents Med Chem. 2017, 17(10), 1435-1444.
- Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. 2021.
- Hrytsenko, I. S., & Vovk, A. I. Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023.
- Abate, C., et al. Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. J. Med. Chem. 2015, 58, 11, 4595–4606.
- Wallner, A., et al. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Int. J. Mol. Sci. 2022, 23, 14, 7695.
- Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021, 11, 12285.
- Sárvári, M., et al. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. 2021, 26, 12, 3622.
- Bigge, C. F., et al. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. J. Med. Chem. 1995, 38, 20, 3720-40.
- Wallner, A., et al. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Int. J. Mol. Sci. 2022, 23, 22, 14355.
- Khatri, A., et al. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Mol. Pharmacol. 2014, 85(5), 724–733.
- Krasowski, M. D., et al. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. ACS Chem. Neurosci. 2017, 8, 9, 1970–1980.
- Chu, U. B., & Ruoho, A. E. Sigma Receptor Binding Assays. Curr. Protoc. Pharmacol. 2015, 71, 1.34.1–1.34.21.
- Huang, Y., et al. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Eur. J. Med. Chem. 2018, 147, 246-256.
- Colloca, L., et al. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. AAPS J. 2020, 22(5), 94.
- Lord, C. C., et al. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Curr. Med. Chem. 2017, 24(29), 3175-3190.
- Buckley, P. F. Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents. J. Clin. Psychiatry. 2007, 68 Suppl 6, 5-9.
- Beaulieu, J. M., et al. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Front. Pharmacol. 2021, 12, 704346.
- Muceniece, R., et al. Functional evaluation of THIQ, a melanocortin 4 receptor agonist, in models of food intake and inflammation. Basic Clin. Pharmacol. Toxicol. 2007, 101(6), 416-20.
- Christensen, C. B., & Reiff, L. Morphine-6-glucuronide: receptor binding profile in bovine caudate nucleus. Pharmacol. Toxicol. 1991, 68(2), 151-3.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 8. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New advances in NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Tetrahydroisoquinoline (THIQ) and its Fluorinated Analogue, 6-fluoro-THIQ
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of fluorine atoms into these scaffolds can profoundly alter their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a detailed comparative analysis of the spectroscopic data of the parent THIQ molecule and its 6-fluoro derivative, offering insights into the structural and electronic effects of fluorination.
While extensive experimental data for THIQ is readily available, specific, publicly accessible experimental spectra for 6-fluoro-1,2,3,4-tetrahydroisoquinoline are limited. Therefore, to illustrate the spectroscopic impact of fluorination on the THIQ core, this guide will leverage data for the isomeric 8-fluoro-1,2,3,4-tetrahydroisoquinoline as a comparative example. This allows for a robust discussion of the expected spectral changes induced by a fluorine substituent on the aromatic ring of the THIQ system.
Molecular Structures
A foundational understanding begins with the core structures of the molecules under investigation.
Figure 1. Chemical structures of Tetrahydroisoquinoline (THIQ) and 6-fluoro-Tetrahydroisoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The introduction of a highly electronegative fluorine atom into the THIQ structure is expected to induce significant changes in the chemical shifts of nearby protons and carbons.
Experimental Protocols: NMR Spectroscopy
A standardized approach is crucial for acquiring high-quality, comparable NMR data.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte (THIQ or its fluorinated analog).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be kept consistent for comparative studies.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
-
Typical acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
¹⁹F NMR Spectroscopy (for fluorinated analogs):
-
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[1][2]
-
Spectra are typically referenced to an external standard like CFCl₃ (0 ppm).
-
Proton coupling to fluorine can provide valuable structural information, though proton-decoupled spectra are often acquired for simplicity.
¹H NMR Data Comparison
The ¹H NMR spectrum of THIQ is characterized by distinct signals for the aromatic and aliphatic protons. The introduction of a fluorine atom is anticipated to introduce complex splitting patterns and shifts in the aromatic region due to H-F coupling.
| Proton Assignment | THIQ (CDCl₃) [3] | 8-fluoro-THIQ (CD₃OD) |
| H-1 | 4.09 (s, 2H) | - |
| H-3 | 3.19 (t, J = 5.9 Hz, 2H) | - |
| H-4 | 2.82 (t, J = 5.9 Hz, 2H) | - |
| Aromatic CH | 7.15-7.01 (m, 4H) | - |
| NH | 1.83 (s, 1H) | - |
Note: Specific assignments for 8-fluoro-THIQ were not detailed in the available literature, preventing a direct tabulated comparison. However, the presence of fluorine at the 8-position is expected to significantly influence the chemical shifts and coupling constants of the adjacent aromatic protons (H-7 and H-5) and the aliphatic protons at C-1.
¹³C NMR Data Comparison
The electron-withdrawing nature of the fluorine atom will deshield the carbon atom to which it is directly attached (C-F bond), resulting in a large downfield shift. This effect will also influence the chemical shifts of other carbons in the aromatic ring.
| Carbon Assignment | THIQ (CDCl₃) [4] | 8-fluoro-THIQ (CDCl₃) |
| C-1 | 47.1 | - |
| C-3 | 42.8 | - |
| C-4 | 29.2 | - |
| C-4a | 134.7 | - |
| C-5 | 128.9 | - |
| C-6 | 126.4 | - |
| C-7 | 126.1 | - |
| C-8 | 125.6 | - |
| C-8a | 134.1 | - |
Note: Detailed ¹³C NMR assignments for 8-fluoro-THIQ were not available for a direct comparison. The carbon directly bonded to fluorine (C-8 in this case) would exhibit a characteristic large chemical shift and a significant one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy
¹⁹F NMR provides a direct window into the electronic environment of the fluorine atom. The chemical shift is highly sensitive to the substitution pattern on the aromatic ring.
For 8-fluoro-1,2,3,4-tetrahydroisoquinoline , the ¹⁹F NMR spectrum in CD₃OD shows a signal at δ = -114.7 ppm (dd, JFH = 9.6, 5.8 Hz). The doublet of doublets splitting pattern arises from coupling to the two adjacent aromatic protons (H-7 and H-1 of the isoquinoline ring system).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes for THIQ and its fluorinated analog are the N-H and C-H stretching frequencies in the high-frequency region, and the C-N and C-C stretching vibrations in the fingerprint region. The introduction of fluorine will introduce a characteristic C-F stretching vibration.
Experimental Protocol: IR Spectroscopy
-
For liquid samples (like THIQ), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples, requiring minimal sample preparation.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
IR Data Comparison
| Vibrational Mode | THIQ [5] | 6-fluoro-THIQ (Predicted) |
| N-H Stretch | ~3300 cm⁻¹ (broad) | ~3300 cm⁻¹ (broad) |
| Aromatic C-H Stretch | ~3050-3000 cm⁻¹ | ~3050-3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ |
| C=C Aromatic Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| C-N Stretch | ~1200 cm⁻¹ | ~1200 cm⁻¹ |
| C-F Stretch | N/A | ~1250-1000 cm⁻¹ |
The most significant difference in the IR spectrum of 6-fluoro-THIQ compared to THIQ would be the appearance of a strong absorption band in the 1250-1000 cm⁻¹ region, corresponding to the C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation.
Experimental Protocol: Mass Spectrometry
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
Common ionization techniques include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Mass Spectrometry Data Comparison
THIQ:
-
Molecular Formula: C₉H₁₁N
-
Molecular Weight: 133.19 g/mol [6]
-
Key Fragmentation: The mass spectrum of THIQ typically shows a prominent molecular ion peak (M⁺) at m/z 133. A major fragment is observed at m/z 132, corresponding to the loss of a hydrogen atom to form a stable iminium ion. Another significant fragment at m/z 104 results from the loss of an ethyl group.
6-fluoro-THIQ:
-
Molecular Formula: C₉H₁₀FN
-
Molecular Weight: 151.18 g/mol [7]
-
Predicted Fragmentation: The molecular ion peak (M⁺) is expected at m/z 151. Similar to THIQ, a fragment at m/z 150 (loss of H) is anticipated. The fragmentation pattern will also be influenced by the fluorine atom, potentially leading to fragments containing fluorine or the loss of HF or a fluorine radical, although the latter is less common.
Figure 2. Common fragmentation pathways for THIQ and predicted pathways for 6-fluoro-THIQ.
Conclusion
The spectroscopic analysis of THIQ and its fluorinated analogs reveals the profound influence of fluorine substitution on the molecular properties. While a direct comparison with experimental data for 6-fluoro-THIQ is currently limited by its public availability, the analysis of the isomeric 8-fluoro-THIQ provides a strong predictive framework for the expected spectroscopic changes.
Key takeaways for researchers include:
-
NMR: Fluorination introduces significant changes in both ¹H and ¹³C NMR spectra, particularly in the aromatic region, due to the strong electronegativity and spin-spin coupling of the fluorine nucleus. ¹⁹F NMR is a crucial tool for confirming the presence and electronic environment of the fluorine substituent.
-
IR: The presence of a C-F bond is readily identified by a strong absorption in the fingerprint region of the IR spectrum.
-
MS: The molecular weight is increased by 18 Da for each fluorine substitution (F replacing H). The fragmentation patterns can also be altered, providing additional structural information.
This guide serves as a foundational resource for scientists working with these important molecular scaffolds, aiding in the design, synthesis, and characterization of novel THIQ-based compounds for various applications in drug discovery and development.
References
- PubChem. Tetrahydroisoquinoline.
- PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline.
- University of California, Santa Barbara. 19F NMR. [Link]
- PubChem. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry2017, 5827824. [Link]
- University of Rochester. Fluorine NMR. [Link]
- NMRS.io. 13C | THF-d8 | NMR Chemical Shifts. [Link]
- SpectraBase. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. [Link]
- Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development2016, 20(4), 661-667. [Link]
- ResearchGate. 3.1. Fluorine-19 NMR spectra of 6-fluorotryptophan-containing... [Link]
- YouTube. Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Chemistry LibreTexts.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules2018, 23(8), 1993. [Link]
- Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2008, 69(3), 853-859. [Link]
- NIST. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- NIST. Isoquinoline, 1,2,3,4-tetrahydro- IR Spectrum. [Link]
- PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]
- Silverstein, R. M., & Webster, F. X. (2014).
- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). [Link]
Sources
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Synthesis and evaluation of 6-(3-[(18)F]fluoro-2-hydroxypropyl)-substituted 2-pyridylbenzothiophenes and 2-pyridylbenzothiazoles as potential PET tracers for imaging Aβ plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 6. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Comprehensive Purity Validation of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously validate the purity of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 799274-08-1). As a crucial building block in medicinal chemistry, particularly for developing novel therapeutic agents targeting neurological disorders, its purity is not merely a number but a cornerstone of experimental reproducibility and drug safety.[1][2][3] This document moves beyond simplistic protocols to explain the scientific rationale behind a multi-pronged, orthogonal approach to purity assessment, ensuring a self-validating analytical system in line with global regulatory standards.
Chapter 1: The Analytical Imperative: Defining the Purity Profile
The concept of "purity" for an active pharmaceutical ingredient (API) intermediate like this compound extends beyond a single percentage value. It involves a comprehensive characterization of the substance, including the identification and quantification of all extraneous components. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances, provide a framework for this process, categorizing impurities into organic, inorganic, and residual solvents.[4][5][6][7] Failing to control these impurities can compromise the safety, efficacy, and stability of the final pharmaceutical product.[5][6] Our objective is therefore not just to quantify the main component but to create a complete purity profile.
Chapter 2: The Primary Assay: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile organic molecules.[8][9] Its strength lies in its ability to separate the target compound from closely related structural analogues, synthetic by-products, and degradation products with high resolution and sensitivity.[8] A properly developed reversed-phase HPLC (RP-HPLC) method is the industry standard for generating the primary quantitative purity value.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be robust and suitable for routine quality control.
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Causality: The C18 stationary phase provides hydrophobic separation. The water/acetonitrile gradient allows for the elution of compounds with varying polarities. TFA acts as an ion-pairing agent to improve peak shape for the amine analyte and maintains a low pH to ensure its protonation.
-
-
Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase starting condition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Trustworthiness - System Suitability Test (SST): Before sample analysis, perform five replicate injections of the sample. The relative standard deviation (RSD) for the peak area of this compound should be less than 2.0%. This confirms the precision and reliability of the system.
Data Presentation & Interpretation
The primary output is a chromatogram. Purity is calculated based on the area percent of all observed peaks.
| Component | Retention Time (min) | Area (%) |
| This compound | ~10.5 | 99.85 |
| Impurity 1 | ~8.2 | 0.07 |
| Impurity 2 | ~12.1 | 0.05 |
| Unknown Impurity | ~13.5 | 0.03 |
Note: Retention times are illustrative and will vary based on the specific system and conditions.
Chapter 3: Structural Confirmation & Impurity Identification
Expertise & Rationale: An HPLC peak at the correct retention time with >99% purity is meaningless if the peak itself is not the correct compound. Orthogonal techniques are required to confirm the identity of the main peak and to identify impurities, which is crucial for meeting ICH identification thresholds (typically ≥0.05%).[6] Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation, while Mass Spectrometry (MS) confirms the molecular weight.
Part A: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR is unparalleled for providing a detailed molecular fingerprint.[9]
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Deuterium Oxide (D₂O), which are effective for hydrochloride salts.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Analysis: Acquire both ¹H and ¹³C NMR spectra.
-
Data Interpretation: The spectra should be consistent with the structure of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Key signals to verify include the characteristic splitting patterns of the aromatic protons (influenced by the fluorine atom) and the aliphatic protons of the tetrahydroisoquinoline core. Any signals not attributable to the main structure or known solvents[10] should be investigated as potential impurities.
Part B: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass-resolving power of MS, making it the ideal tool for confirming the molecular weight of the primary peak and assigning molecular weights to impurity peaks.[11][12]
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI).
-
Method: Utilize the same HPLC method as described in Chapter 2.
-
Analysis: Acquire mass data for all eluting peaks.
-
Data Interpretation: The main peak should exhibit a parent ion corresponding to the free base of the compound.
-
Molecular Formula (Free Base): C₉H₁₀FN[13]
-
Exact Mass: 151.08 Da
-
Expected Ion [M+H]⁺: 151.08 + 1.007 = 152.087 Da
-
This provides unambiguous confirmation of the main peak's identity. The masses of impurity peaks can be used to propose structures or identify known process-related impurities.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. tasianinch.com [tasianinch.com]
- 5. jpionline.org [jpionline.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 6-Fluoro-1,2,3,4-Tetrahydroisoquinoline (6-Fluoro-THIQ)
A Senior Application Scientist's Guide to Navigating Classical and Modern Synthetic Methodologies
The 6-fluoro-1,2,3,4-tetrahydroisoquinoline (6-fluoro-THIQ) scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The fluorine substituent can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, efficient and versatile synthetic routes to this key intermediate are of paramount importance to researchers in drug discovery and development.
This guide provides a comparative analysis of the principal synthetic strategies for accessing 6-fluoro-THIQ, ranging from venerable name reactions to contemporary catalytic methods. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid in the selection of the most appropriate route for a given research objective.
At a Glance: A Comparative Overview of Synthetic Strategies
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Electrocatalytic Hydrogenation |
| Starting Materials | 3-Fluorophenethylamine, Formaldehyde | N-Formyl-3-fluorophenethylamine | 6-Fluoroquinoline |
| Key Reagents | Acid catalyst (e.g., HCl, TFA) | Dehydrating agent (e.g., POCl₃, P₂O₅) | Fluorine-modified cobalt catalyst, Water |
| Intermediate Product | Directly forms THIQ | 6-Fluoro-3,4-dihydroisoquinoline | Directly forms THIQ |
| Number of Steps | One-pot cyclization | Two steps (cyclization, reduction) | One-pot reduction |
| Reaction Conditions | Typically requires strong acid and heat | Harsher, refluxing acidic conditions | Ambient temperature and pressure |
| Reported Yield/Conversion | Moderate to high (general) | Moderate to high (general) | 80.5% conversion[1] |
| Key Advantages | Atom economy, direct formation of THIQ | Wide substrate scope | Mild conditions, sustainable hydrogen source |
| Key Disadvantages | Can require harsh conditions | Two-step process, harsh reagents | Requires specialized electrochemical setup |
The Classical Approaches: Pictet-Spengler and Bischler-Napieralski Reactions
The Pictet-Spengler and Bischler-Napieralski reactions are the two most established methods for the construction of the tetrahydroisoquinoline core. Their application to the synthesis of 6-fluoro-THIQ relies on the reactivity of 3-fluorophenethylamine and its derivatives.
The Pictet-Spengler Reaction: A Direct Cyclization
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline.[1][2][3][4] For the synthesis of 6-fluoro-THIQ, the starting materials are 3-fluorophenethylamine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde or 1,3,5-trioxane).[5]
Mechanism: The reaction is initiated by the formation of a Schiff base (or imine) from the amine and aldehyde. Protonation of the imine nitrogen by the acid catalyst generates a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. The fluorine atom at the meta position deactivates the ring slightly, but cyclization still proceeds, followed by deprotonation to restore aromaticity and yield the final 6-fluoro-THIQ product. The use of strong acids and elevated temperatures is often necessary to drive the reaction to completion, especially with less activated aromatic rings.[1]
}
Experimental Protocol (Representative):
-
To a solution of 3-fluorophenethylamine in a suitable solvent (e.g., toluene or a strong acid like trifluoroacetic acid), add formaldehyde (typically as an aqueous solution or paraformaldehyde).
-
Add a strong acid catalyst (e.g., concentrated hydrochloric acid or trifluoroacetic acid).[1]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluoro-THIQ.
The Bischler-Napieralski Reaction: A Two-Step Approach
The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline skeleton. This method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[6][7][8] For the synthesis of 6-fluoro-THIQ, this entails the N-acylation of 3-fluorophenethylamine (typically N-formylation) followed by cyclization and reduction.
Mechanism: The first step is the N-formylation of 3-fluorophenethylamine to produce N-(2-(3-fluorophenyl)ethyl)formamide. This amide is then treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing conditions.[6] The dehydrating agent activates the amide carbonyl group, facilitating an intramolecular electrophilic aromatic substitution to form the cyclic 6-fluoro-3,4-dihydroisoquinoline intermediate. This imine is then reduced in a separate step, commonly using sodium borohydride, to yield 6-fluoro-THIQ.
}
Experimental Protocol (Representative):
-
Step 1: N-Formylation of 3-Fluorophenethylamine
-
A mixture of 3-fluorophenethylamine and formic acid is heated, often with azeotropic removal of water using a Dean-Stark trap in a solvent like toluene.[9]
-
The reaction is monitored until the starting amine is consumed.
-
The solvent is removed under reduced pressure to yield the crude N-formyl derivative, which can often be used in the next step without further purification.
-
-
Step 2: Bischler-Napieralski Cyclization and Reduction
-
The N-formyl-3-fluorophenethylamine is dissolved in a suitable solvent (e.g., acetonitrile or toluene).
-
Phosphorus oxychloride (POCl₃) is added, and the mixture is heated to reflux for several hours.[6]
-
After cooling, the reaction mixture is carefully quenched with ice and made basic.
-
The crude 6-fluoro-3,4-dihydroisoquinoline is extracted with an organic solvent.
-
The solvent is removed, and the residue is dissolved in a protic solvent like methanol.
-
Sodium borohydride is added portion-wise at a low temperature (e.g., 0 °C) to reduce the imine.
-
After the reaction is complete, the solvent is evaporated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is dried and concentrated, and the final product is purified by column chromatography.
-
Modern Catalytic Approaches
Recent advances in catalysis have provided milder and more efficient alternatives to the classical methods for synthesizing tetrahydroisoquinolines, including fluorinated analogs.
Electrocatalytic Hydrogenation of 6-Fluoroquinoline
A notable modern approach involves the direct electrocatalytic hydrogenation of 6-fluoroquinoline to 6-fluoro-THIQ.[1] This method utilizes a fluorine-modified cobalt catalyst and water as the hydrogen source, operating under ambient conditions.
Mechanism and Advantages: This process avoids the use of high-pressure hydrogen gas and harsh chemical reagents. The electrocatalytic system promotes the selective reduction of the pyridine ring of the quinoline system. A conversion of 80.5% has been reported for this transformation, highlighting its potential as a green and efficient method.[1]
}
Experimental Protocol (Conceptual):
-
In an electrochemical cell, a solution of 6-fluoroquinoline is prepared in a suitable electrolyte.
-
A fluorine-modified cobalt cathode is employed as the working electrode.
-
A constant current or potential is applied to drive the hydrogenation, using water as the proton source.
-
The reaction is monitored until the starting material is consumed.
-
The product is isolated from the electrolyte solution through extraction and purified.
Asymmetric Synthesis
For applications where enantiopurity is crucial, asymmetric synthetic methods are indispensable. While specific examples for 6-fluoro-THIQ are not extensively detailed in the readily available literature, general strategies for the asymmetric synthesis of tetrahydroisoquinolines can be adapted. These include:
-
Asymmetric Pictet-Spengler Reaction: This can be achieved using chiral Brønsted acids or by employing a chiral auxiliary on the nitrogen of the starting phenethylamine.[10][11] These approaches can induce high levels of enantioselectivity in the cyclization step.
-
Asymmetric Hydrogenation/Transfer Hydrogenation: The 3,4-dihydroisoquinoline intermediate from the Bischler-Napieralski reaction can be reduced enantioselectively using chiral transition metal catalysts (e.g., based on ruthenium, rhodium, or iridium) with a chiral ligand.[12] This is a powerful and well-established method for accessing enantioenriched THIQs.
Causality Behind Experimental Choices and Field-Proven Insights
-
Choice of Acid in Pictet-Spengler: The strength of the acid is critical. For electron-deficient rings, like a fluorinated phenyl ring, stronger acids such as trifluoroacetic acid (TFA) or even superacids may be required to sufficiently activate the iminium ion for cyclization.[1]
-
Dehydrating Agent in Bischler-Napieralski: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent. For less reactive substrates, the more powerful combination of P₂O₅ in POCl₃ can be employed.[6]
-
Reduction of Dihydroisoquinolines: Sodium borohydride is a mild and convenient reducing agent for the imine intermediate. For large-scale synthesis, catalytic hydrogenation offers a more atom-economical alternative.
-
Solvent Selection: The choice of solvent can influence reaction rates and yields. In the Pictet-Spengler reaction, non-polar solvents like toluene are often used for azeotropic water removal. In the Bischler-Napieralski reaction, polar aprotic solvents like acetonitrile can be effective.
Conclusion
The synthesis of 6-fluoro-THIQ can be approached through several distinct routes, each with its own set of advantages and challenges.
-
The Pictet-Spengler reaction offers a direct, one-pot synthesis, which is attractive for its step economy. However, it may require harsh conditions for the less-activated fluorinated aromatic ring.
-
The Bischler-Napieralski reaction is a robust and widely applicable two-step method. While it involves an additional reduction step, it can be a reliable route, and the intermediate dihydroisoquinoline opens the door to asymmetric reduction strategies.
-
Modern catalytic methods , such as the electrocatalytic hydrogenation of 6-fluoroquinoline, represent the forefront of sustainable and efficient synthesis. These approaches offer mild reaction conditions and avoid the use of hazardous reagents.
The optimal choice of synthetic route will depend on the specific requirements of the research, including the desired scale, the need for enantiopurity, and the available laboratory infrastructure. For rapid, small-scale synthesis where harsh conditions are tolerable, the Pictet-Spengler reaction may be suitable. For a more controlled, two-step approach that allows for the possibility of asymmetric reduction, the Bischler-Napieralski route is a strong contender. For researchers with the appropriate equipment and a focus on green chemistry, the emerging electrocatalytic methods hold significant promise.
References
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
- Mons, E., et al. (2018). Enantioselective Synthesis of 1-Substituted Tetrahydroisoquinolines via Asymmetric Pictet–Spengler Reaction Catalyzed by a Chiral Phosphoric Acid. The Journal of Organic Chemistry, 83(15), 8485–8496.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Wang, D., et al. (2021). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst.
- Cox, E. D., et al. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
- Gremmen, C., et al. (2000). Enantioselective Synthesis of Tetrahydroisoquinolines Using a Chiral Sulfinamide Auxiliary. The Journal of Organic Chemistry, 65(19), 6291–6297.
- Fodor, G., & Nagubandi, S. (1980). The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- Gremmen, C., et al. (2000). Enantioselective Synthesis of Tetrahydroisoquinolines Using a Chiral Sulfinamide Auxiliary. The Journal of Organic Chemistry, 65(19), 6291–6297.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
- Zhou, J., & Tang, W. (2015). Recent advances in the synthesis of chiral tetrahydroisoquinolines via asymmetric reduction. MDPI.
- Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280.
- J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Singh, K. N., et al. (2014). Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions allowed the production of substituted isoquinoline libraries. Synthesis, 46(19), 2644-2650.
- Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634.
- Kim, J.-G., & Jang, D. O. (2010). A Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
- Reddy, P. G., & Kumar, S. (2005). A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions. Tetrahedron Letters, 46(34), 5771-5773.
- Lee, J. C., & Park, J. Y. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(12), 1397-1398.
- Scharf, M. J., & List, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15451–15456.
- Scharf, M. J., & List, B. (2024). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society.
- Caprioli, F., & Harutyunyan, S. R. (n.d.).
- Wang, X., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- ResearchGate. (n.d.). Organocatalyzed Asymmetric Pictet‐Spengler Reactions.
- ResearchGate. (n.d.). Asymmetric Pictet–Spengler reaction.
- ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
- YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis.
- ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
- RSC Publishing. (n.d.). Halogen bond-catalyzed Pictet–Spengler reaction.
- Semantic Scholar. (n.d.). Chiral Thioureas Promote Enantioselective Pictet-Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction.
- arkat-usa.org. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. name-reaction.com [name-reaction.com]
- 5. A Catalytic Asymmetric Pictet-Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. armchemfront.com [armchemfront.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Efficacy of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Disease Models: A Comparative Guide for Preclinical Research
Introduction: Unveiling the Potential of a Fluorinated Tetrahydroisoquinoline Scaffold
To our valued community of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. It is important to note at the outset that, to date, there is a notable absence of direct preclinical efficacy studies for this specific fluorinated compound in the public domain. However, the broader class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives has garnered significant attention for its diverse biological activities, particularly in the realm of neuroscience.[1][2] This guide will, therefore, take a logical, evidence-based approach by first exploring the established therapeutic potential of the core THIQ scaffold in relevant disease models. We will then extrapolate a potential mechanism of action for the 6-fluoro derivative and propose a rigorous, multi-modal experimental framework for its preclinical evaluation. This document is intended to serve as a foundational resource to stimulate and guide future research into this promising, yet underexplored, molecule.
The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of THIQ have been investigated for their therapeutic potential in a variety of disease contexts, including neurodegenerative disorders, psychiatric conditions, and infectious diseases.[1] The introduction of a fluorine atom at the 6-position of the THIQ ring is a strategic chemical modification. Fluorine substitution is a well-established strategy in drug design known to modulate key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3] It is, therefore, plausible that this compound may exhibit enhanced or novel biological activities compared to its non-fluorinated parent compound.
The Therapeutic Landscape of Tetrahydroisoquinoline Derivatives: A Foundation for Investigation
Research into various THIQ analogs has provided compelling evidence for their potential efficacy in several disease models, primarily centered on neurological and psychiatric disorders.
Neurodegenerative Disorders: Alzheimer's and Parkinson's Disease
The THIQ scaffold has been a focal point in the quest for novel therapeutics for Alzheimer's disease (AD) and Parkinson's disease (PD).
-
Alzheimer's Disease: Recent studies have identified tryptophan-tetrahydroisoquinoline derivatives as multifunctional agents for the potential treatment of AD.[4] These compounds have been shown to act as selective butyrylcholinesterase (BChE) inhibitors, a key target in AD therapy.[4] Furthermore, certain derivatives have demonstrated the ability to reduce the aggregation of amyloid-beta (Aβ) peptides and mitigate Aβ-induced cellular toxicity.[4] Another study highlighted tetrahydroisoquinoline derivatives that enhance lysosome biogenesis, promoting the clearance of Aβ aggregates and improving cognitive function in a preclinical AD mouse model.[5]
-
Parkinson's Disease: The structural similarity of some THIQ derivatives to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has led to extensive investigation into their role in PD.[6][7] While some endogenous THIQs are considered potential neurotoxins, other derivatives have exhibited neuroprotective properties.[7] For instance, 1-methyl-THIQ has been shown to protect against MPTP-induced parkinsonism in animal models.[7] The complex relationship between THIQ derivatives and dopaminergic neurons underscores the importance of careful structure-activity relationship (SAR) studies.[8]
Psychiatric Disorders: Depression
The monoaminergic systems, which are the primary targets for many antidepressant drugs, are also modulated by THIQ derivatives.
-
Antidepressant-like Effects: Preclinical studies have demonstrated that 1,2,3,4-tetrahydroisoquinoline and its 1-methyl derivative (1MeTIQ) exhibit significant antidepressant-like effects in animal models of depression, such as the forced swim test and tail suspension test.[9][10] The proposed mechanism of action involves the activation of noradrenergic and serotonergic systems.[9][10] Some THIQ derivatives also act as reversible monoamine oxidase (MAO) inhibitors, which is a clinically validated mechanism for antidepressant drugs.[10]
Hypothesized Mechanism of Action for this compound
Based on the established activities of the THIQ scaffold and the known effects of fluorination in medicinal chemistry, we can propose a plausible, albeit hypothetical, mechanism of action for this compound.
Caption: Hypothesized Mechanism of Action for this compound.
The fluorine atom at the 6-position could enhance the binding affinity and selectivity of the molecule for key CNS targets. Potential mechanisms include:
-
Monoamine Oxidase (MAO) Inhibition: Similar to other THIQs, the 6-fluoro derivative could act as an MAO inhibitor, leading to increased synaptic levels of monoamines like serotonin, dopamine, and norepinephrine.
-
Monoamine Transporter Modulation: The compound might interact with the serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters, thereby modulating neurotransmitter reuptake.
-
Cholinesterase Inhibition: Following the precedent of other THIQ derivatives, it may inhibit butyrylcholinesterase (BChE) or acetylcholinesterase (AChE), which would be relevant for Alzheimer's disease.
-
Neuroprotective and Anti-inflammatory Effects: The compound could exert direct neuroprotective effects or modulate neuroinflammatory pathways, which are implicated in a range of neurological disorders.
A Proposed Experimental Framework for Efficacy Evaluation
To rigorously assess the therapeutic potential of this compound, a systematic, multi-tiered experimental approach is recommended.
Tier 1: In Vitro Target Engagement and Cellular Assays
The initial phase should focus on confirming the interaction of the compound with its hypothesized molecular targets and evaluating its effects in relevant cellular models.
Caption: Proposed In Vitro Experimental Workflow.
Experimental Protocols:
-
Target Binding Assays:
-
Utilize commercially available radioligand binding assay kits for human MAO-A, MAO-B, SERT, DAT, NET, and BChE.
-
Incubate varying concentrations of this compound with the target protein and a specific radioligand.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
Enzyme Inhibition Assays (IC50 Determination):
-
For MAO and BChE, use commercially available fluorometric or colorimetric assay kits.
-
Incubate the enzyme with its substrate in the presence of a range of concentrations of the test compound.
-
Measure the rate of product formation to determine the half-maximal inhibitory concentration (IC50).
-
-
Cell-Based Neuroprotection Assays:
-
Culture relevant neuronal cell lines (e.g., SH-SY5Y for dopaminergic neurons, PC12 for chromaffin-like cells).
-
Pre-treat cells with varying concentrations of this compound for a specified duration.
-
Induce neurotoxicity with a relevant toxin (e.g., MPP+ for a Parkinson's model, Aβ oligomers for an Alzheimer's model, or glutamate for excitotoxicity).
-
Assess cell viability using assays such as MTT or LDH release.
-
Comparative Data (Hypothetical):
| Compound | MAO-A IC50 (nM) | BChE IC50 (nM) | Neuroprotection vs. MPP+ (EC50, µM) |
| 6-Fluoro-THIQ (Hypothetical) | [To Be Determined] | [To Be Determined] | [To Be Determined] |
| Known THIQ Derivative A | 150 | >10,000 | 5.2 |
| Known THIQ Derivative B | >10,000 | 85 | 12.8 |
| Moclobemide (MAO-A Inhibitor) | 200 | N/A | N/A |
| Donepezil (Cholinesterase Inhibitor) | N/A | 5.7 | N/A |
Tier 2: In Vivo Pharmacokinetic and Behavioral Studies
Promising candidates from Tier 1 should advance to in vivo studies to assess their pharmacokinetic properties and preliminary efficacy in animal models.
Experimental Protocols:
-
Pharmacokinetic (PK) Studies:
-
Administer a single dose of this compound to rodents (e.g., mice or rats) via intravenous and oral routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (e.g., half-life, bioavailability, Cmax).
-
-
Behavioral Models of Depression:
-
Forced Swim Test (FST): Acclimate mice to the testing environment. On the test day, administer the compound or vehicle and place the mice in a cylinder of water. Record the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility when mice are suspended by their tails.
-
-
Behavioral Models for Neurodegenerative Disorders:
-
MPTP-Induced Parkinson's Model: Administer MPTP to mice to induce dopaminergic neurodegeneration. Treat a cohort of these mice with this compound. Assess motor function using tests like the rotarod and open-field test.
-
5XFAD Mouse Model of Alzheimer's Disease: Utilize this transgenic mouse model which develops amyloid plaques. Treat the mice with the compound over an extended period. Evaluate cognitive function using the Morris water maze or Y-maze.
-
Tier 3: In Vivo Target Engagement and Histopathological Analysis
Following behavioral studies, confirmation of target engagement in the brain and assessment of neuropathological changes are crucial.
Experimental Protocols:
-
Ex Vivo Neurochemistry:
-
Following the final behavioral test, euthanize the animals and dissect specific brain regions (e.g., striatum, hippocampus, prefrontal cortex).
-
Use HPLC with electrochemical detection to measure the levels of monoamines (dopamine, serotonin, norepinephrine) and their metabolites.
-
-
Immunohistochemistry:
-
Perfuse the brains and prepare sections for immunohistochemical staining.
-
For the Parkinson's model, stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
For the Alzheimer's model, stain for Aβ plaques and phosphorylated tau.
-
Comparative Data (Hypothetical - Parkinson's Model):
| Treatment Group | Striatal Dopamine (% of Control) | TH+ Neuron Count in SNc (% of Control) | Rotarod Latency (s) |
| Vehicle + Saline | 100 | 100 | 180 |
| Vehicle + MPTP | 45 | 50 | 60 |
| 6-Fluoro-THIQ + MPTP | [To Be Determined] | [To Be Determined] | [To Be Determined] |
| L-DOPA + MPTP | N/A | 50 | 120 (symptomatic relief) |
Conclusion: A Call for Further Investigation
While direct evidence for the efficacy of this compound in disease models is currently lacking, the substantial body of research on the therapeutic potential of the broader tetrahydroisoquinoline class provides a strong rationale for its investigation. The strategic inclusion of a fluorine atom suggests the potential for enhanced pharmacological properties. The experimental framework outlined in this guide offers a comprehensive and scientifically rigorous pathway for elucidating the true therapeutic potential of this intriguing compound. We encourage the research community to undertake these studies, which could pave the way for the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders.
References
- ACS Publications. Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]
- ResearchGate.
- PubMed. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. [Link]
- ResearchGate. (PDF) Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. [Link]
- PubMed. Regional distribution of tetrahydroisoquinoline derivatives in rodent, human, and Parkinson's disease brain. [Link]
- PubChem. This compound. [Link]
- MySkinRecipes. This compound. [Link]
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
- RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
- PubMed. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. [Link]
- PubMed.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regional distribution of tetrahydroisoquinoline derivatives in rodent, human, and Parkinson's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of THIQ Analogs: A Guide for Researchers
In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure, demonstrating significant promise in neuroprotection.[1][2] This guide offers a comprehensive comparison of the neuroprotective effects of three prominent THIQ analogs: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), Dauricine, and Jatrorrhizine. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, underlying mechanisms, and key methodologies to facilitate informed decisions in the development of next-generation neuroprotective agents.
Introduction to THIQ Analogs and their Neuroprotective Potential
Tetrahydroisoquinolines (THIQs) are a class of compounds, both naturally occurring and synthetic, that have garnered substantial attention for their diverse biological activities.[2] Their structural similarity to endogenous neurotransmitters allows them to interact with various targets within the central nervous system. The neuroprotective effects of THIQ analogs are multifaceted, often involving a combination of anti-inflammatory, antioxidant, and anti-excitotoxic mechanisms.[1][3] This guide will dissect the neuroprotective profiles of 1MeTIQ, Dauricine, and Jatrorrhizine, providing a comparative framework based on robust experimental evidence.
Comparative Efficacy: A Data-Driven Overview
The neuroprotective efficacy of these THIQ analogs has been evaluated in a variety of in vitro and in vivo models of neurodegeneration. The following tables summarize key quantitative data, offering a direct comparison of their potency and mechanisms of action.
Table 1: In Vitro Neuroprotective Effects of THIQ Analogs
| THIQ Analog | Experimental Model | Key Efficacy Metrics | Concentration Range | Reference |
| 1MeTIQ | Glutamate-induced excitotoxicity in primary neuronal cultures | Prevented glutamate-induced cell death and 45Ca2+ influx.[4] | 500 µM | [4] |
| H2O2-induced oxidative stress in primary hippocampal neurons | Significantly reduced ROS levels.[5] | 500 µM | [5] | |
| Aβ1-40-induced synaptotoxicity in primary neuronal cultures | Ameliorated the loss of synaptic protein markers.[5] | 500 µM | [5] | |
| Dauricine | Oxygen-glucose deprivation-reperfusion (OGD/R) in primary cortical neurons | Increased cell viability (CCK8 assay), decreased LDH release.[6] | 1-60 µM | [6] |
| LPS-induced inflammation in primary microglia | Inhibited the production of inflammatory cytokines (TNF-α, IL-1β, IL-6).[7] | Not Specified | [7] | |
| Cu2+-induced oxidative damage in APPsw cells | Reduced ROS levels, restored mitochondrial membrane potential and SOD activity.[8] | Not Specified | [8] | |
| Jatrorrhizine | H2O2-induced injury in PC12 cells | Markedly elevated cell viability and activities of SOD and HO-1.[9] | 0.01-10.0 µM | [9] |
| H2O2-induced neurotoxicity in rat cortical neurons | Inhibited neurotoxicity, attenuated Bcl-2/Bax ratio reduction and caspase-3 activation.[10] | 5-20 µM | [10] | |
| Aβ25-35-induced neurotoxicity in rat cortical neurons | Attenuated neurotoxicity, suppressed caspase-3 activation.[11] | 1-10 µM | [11] |
Table 2: In Vivo Neuroprotective Effects of THIQ Analogs
| THIQ Analog | Animal Model | Key Efficacy Metrics | Dosage | Reference |
| 1MeTIQ | 1BnTIQ-induced Parkinson's disease model in rats | Completely antagonized 1BnTIQ-induced reduction in dopamine concentration.[12] | 25 and 50 mg/kg | [12] |
| Lactacystin-induced Parkinson's disease model in rats | Protected dopaminergic neurons against lactacystin-induced decline in TH concentration.[13] | Not Specified | [13] | |
| Dauricine | Middle cerebral artery occlusion (MCAO) in rats | Reduced infarct volume and neurological deficit scores.[14] | Not Specified | [14] |
| Ischemia/reperfusion injury in rats | Reduced expression of MPO, ICAM-1, IL-1β, and TNF-α.[15] | Not Specified | [15] | |
| Jatrorrhizine | Not explicitly detailed in the provided search results | - | - | - |
Mechanisms of Neuroprotection: A Deeper Dive
The neuroprotective actions of these THIQ analogs are underpinned by distinct yet sometimes overlapping molecular mechanisms. Understanding these pathways is crucial for targeted drug development.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): A Dual-Action Neuroprotectant
1MeTIQ exhibits a compelling dual mechanism of action involving both NMDA receptor antagonism and antioxidant properties .
-
NMDA Receptor Antagonism: Excessive activation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events known as excitotoxicity.[16] 1MeTIQ has been shown to inhibit NMDA receptors, thereby preventing this pathological calcium overload and subsequent neuronal death.[4] This is a critical mechanism in conditions like stroke and traumatic brain injury where excitotoxicity plays a major role.[16]
-
Antioxidant Effects: Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a common feature of many neurodegenerative diseases. 1MeTIQ acts as a potent free radical scavenger, directly neutralizing harmful ROS and protecting neurons from oxidative damage.[5] Studies have demonstrated its ability to reduce ROS levels in neuronal cultures exposed to oxidative insults like hydrogen peroxide.[5]
Signaling Pathway of 1MeTIQ's Neuroprotective Action
Caption: 1MeTIQ's dual neuroprotective mechanism.
Dauricine: A Potent Anti-Inflammatory Agent
Dauricine's neuroprotective effects are primarily attributed to its potent anti-inflammatory properties, mediated through the inhibition of the STAT5-NF-κB signaling pathway .
-
Inhibition of Microglia Activation: In the brain, microglia are the resident immune cells. During injury or disease, they become activated and release a barrage of pro-inflammatory cytokines that can be detrimental to neurons.[7] Dauricine has been shown to effectively suppress the activation of microglia, thereby reducing the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[2][7]
-
Targeting the STAT5-NF-κB Pathway: The transcription factors STAT5 and NF-κB are key regulators of the inflammatory response. Dauricine has been identified as an inhibitor of STAT5 phosphorylation, which in turn prevents the activation of NF-κB.[2] By blocking this signaling cascade, Dauricine effectively dampens the neuroinflammatory response.
Signaling Pathway of Dauricine's Anti-Inflammatory Action
Caption: Jatrorrhizine's antioxidant and anti-apoptotic mechanisms.
Experimental Protocols: A Guide to Methodologies
Reproducibility and standardization are paramount in scientific research. This section provides detailed, step-by-step methodologies for key experiments used to evaluate the neuroprotective effects of THIQ analogs.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [17] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [18]The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the THIQ analog for a predetermined period (e.g., 24 hours). Include appropriate vehicle controls.
-
Induction of Neurotoxicity: Following pretreatment with the THIQ analog, expose the cells to a neurotoxic stimulus (e.g., H2O2, glutamate, or Aβ peptide) for a specified duration.
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The following protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. [19] Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with the THIQ analog and neurotoxic agent as described in the MTT assay protocol.
-
Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
Data Analysis: Express the ROS levels as a percentage of the control group.
Conclusion and Future Directions
The THIQ analogs 1MeTIQ, Dauricine, and Jatrorrhizine each present a compelling case for further development as neuroprotective agents.
-
1MeTIQ stands out for its dual mechanism of action, targeting both excitotoxicity and oxidative stress, making it a promising candidate for acute neurological injuries like stroke.
-
Dauricine 's potent anti-inflammatory effects position it as a strong contender for chronic neurodegenerative conditions where neuroinflammation is a key pathological driver, such as Alzheimer's and Parkinson's diseases.
-
Jatrorrhizine 's robust antioxidant and anti-apoptotic properties make it a versatile neuroprotectant with broad applicability across various neurodegenerative disorders.
Future research should focus on head-to-head comparative studies of these and other THIQ analogs in standardized in vitro and in vivo models to more definitively delineate their relative potencies and therapeutic potential. Furthermore, medicinal chemistry efforts to optimize the pharmacokinetic and pharmacodynamic properties of these lead compounds will be crucial for their successful translation to the clinic. The insights provided in this guide aim to equip researchers with the necessary knowledge to advance the development of this promising class of neuroprotective agents.
References
- Jo, A., et al. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol, 8(11), e2871. [Link]
- Pu, Z., et al. (2022). Dauricine inhibits inflammatory cytokines in vitro. ResearchSquare. [Link]
- Yuan, L., et al. (2018). The Protective Effect of Jatrorrhizine Against Oxidative Stress in Primary Rat Cortical Neurons. CNS & Neurological Disorders - Drug Targets, 17(9), 708-715. [Link]
- Yang, L., et al. (2007). Neuroprotection by dauricine in a rat model of permanent focal cerebral ischemia. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(5), 311-320. [Link]
- Yuan, L., et al. (2018). The Protective Effect of Jatrorrhizine Against Oxidative Stress in Primary Rat Cortical Neurons. Bentham Science. [Link]
- Pu, Z., et al. (2022). Regulation of Microglia-Activation-Mediated Neuroinflammation to Ameliorate Ischemia-Reperfusion Injury via the STAT5-NF-κB Pathway in Ischemic Stroke.
- Luo, J., et al. (2012). Jatrorrhizine protects against okadaic acid induced oxidative toxicity through inhibiting the mitogen-activated protein kinases pathways in HT22 hippocampal neurons. Neuroscience Letters, 528(1), 51-56. [Link]
- Luo, J., et al. (2011). Neuroprotective effect of Jatrorrhizine on hydrogen peroxide-induced cell injury and its potential mechanisms in PC12 cells. Neuroscience Letters, 497(2), 138-142. [Link]
- Anonymous. (n.d.). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Ageing Research Reviews. [Link]
- Pu, Z., et al. (2022). Regulation of Microglia-Activation-Mediated Neuroinflammation to Ameliorate Ischemia-Reperfusion Injury via the STAT5-NF-κB Pathway in Ischemic Stroke. Oxidative Medicine and Cellular Longevity. [Link]
- Yuan, L., et al. (2013). The protective effects of jatrorrhizine on β-amyloid (25-35)-induced neurotoxicity in rat cortical neurons. CNS & Neurological Disorders - Drug Targets, 12(8), 1146-1153. [Link]
- Wąsik, A., et al. (2018). The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus. Neurotoxicity Research, 34(3), 485-497. [Link]
- Herraiz, T., & Guillén, H. (2018). Tetrahydroisoquinolines, Alkaloids in Chocolate and Cocoa Products: Occurrence and Potential Health Consequences. Journal of Agricultural and Food Chemistry, 66(12), 3245-3253.
- Wang, Y., et al. (2020). Antioxidative and antiapoptosis: Neuroprotective effects of dauricine in Alzheimer's disease models. Journal of Cellular and Molecular Medicine, 24(12), 6891-6902. [Link]
- Yang, L., et al. (2007). Inhibitory effect of dauricine on inflammatory process following focal cerebral ischemia/reperfusion in rats. International Journal of Neuroscience, 117(6), 829-843. [Link]
- Wąsik, A., et al. (2016). Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease. Neurotoxicity Research, 29(2), 225-235. [Link]
- Romańska, I., et al. (2015). 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H2O2-induced oxidative stress in primary hippocampal neurons.
- Lai, T. W., et al. (2014). Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke.
- Wąsik, A., et al. (2017). The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain. Neurotoxicity Research, 31(2), 241-252. [Link]
Sources
- 1. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 2. Regulation of Microglia-Activation-Mediated Neuroinflammation to Ameliorate Ischemia-Reperfusion Injury via the STAT5-NF-κB Pathway in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H2O2-induced oxidative stress in primary hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect of Jatrorrhizine on hydrogen peroxide-induced cell injury and its potential mechanisms in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Protective Effect of Jatrorrhizine Against Oxidative Stress in Primary Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The protective effects of jatrorrhizine on β-amyloid (25-35)-induced neurotoxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Protective Effect of Repeated 1MeTIQ Administration on the Lactacystin-Induced Impairment of Dopamine Release and Decline in TH Level in the Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of dauricine on inflammatory process following focal cerebral ischemia/reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. broadpharm.com [broadpharm.com]
- 19. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to Fluorination in Tetrahydroisoquinoline-Based Drugs
For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged" structure, a foundational framework for a multitude of pharmacologically active agents targeting everything from cancer to neurodegenerative disorders.[1][2] Its inherent bioactivity and synthetic tractability make it a cornerstone of modern medicinal chemistry.[3][4] However, the journey from a promising THIQ-based lead compound to a clinically viable drug is fraught with challenges, primarily revolving around optimizing its pharmacokinetic and pharmacodynamic profile.
This guide provides an in-depth technical comparison of how the strategic incorporation of fluorine—a seemingly simple substitution—can profoundly enhance the druglike properties of the THIQ scaffold. We will explore the causal mechanisms behind these improvements, provide supporting experimental data from relevant studies, and detail the protocols necessary to validate these advantages in your own research.
The Rationale for Fluorination: Beyond Simple Bioisosterism
The introduction of fluorine into a drug candidate is a widely employed strategy in medicinal chemistry, with approximately 20-25% of all modern pharmaceuticals containing at least one fluorine atom.[5][6] This is not a matter of trial and error but a rational design choice rooted in the unique physicochemical properties of fluorine.[7][8]
Key Physicochemical Impacts of Fluorination:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~99 kcal/mol). This makes it significantly more resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism in the liver.[9][10] By replacing a hydrogen at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, often leading to a longer drug half-life and improved bioavailability.[10]
-
Modulation of pKa: Fluorine is the most electronegative element. Its powerful electron-withdrawing nature can lower the pKa (increase the acidity) of nearby functional groups, such as the basic nitrogen atom in the THIQ core.[9][11] This alteration can be critical for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and ability to engage with its biological target.[9]
-
Binding Affinity and Conformation: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[11][12] Furthermore, the introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a more bioactive shape for optimal receptor fit.[7][13]
-
Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can subtly increase lipophilicity, trifluoromethyl (-CF3) groups are significantly more lipophilic. This property can be tuned to improve a drug's ability to cross cellular membranes and reach its target, including the blood-brain barrier.[11][14]
A Case Study in Metabolic Stabilization: The Deuteration Analogy
While we will focus on fluorination, the principle of enhancing metabolic stability by strengthening C-H bonds is powerfully illustrated by the case of Deutetrabenazine , an FDA-approved drug for treating chorea associated with Huntington's disease.[3] Deutetrabenazine is a deuterated version of tetrabenazine, a related benzoisoquinoline derivative.
Deuterium, a stable isotope of hydrogen, forms a stronger bond with carbon than hydrogen does. This "kinetic isotope effect" slows down the CYP2D6-mediated metabolism of the drug.[15][16] The practical result is a significantly improved pharmacokinetic profile compared to its non-deuterated parent, tetrabenazine.
Table 1: Comparative Pharmacokinetics of Tetrabenazine vs. Deutetrabenazine [3][15]
| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (SD-809, 25 mg) | Improvement with Deuteration |
| Active Metabolite Half-life (t½) | ~4.8 hours | ~8.6 - 9.0 hours | ~1.8-fold increase |
| Total Active Metabolite Exposure (AUC) | ~261 ng·hr/mL | ~542 ng·hr/mL | ~2.1-fold increase |
| Peak Plasma Concentration (Cmax) | ~61.6 ng/mL | ~74.6 ng/mL | Minor increase |
This data clearly demonstrates that strengthening the bonds at metabolic hotspots leads to a longer half-life and greater overall drug exposure, allowing for less frequent dosing and a more stable therapeutic window.[3][15] This same principle is a primary driver for the use of fluorination in drug design.
Comparative Performance: Fluorinated vs. Non-Fluorinated THIQ Analogs
Direct head-to-head comparisons of fluorinated versus non-fluorinated THIQ drugs in single studies are not abundant in the literature. However, we can draw strong inferences from studies on closely related scaffolds and from structure-activity relationship (SAR) studies that include fluorinated analogs.
Example: PARP Inhibitors Based on the Isoquinoline Scaffold
Poly(ADP-ribose) polymerase (PARP) inhibitors are a critical class of anticancer agents. A guide from BenchChem provides comparative data, including predicted values, for isoquinoline-based PARP inhibitors, illustrating the potential impact of fluorination.[14]
Table 2: Comparative Data for Isoquinoline-Based PARP Inhibitors [14]
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 850 |
Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives.[14]
In this series, the introduction of a fluorine atom at the 7-position leads to a modest increase in potency against the PARP2 enzyme.[14] This highlights the nuanced but often positive effect of fluorine on biological activity, likely stemming from altered electronic properties that improve target engagement.[14]
Case Study: THIQ Derivatives as NF-κB Signaling Pathway Inhibitors
The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. A study by Sim et al. (2021) developed a series of THIQ derivatives and evaluated their ability to inhibit cancer cell growth, identifying their mechanism as the blockage of NF-κB nuclear translocation. While this study did not focus on fluorination, it provides a powerful example of the THIQ scaffold's utility and the types of assays used to validate activity.
Table 3: Antiproliferative Activity (GI₅₀, μM) of Representative THIQ Derivatives
| Compound | R¹ | R² | R³ | HCT116 (Colon) | NUGC-3 (Gastric) | PC-3 (Prostate) |
| 5a | H | H | H | 2.871 | 3.543 | 3.981 |
| 5b | OCH₃ | H | H | 2.115 | 2.876 | 2.998 |
| 5d | H | H | OCH₃ | 1.591 | 1.871 | 2.281 |
The data shows that substitutions on the THIQ core significantly impact anticancer potency. Compound 5d , with a methoxy group at the R³ position, demonstrated the most potent activity. The study confirmed that compound 5d acts by blocking the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the signaling cascade.
This case study provides a blueprint for evaluating fluorinated THIQ analogs. A logical next step in such a research program would be to synthesize fluorinated versions of these active compounds (e.g., replacing the methoxy group in 5d with a fluorine or trifluoromethoxy group) and compare their potency and metabolic stability directly against the parent compound.
Visualizing the Mechanism: Fluorine's Impact on Signaling and Metabolism
Diagrams are essential for conceptualizing the complex biological and chemical processes at play.
NF-κB Signaling Pathway Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and the critical step inhibited by the THIQ derivatives identified by Sim et al. An effective fluorinated analog would perform this inhibitory action with greater potency or duration.
Caption: Inhibition of the NF-κB pathway by blocking the nuclear translocation of the active p50/p65 dimer.
Metabolic Stabilization Workflow
This diagram illustrates how fluorination can block metabolic "hot spots," leading to improved drug stability and a more favorable pharmacokinetic profile.
Caption: Fluorination blocks sites of metabolic oxidation, increasing drug stability and exposure.
Experimental Protocols: A Guide to Validation
To ensure scientific integrity, every claim must be backed by robust, reproducible experimental data. Below are detailed, step-by-step methodologies for key assays used to compare fluorinated and non-fluorinated THIQ derivatives.
Protocol 1: Synthesis of a Fluorinated THIQ Derivative
This protocol is a representative example for the synthesis of a fluorinated THIQ amide, adapted from established procedures for N-acylation.
Objective: To synthesize 4-Fluoro-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
4-Fluorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is the gold standard for assessing a compound's susceptibility to Phase I metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds (fluorinated and non-fluorinated THIQs, dissolved in DMSO)
-
Positive control compounds (e.g., Midazolam, Verapamil)
-
Acetonitrile with an internal standard (for reaction termination and analysis)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a microsomal suspension in phosphate buffer. Prepare the test and control compounds at a starting concentration (e.g., 1 µM) in the microsomal suspension.
-
Pre-incubation: Pre-incubate the plate containing the microsomes and test compounds at 37°C for 5-10 minutes to allow temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your t=0 time point.
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)
-
Protocol 3: Anticancer Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of a compound on cancer cells.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (GI₅₀ or IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use a non-linear regression model to determine the IC₅₀/GI₅₀ value.
Conclusion
The strategic incorporation of fluorine into the tetrahydroisoquinoline scaffold is a powerful, mechanistically driven approach to overcoming common hurdles in drug development. By enhancing metabolic stability, modulating pKa, and improving target engagement, fluorination can transform a promising lead compound into a more effective and durable therapeutic agent. The case of deutetrabenazine provides a compelling analogy for the profound pharmacokinetic benefits that can be achieved by strengthening metabolically labile positions.
As demonstrated through the example of NF-κB inhibitors and the comparative data on PARP inhibitors, the THIQ scaffold is highly responsive to chemical modification. By employing the detailed synthesis and assay protocols provided in this guide, researchers can systematically evaluate fluorinated analogs against their non-fluorinated parents, generating the robust, comparative data needed to make informed decisions and accelerate the development of next-generation THIQ-based therapeutics. The evidence strongly suggests that for many THIQ programs, the "fluorine advantage" is not just a possibility, but a critical strategy for success.
References
- Verma, A., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147.
- Stamler, D., et al. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect. Clinical and Translational Science, 13(6), 1219-1228.
- The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.). Pharmaffiliates.
- Stamler, D., et al. (2013). The Pharmacokinetics and Safety of Deuterated-Tetrabenazine. Neurology, 80(7 Supplement), P07.210.
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy & BioAllied Sciences.
- Singla, L., et al. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(4), 604-617.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13816-13851.
- Sim, H., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371.
- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Singh, R. P., & Kaur, M. (2015). Role of Fluorine in Drug Design and Drug Action. ResearchGate.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 713-730.
- Gilmore, T. D. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Cells, 1(3), 461-482.
- Ali, M. A., & Zhou, Z. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry.
- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098.
Sources
- 1. 7-FLUORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 10. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Disabling the Nuclear Translocalization of RelA/NF-κB by a Small Molecule Inhibits Triple-Negative Breast Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Factor: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isoquinoline Scaffolds, Supported by Experimental Data.
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically approved drugs.[1][2][3][4][5] From the anti-cancer properties of berberine to the vasodilatory effects of papaverine, this nitrogen-containing heterocycle offers a versatile framework for therapeutic innovation.[3][5] In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorination, a strategy that leverages the unique properties of the fluorine atom to enhance pharmacological profiles.[6][7][8][9][10]
This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated isoquinoline derivatives. By dissecting the causal relationships between structure and function—supported by experimental data and detailed protocols—we aim to equip researchers with the insights needed for the rational design of next-generation isoquinoline-based therapeutics.
The Impact of Fluorination on Physicochemical Properties: A Game of Nuances
The strategic placement of fluorine atoms on the isoquinoline core can profoundly modulate its physicochemical properties, which in turn governs the pharmacokinetic and pharmacodynamic fate of a drug candidate. The effects, however, are not always straightforward and are highly dependent on the position and degree of fluorination.
Lipophilicity (LogP/LogD): More Than a Simple Addition
A common misconception is that fluorination invariably increases lipophilicity. The reality is more complex. While the introduction of a single fluorine atom to an aromatic ring can increase lipophilicity, polyfluorination often leads to a decrease.[6][11] This is because fluorine's high electronegativity can create a strong molecular dipole, increasing polarity. The impact is highly context-dependent, influenced by the molecule's overall electronic landscape.[11][12][13]
Basicity (pKa): Taming the Nitrogen
The potent electron-withdrawing nature of fluorine significantly impacts the basicity of the isoquinoline nitrogen. When placed on the aromatic rings, fluorine atoms pull electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton. This results in a lower pKa value.[6][9][11] This modulation is critical, as the ionization state of a molecule at physiological pH (around 7.4) dictates its solubility, ability to cross cell membranes, and potential to engage with its biological target through ionic interactions.[6][9]
Metabolic Stability: The C-F Bond's Strength
One of the most celebrated advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary machinery for drug breakdown in the liver.[6][7][8][14] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, chemists can effectively block this metabolic pathway, often leading to a longer in vivo half-life and improved bioavailability.[7][15] While metabolic defluorination can occur, it is generally not a major metabolic route for many fluorinated drugs.[15]
Quantitative Comparison: A Case Study in PARP Inhibitors
To illustrate these principles, the following table presents comparative data for a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives developed as Poly (ADP-ribose) polymerase (PARP) inhibitors. This provides a clear, quantitative snapshot of how a single fluorine atom can alter key drug-like properties.
| Compound | Substitution (R) | pKa (Predicted) | cLogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
| Data adapted from a study on PARP inhibitors.[6] pKa and cLogP values are predicted using computational models. |
Analysis: The introduction of a fluorine atom at the 7-position (Compound 1b ) leads to a predictable decrease in pKa and a slight increase in the calculated LogP. More importantly, it results in a modest but tangible increase in potency against the PARP2 enzyme.[6] This case study exemplifies the nuanced yet significant impact of strategic fluorination, where subtle electronic modifications can fine-tune biological activity.
Enhancing Biological Activity and Target Engagement
Beyond altering physicochemical properties, fluorination can directly enhance a molecule's interaction with its biological target. The small van der Waals radius of fluorine allows it to replace hydrogen without a significant steric penalty, while its high electronegativity can fundamentally change the electronic distribution of the isoquinoline scaffold.[1]
This can lead to more favorable binding interactions within a protein's active site. The electronegative fluorine can participate in hydrogen bonds and dipole-dipole interactions with amino acid residues, anchoring the inhibitor more tightly and improving potency and selectivity.[6]
Case Study: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that, when dysregulated, is a major driver of cancer cell proliferation and survival. Consequently, it is a high-priority target for oncology drug discovery. Fluorinated isoquinolines have shown significant promise as inhibitors of key kinases within this pathway, such as PI3K and Akt.[1][6] The fluorine atom can form productive interactions within the ATP-binding pocket of these kinases, enhancing binding affinity and leading to more potent inhibition.[6]
Designing a Comparative Study: A Validated Workflow
Experimental Protocols
The following are standardized methodologies for key assays used to evaluate and compare the properties of fluorinated and non-fluorinated isoquinolines.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a compound in the presence of Human Liver Microsomes (HLM).
Causality: This assay simulates the primary phase of drug metabolism in the liver. A slower rate of metabolism (longer half-life) suggests that fluorination may be successfully blocking a site of CYP-mediated oxidation, which could translate to better in vivo exposure.
Methodology:
-
Prepare Solutions:
-
Test Compound Stock: 10 mM in DMSO.
-
HLM Stock: 20 mg/mL in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions (e.g., Corning Gentest™).
-
-
Pre-incubation:
-
In a 96-well plate, add 100 mM potassium phosphate buffer.
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
-
Initiate Reaction:
-
Start the metabolic reaction by adding the pre-warmed NRS solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
-
-
Sample Processing:
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression (t½ = -0.693 / slope).
-
Protocol 2: Kinase Inhibition Assay (Generic AlphaScreen Format)
Objective: To determine the potency (IC50) of a compound in inhibiting a specific kinase.
Causality: This assay directly measures the compound's effect on its biological target. A lower IC50 value for a fluorinated analog compared to its non-fluorinated counterpart indicates that the structural modification has improved target engagement, which is the desired outcome for enhancing pharmacodynamic activity.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds (fluorinated and non-fluorinated) in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the kinase, biotinylated substrate peptide, and ATP at 2x the final desired concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 5 µL of the 2x kinase/substrate solution.
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection mixture containing Streptavidin-coated Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads (PerkinElmer AlphaScreen®).
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an EnVision® or similar plate reader capable of AlphaScreen detection.
-
-
Data Analysis:
-
Plot the signal versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The strategic incorporation of fluorine into the isoquinoline scaffold presents a powerful and versatile tool for modulating key drug-like properties. As demonstrated, fluorination can profoundly influence physicochemical characteristics such as lipophilicity and basicity, significantly enhance metabolic stability, and improve biological potency through enhanced target engagement.[6] However, the mantra of the medicinal chemist must be one of careful consideration, as the effects are highly dependent on the specific position and extent of fluorination. A seemingly minor structural change can lead to dramatically different outcomes, necessitating a systematic and empirical evaluation of each analog. The comparative data, workflow, and experimental protocols presented in this guide offer a robust framework for researchers to rationally design and develop the next generation of isoquinoline-based therapeutics with improved efficacy and safety profiles.
References
- A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery. Benchchem.
- Fluorinated vs. Non-Fluorinated Isoquinolines: A Comparative Analysis for Drug Development. Benchchem.
- Application Notes and Protocols for the Synthesis of 5-Fluoroisoquinoline Deriv
- Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Hindawi.
- A Comparative Analysis of the Metabolic Stability of Fluorin
- Unveiling the Impact of Fluorination: A Comparative Analysis of 5,6-Difluoroisoquinoline and Isoquinoline's Biological Activity. Benchchem.
- Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
- Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Semantic Scholar.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
- Lipophilicity Modulations by Fluorination Correl
- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.
- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- The role of fluorine in medicinal chemistry.
- Tactical Applications of Fluorine in Drug Design and Development.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PubMed Central.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Chapter 7: Isoquinolines. Royal Society of Chemistry.
- Searching for New Biologically Active Compounds Derived
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. PMC.
- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
- pKa, Solubility, and Lipophilicity.
- Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads.
- Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, ensuring the protection of laboratory personnel, the integrity of our research environment, and full regulatory compliance.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated organic compound with a distinct set of risks that must be managed.
GHS Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified with significant acute and chronic hazards.[1] This classification dictates the stringent handling and disposal precautions required.
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]
The lack of exhaustive toxicological data for this specific compound necessitates a cautious approach; it should be handled as if its properties are not fully known.[2]
Core Safety and Hazard Data
The following table summarizes the critical safety information necessary for an immediate risk assessment.
| Hazard Category | Description | Primary Precautionary Action | Source |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested.[3][4] | [1] |
| Acute Dermal Toxicity | Toxic in contact with skin. | Wear appropriate protective gloves and clothing. Wash skin thoroughly after handling.[3][4] | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | Avoid contact with skin. Wear protective gloves.[3][5] | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs.[3][5] | [1] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. Do not let product enter drains.[2] | [1] |
Personal Protective Equipment (PPE) and Engineering Controls
Given the compound's hazard profile, a robust safety protocol involving both engineering controls and appropriate PPE is mandatory.
-
Engineering Controls : All handling and waste generation activities must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[6][7] Ensure that an eyewash station and emergency shower are readily accessible.[8]
-
Hand Protection : Wear nitrile gloves. Always consult the glove manufacturer's compatibility chart.[7][8]
-
Eye and Face Protection : Use tight-sealing safety goggles or a face shield.[3]
-
Skin and Body Protection : A lab coat is required. For larger quantities or when cleaning spills, consider additional protective clothing to prevent skin exposure.[3]
Waste Segregation and Container Management: The Foundation of Safe Disposal
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal. As a halogenated organic compound, this compound must be segregated from other waste streams.[7][8]
Step-by-Step Container Protocol
-
Select the Correct Container : Use a designated, compatible container for "Halogenated Organic Waste." Glass bottles or polyethylene containers are appropriate.[9] Avoid metal containers, as halogenated solvents can degrade to form acids that corrode metal.[7]
-
Ensure Good Condition : The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[10]
-
Initial Labeling : Before adding any waste, the container must be clearly labeled.[8] The label must include:
Segregation Logic Diagram
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Fig 1: Waste Segregation Flowchart
On-Site Accumulation in Satellite Accumulation Areas (SAAs)
Under regulations set by the Environmental Protection Agency (EPA), hazardous waste must be managed at or near its point of generation in a designated Satellite Accumulation Area (SAA).[10][11]
SAA Management Protocol
-
Designate the SAA : The SAA must be under the direct control of laboratory personnel.[12] This can be a designated area of a benchtop or within a chemical fume hood.[10]
-
Keep Containers Closed : Waste containers must remain securely capped at all times, except when actively adding waste.[9][10] This prevents the release of hazardous vapors.
-
Maintain a Log : Keep a detailed log of all waste added to the container, including the chemical name, concentration, volume, date, and the user's name.[9]
-
Do Not Overfill : Leave at least one inch of headspace in liquid containers to allow for vapor expansion.[10] Do not fill containers beyond 90% of their capacity.[13]
-
Storage Limits : A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be dated and moved to the facility's central accumulation area within three days for disposal pickup.[10][11]
Final Disposal Workflow
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[12][14]
Disposal Workflow Diagram
This diagram outlines the complete lifecycle of the waste from generation to final disposal.
Caption: Fig 2: Disposal Workflow
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
Spill Response
-
Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Control Vapors : Ensure the spill area is well-ventilated, typically by keeping the fume hood sash down.
-
Contain the Spill : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
-
Cleanup : Wearing full PPE, carefully sweep or scoop the absorbent material into a designated hazardous waste container.[2]
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : Label the cleanup debris as hazardous waste and dispose of it according to the protocol in this guide.
First Aid for Exposure
-
Inhalation : Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][5]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Always have the Safety Data Sheet (SDS) available for emergency responders.[2]
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- Hazardous Waste Management and Disposal. Montana Tech. [Link]
- MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline. [Link]
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
- This compound.
- Regulations for Hazardous Waste Generated at Academic Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
- Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
Sources
- 1. This compound | C9H11ClFN | CID 45074042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Hazardous Waste Management and Disposal - Montana Tech - Montana Tech - Montana's Premier STEM University [mtech.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. danielshealth.com [danielshealth.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Guide for the Modern Laboratory
For the diligent researcher and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our practices. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, empowering you to cultivate a culture of safety and scientific excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding Your Compound
This compound is a halogenated aromatic amine, a class of compounds that warrants careful handling due to its potential physiological effects. A thorough understanding of its hazard profile is the bedrock of a robust safety plan.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Acute Toxicity: It is harmful if swallowed and toxic in contact with skin.[1]
-
Skin Corrosion/Irritation: It is known to cause skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: It can cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[2]
The hydrochloride salt form suggests that it is likely a solid powder at room temperature. This physical state presents a risk of aerosolization, leading to inadvertent inhalation or widespread contamination of work surfaces. Therefore, our primary objective is to implement control measures that mitigate these risks at every stage of handling.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment (PPE), we must prioritize engineering controls to minimize exposure. These controls are designed to remove the hazard at its source, providing a more reliable and comprehensive level of protection.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, aliquoting, and preparing solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow will capture and exhaust any airborne particles, preventing inhalation and contamination of the laboratory environment.
-
Ventilated Enclosures for Balances: When weighing this compound, it is highly recommended to use a ventilated balance enclosure or to place the analytical balance directly inside the chemical fume hood. This will contain any fine powder that may become airborne during transfer.
-
Designated Work Area: Designate a specific area within the fume hood for handling this compound. This practice minimizes the potential for cross-contamination of other experiments and simplifies the subsequent decontamination process.
Personal Protective Equipment (PPE): A Detailed Protocol
While engineering controls are paramount, a comprehensive PPE strategy is essential for safeguarding against accidental exposure. The selection of appropriate PPE is a critical decision that requires a nuanced understanding of the chemical's properties and the limitations of different protective materials.
Hand Protection: A Critical Choice
The selection of appropriate gloves is of utmost importance due to the compound's dermal toxicity. Standard nitrile gloves, while offering good splash resistance for many common laboratory chemicals, have demonstrated poor resistance to aromatic hydrocarbons, halogenated compounds, and amines.[1][3] Given that this compound encompasses all three of these chemical characteristics, relying solely on nitrile gloves is not advisable for prolonged or immersive contact.
A more protective strategy involves the use of double-gloving . This technique provides an additional layer of protection and can mitigate the limitations of a single glove material.
-
Inner Glove: A thin, comfortable nitrile glove can be worn as the inner layer. This provides a degree of dexterity and will offer immediate protection in the event of a breach of the outer glove.
-
Outer Glove: For the outer layer, a more robust glove material is required. Based on chemical compatibility data, Viton® (a fluoroelastomer) offers excellent resistance to both aromatic and halogenated hydrocarbons.[4][5] While Viton® has poor resistance to some amines, its superior performance against the other two chemical properties of this compound makes it a strong candidate. Alternatively, butyl rubber gloves show good resistance to amines but perform poorly with aromatic and halogenated hydrocarbons.[1][5]
Recommendation: Given the trifecta of chemical properties, the most prudent approach is to use a Viton® outer glove over a nitrile inner glove . This combination offers the most comprehensive protection. Always consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use.
Body, Eye, and Respiratory Protection
The following table summarizes the essential PPE for handling this compound:
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Double-glove: Nitrile (inner) and Viton® (outer) | Provides robust protection against the compound's dermal toxicity and complex chemical nature. |
| Eye Protection | Chemical splash goggles | Offers a complete seal around the eyes to protect against airborne powder and accidental splashes. |
| Body Protection | A fully-fastened laboratory coat with elastic cuffs | Prevents contamination of personal clothing. Elastic cuffs provide a snug fit over the inner glove. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a combination organic vapor/acid gas cartridge and a P100 particulate filter. | Required for spill cleanup or in situations where engineering controls are not available or have failed. The P100 filter will capture airborne powder, while the organic vapor/acid gas cartridge will protect against any volatile components.[6] |
Safe Handling and Operational Plan: A Step-by-Step Guide
A well-defined operational plan ensures that all personnel handle the compound consistently and safely.
Weighing and Aliquoting
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood and any ventilated balance enclosures are functioning correctly.
-
Containment: Place a disposable weigh boat on the analytical balance inside the fume hood or ventilated enclosure.
-
Transfer: Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a dedicated spatula.
-
Minimize Aerosolization: Handle the powder gently to minimize the generation of dust.
-
Immediate Cleanup: After weighing, carefully transfer the compound to its destination vessel. Immediately dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container within the fume hood.
-
Decontamination: Wipe down the spatula, balance, and surrounding work area with a suitable solvent (e.g., ethanol) and dispose of the wipes as hazardous waste.
Spill Response
In the event of a spill, remain calm and follow these procedures:
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Don Respiratory Protection: Before re-entering the area to clean up the spill, don a NIOSH-approved respirator as specified in the PPE table.
-
Containment: For a solid spill, gently cover the powder with an absorbent material to prevent further aerosolization. For a liquid spill, surround the spill with an appropriate absorbent material.
-
Cleanup: Carefully collect the spilled material and absorbent using a scoop and place it in a clearly labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, working from the outside in. Dispose of all cleanup materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and follow your institution's incident reporting procedures.
Disposal Plan: Ensuring a Safe Final Step
The proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with the compound, including weigh boats, gloves, wipes, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination of Empty Containers
Empty stock containers must be properly decontaminated before disposal to prevent the release of residual chemicals into the environment.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or methanol).
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste. Do not pour the rinsate down the drain.
-
Deface Label: Completely deface the original label on the container to avoid confusion.
-
Dispose: Once decontaminated and the label is defaced, the container can be disposed of in the appropriate laboratory glass or plastic recycling bin.
Final Disposal
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this chemical in the regular trash or down the drain.
Visualizing the Workflow
To provide a clear and concise overview of the safe handling and disposal process, the following workflow diagram has been created.
Caption: Workflow for Safe Handling and Disposal
By adhering to these detailed protocols, you not only ensure your personal safety and that of your colleagues but also uphold the integrity and reproducibility of your scientific endeavors. A commitment to safety is a commitment to quality science.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- 3M. (n.d.). NIOSH-Approved Organic Vapor Respirator 5203.
- Consolidated Plastics. (n.d.). Viton Chemical Compatibility Chart.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from a relevant university safety document.
- Sylprotec.com. (n.d.). North multi-gases, organic vapors/acid gases other gases cartridges.
- International Safety, Inc. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from a relevant safety equipment supplier website.
- PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information.
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. Chemical Resistances for Different Rubber Materials - Rubber Articles | Timco Rubber [timcorubber.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. theridgepro.com [theridgepro.com]
- 6. North multi-gases, organic vapors/acid gases other gases cartridges. | Sylprotec.com [sylprotec.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
